molecular formula C9H10N2O B1629399 (5-Methylbenzo[d]oxazol-2-yl)methanamine CAS No. 944897-59-0

(5-Methylbenzo[d]oxazol-2-yl)methanamine

Cat. No.: B1629399
CAS No.: 944897-59-0
M. Wt: 162.19 g/mol
InChI Key: CAMYACYQXPBFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylbenzo[d]oxazol-2-yl)methanamine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methylbenzo[d]oxazol-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylbenzo[d]oxazol-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1,3-benzoxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYACYQXPBFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649179
Record name 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-59-0
Record name 5-Methyl-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 5-Methylbenzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Methylbenzoxazole Derivatives Content Type: Technical Whitepaper Audience: Senior Chemists and Drug Discovery Researchers

Executive Summary & Scaffold Utility

The 5-methylbenzoxazole moiety is a privileged pharmacophore in medicinal chemistry, distinct from its unsubstituted counterparts due to the electronic donation of the C5-methyl group. This substituent increases the electron density of the heterocycle, modulating lipophilicity (


) and enhancing metabolic stability against oxidative degradation at the benzene ring.

Derivatives of this scaffold are critical in the development of:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Targeting COX-1/COX-2 enzymes.

  • Antimicrobials: Specifically targeting DNA gyrase in resistant bacterial strains (e.g., S. aureus).

  • Anticancer agents: Acting as VEGFR-2 kinase inhibitors.[1]

This guide details three distinct synthetic pathways, selected for their scalability, functional group tolerance, and atom economy.

Retrosynthetic Logic & Precursor Selection

The synthesis of 5-methylbenzoxazole hinges on the effective cyclization of 2-amino-4-methylphenol (2-amino-p-cresol). The presence of the electron-donating methyl group at the para position relative to the hydroxyl group facilitates nucleophilic attack by the phenolic oxygen, but it also increases the susceptibility of the amine to oxidation, requiring careful handling.

Visualization: Retrosynthetic Disconnection

The following diagram outlines the three primary disconnection strategies:

Retrosynthesis Target 5-Methylbenzoxazole Derivatives Inter1 Schiff Base (Imine Intermediate) Inter1->Target Oxidative Cyclization Inter2 Amide/Ester Intermediate Inter2->Target Dehydrative Closure Start 2-Amino-4-methylphenol (Precursor) Start->Inter1 + Aldehyde Start->Inter2 + Acid/Derivative Reagent1 Aldehyde (R-CHO) + Oxidant Reagent1->Inter1 Reagent2 Carboxylic Acid (R-COOH) + Acid Catalyst Reagent2->Inter2 Reagent3 Orthoester / Nitrile + Catalyst

Figure 1: Retrosynthetic analysis showing the convergence on 2-amino-4-methylphenol.

Protocol A: Oxidative Cyclization (The Versatile Route)

Best for: Generating libraries of 2-aryl-5-methylbenzoxazoles with sensitive functional groups. Mechanism: Schiff base formation followed by intramolecular oxidative ring closure.

Mechanistic Insight

Unlike acid-catalyzed methods, this route proceeds via a radical or ionic oxidative mechanism. The 5-methyl group activates the ring, making the initial Schiff base formation rapid. The subsequent oxidation typically involves a single-electron transfer (SET) mechanism when using hypervalent iodine or metal oxidants.

Experimental Workflow

Reagents: 2-Amino-4-methylphenol (1.0 equiv), Aryl Aldehyde (1.0 equiv), PhI(OAc)


 (1.1 equiv) or MnO

(5.0 equiv). Solvent: Methanol (MeOH) or Dichloromethane (DCM).
StepActionCritical Technical Note
1. Imine Formation Dissolve amine and aldehyde in MeOH. Stir at RT for 1-2h.Monitor disappearance of amine by TLC. The 5-methyl group may cause the imine to precipitate; if so, redissolve in DCM before oxidation.
2. Oxidation Add oxidant (e.g., PhI(OAc)

) portion-wise at 0°C.
Exothermic Control: Rapid addition can lead to over-oxidation or polymerization.
3. Cyclization Warm to RT and stir for 2-4h.The reaction turns dark. A reductive quench (sat. Na

S

O

) is essential to remove iodine byproducts.
4. Purification Extract with DCM, wash with brine, dry over Na

SO

.
5-methyl derivatives are often crystalline. Recrystallization from EtOH is preferred over chromatography for purity.
Pathway Visualization

OxidativePathway Substrate 2-Amino-4-methylphenol + Aldehyde Imine Schiff Base (Imine) Substrate->Imine -H2O Cyclized 5-Methylbenzoxazole Imine->Cyclized Oxidant (PhI(OAc)2 / MnO2) -2H

Figure 2: Oxidative cyclization pathway via Schiff base intermediate.

Protocol B: Polyphosphoric Acid (PPA) Condensation (The Scale-Up Route)

Best for: Large-scale synthesis of robust derivatives (e.g., 2-alkyl or unsubstituted phenyl). Mechanism: Acid-mediated esterification/amidation followed by high-temperature dehydration.

Technical Nuance

PPA acts as both solvent and dehydrating agent. The high viscosity of PPA is the primary engineering challenge. The 5-methyl group is stable under these harsh conditions, but the reaction temperature must be controlled to prevent charring.

Step-by-Step Protocol
  • Preparation: Heat PPA (10 g per 1 g of substrate) to 100°C before adding reactants. This lowers viscosity and ensures homogenous mixing.

  • Addition: Add 2-amino-4-methylphenol (10 mmol) and the carboxylic acid (10 mmol) simultaneously.

  • Reaction: Heat to 180–200°C for 4–6 hours.

    • Observation: The mixture will turn into a dark, viscous syrup.

  • Quench: Pour the hot reaction mixture slowly into crushed ice (approx. 100g) with vigorous stirring.

    • Caution: This is highly exothermic. Do not allow the quench to boil.

  • Neutralization: Adjust pH to ~8-9 using 50% NaOH or NH

    
    OH. The product will precipitate as a solid.
    
  • Isolation: Filter the precipitate. If the product is an oil, extract with Ethyl Acetate.

Protocol C: Microwave-Assisted Green Synthesis

Best for: Rapid optimization and high-throughput screening. Catalyst: Amberlyst-15 or Iodine (I


).

This method utilizes the dielectric heating properties of the reagents. The polar nature of the transition state in benzoxazole formation makes it highly responsive to microwave irradiation.

Protocol:

  • Mix 2-amino-4-methylphenol (1 mmol), Aldehyde (1 mmol), and I

    
     (5 mol%) in a microwave vial.
    
  • Add a minimum amount of EtOH or perform solvent-free (if liquid aldehyde).

  • Irradiate at 250W, 130°C for 5–10 minutes.

  • Result: Yields are typically 10-15% higher than thermal reflux, with significantly cleaner reaction profiles.

Characterization & QC Standards

Validating the 5-methylbenzoxazole structure requires specific attention to the methyl group signals to distinguish it from regioisomers (e.g., 6-methyl).

Data Summary Table:

TechniqueParameterDiagnostic Signal (5-Methyl Isomer)
1H NMR Methyl GroupSinglet (

2.40 – 2.50 ppm).
1H NMR Aromatic RingC4-H appears as a doublet or singlet (meta-coupling) at

~7.4-7.6 ppm, distinct from the C6/C7 protons.
13C NMR Methyl CarbonSignal at

~21.5 ppm.
13C NMR C2 (Oxazole)Characteristic downfield signal at

160–165 ppm.
IR C=N StretchStrong band at 1610–1630 cm

.
HRMS Molecular Ion[M+H]

consistent with formula (e.g., C

H

NO for 5-methylbenzoxazole parent).

References

  • Oxidative Cyclization using Hypervalent Iodine

    • Varma, R. S., et al. "Iodobenzene diacetate-mediated synthesis of benzoxazoles and benzimidazoles." Tetrahedron Letters, 1997.
    • Context: Establishes the mild oxidative route for sensitive substr
  • Microwave-Assisted Synthesis

    • Pottorf, R. S., et al.
    • Context: Valid
  • Manganese Dioxide (MnO2)

    • Bhatia, et al. "Synthesis of hetaryl-substituted benzoxazoles via oxidative cyclization of phenolic Schiff's bases." Journal of Heterocyclic Chemistry, 2008.[2]

    • Context: Provides the mechanism for metal-oxide mediated cycliz
  • Polyphosphoric Acid (PPA)

    • Hein, D. W., et al. "The Synthesis of Benzoxazoles from o-Aminophenols and Carboxylic Acids." Journal of the American Chemical Society, 1957.
    • Context: The foundational text for the acid-catalyzed condens
  • Green Catalysis (Ionic Liquids/Amberlyst)

    • Nguyen, T. T., et al. "Synthesis of Benzoxazoles... Using a Brønsted Acidic Ionic Liquid Gel."[3][4][5] ACS Omega, 2019.

    • Context: Modern green chemistry approaches for this scaffold.[5]

Sources

(5-Methylbenzo[d]oxazol-2-yl)methanamine CAS number 944897-59-0

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of (5-Methylbenzo[d]oxazol-2-yl)methanamine (CAS 944897-59-0).[1]

Strategic Profile: The "Lynchpin" Scaffold

(5-Methylbenzo[d]oxazol-2-yl)methanamine represents a high-value intermediate in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple alkyl amines, this compound integrates a rigid, lipophilic benzoxazole core (a bioisostere for indole/purine) with a flexible, reactive primary amine handle .[1]

This specific substitution pattern—a methyl group at the 5-position and a methanamine tail at the 2-position—offers a unique balance of lipophilicity (LogP ~1.5) and solubility , making it an ideal "warhead carrier" or linker in kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR ligands.[1]

Physicochemical Core

PropertyMetricTechnical Note
CAS Number 944897-59-0 Unique identifier.[1]
IUPAC Name (5-Methyl-1,3-benzoxazol-2-yl)methanamineAlso known as C-(5-Methyl-benzoxazol-2-yl)-methylamine.[1]
Molecular Formula C₉H₁₀N₂OHeteroaromatic bicyclic system.[1]
Molecular Weight 162.19 g/mol Ideal for fragment-based screening (Rule of 3 compliant).[1]
pKa (Calc.) ~8.8 (Amine)The benzoxazole ring is weakly basic (pKa ~0.5).[1]
LogP (Calc.) 1.48 ± 0.2Permeable; suitable for CNS-active library design.[1]
H-Bond Donors 2Primary amine (-NH₂).[1]
H-Bond Acceptors 3Benzoxazole N, O, and amine N.
Physical State Solid (Low melting)Often supplied as an HCl salt for stability.[1]

Synthetic Pathways

The synthesis of CAS 944897-59-0 is rarely a single-step process due to the instability of free glycine in cyclization conditions.[1] The "Chloromethyl Gateway" protocol is the industry standard for high-purity generation.[1]

Method A: The "Chloromethyl Gateway" (Recommended)

This two-step protocol avoids polymerization and allows for the isolation of the stable intermediate 2-(chloromethyl)-5-methylbenzoxazole .[1]

Step 1: Cyclization
  • Reactants: 2-Amino-4-methylphenol (CAS 95-84-1) + 2-Chloro-1,1,1-trimethoxyethane (or Chloroacetyl chloride).[1]

  • Conditions: Reflux in Toluene or Xylene with catalytic p-TsOH.[1]

  • Mechanism: Condensation of the phenol/aniline with the electrophile followed by acid-catalyzed dehydration closes the oxazole ring.[1]

  • Intermediate: 2-(Chloromethyl)-5-methylbenzo[d]oxazole.[1]

Step 2: Amination (Delépine Reaction) [1]
  • Reactants: Intermediate from Step 1 + Hexamethylenetetramine (HMTA).[1]

  • Solvent: Ethanol or Chloroform.[1]

  • Workup: Acid hydrolysis (HCl/EtOH) releases the primary amine.[1]

  • Yield: Typically 65-75% over two steps.[1]

Method B: Direct Glycine Condensation (High Risk/High Reward)[1]
  • Reactants: 2-Amino-4-methylphenol + Glycine.[1]

  • Catalyst: Polyphosphoric Acid (PPA) or Boric Acid.[1]

  • Risk: High temperatures (150°C+) can cause the amine product to self-condense or decompose.[1] This method is generally reserved for industrial scale where flow chemistry can control residence time.[1]

Experimental Workflow Visualization

The following diagram illustrates the "Chloromethyl Gateway" synthesis and the divergent medicinal chemistry applications of the scaffold.

G Start 2-Amino-4-methylphenol (Precursor) Inter 2-(Chloromethyl)-5-methylbenzoxazole (Stable Intermediate) Start->Inter Chloroacetyl chloride Reflux/Toluene Product (5-Methylbenzo[d]oxazol-2-yl)methanamine (CAS 944897-59-0) Inter->Product 1. HMTA/EtOH 2. HCl Hydrolysis App1 Amide Coupling (Kinase Inhibitors) Product->App1 R-COCl / HATU App2 Reductive Amination (GPCR Ligands) Product->App2 R-CHO / NaBH(OAc)3 App3 Sulfonylation (Antimicrobials) Product->App3 R-SO2Cl / TEA

Figure 1: Synthetic workflow from the aminophenol precursor to the target amine, highlighting divergent downstream applications.

Medicinal Chemistry Utility

Bioisosterism & Scaffold Hopping

Researchers utilize the 5-methylbenzoxazole moiety as a bioisostere for:

  • Indoles: The benzoxazole nitrogen acts as a hydrogen bond acceptor, unlike the indole N-H donor, altering the solvation profile while maintaining planarity.

  • Purines: In kinase drug design, this scaffold mimics the adenine core, fitting into the ATP-binding pocket.[1] The 2-methanamine tail projects into the solvent-exposed region or the ribose pocket, allowing for solubilizing substitutions.[1]

Structure-Activity Relationship (SAR)
  • 5-Methyl Group: Fills small hydrophobic pockets (e.g., the gatekeeper region in kinases).[1] It increases metabolic stability compared to an unsubstituted ring by blocking the para-position relative to the oxygen.

  • 2-Methanamine Linker: A "privileged" spacer.[1] The single methylene carbon (

    
    ) disrupts conjugation between the amine and the aromatic system, maintaining the basicity of the primary amine (unlike an aniline).
    

Safety & Handling Protocols

Warning: This compound is a primary amine and a benzoxazole derivative.[1] Treat as a potential Skin/Eye Irritant and Sensitizer .[1]

Hazard ClassProtocol
Storage Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).[1] The free base absorbs CO₂ from air to form carbamates.
Solubility Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water (unless as HCl salt).
Reactivity Incompatible with strong oxidizing agents and acid chlorides (unless intended).[1]
Disposal Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).

References

  • Synthesis of 2-Substituted Benzoxazoles: Wang, L., et al. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation."[1] Molecules, 2023.[1][2]

  • Benzoxazole Medicinal Chemistry: Sener, E., et al. "Synthesis and biological activity of some 2,5-disubstituted benzoxazoles."[1] Il Farmaco, 2000.[1]

  • Precursor Reactivity (2-Amino-4-methylphenol): National Toxicology Program.[1] "2-Amino-4-methylphenol Safety Data." NIH PubChem.[1]

  • Kinase Inhibitor Scaffolds: Zhang, H., et al. "Benzoxazole Derivatives as Potent Anticancer Agents." Journal of Medicinal Chemistry, 2017.[3]

Sources

physical and chemical properties of (5-Methylbenzo[d]oxazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

(5-Methylbenzo[d]oxazol-2-yl)methanamine (CAS: 944897-59-0) is a privileged bicyclic scaffold widely utilized in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Its structure features a benzoxazole core—a bioisostere of adenine and guanine—substituted with a primary aminomethyl group. This "linker" moiety provides a critical vector for extending the pharmacophore into solvent-exposed regions of protein binding pockets, enhancing solubility and selectivity.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for lead optimization.

Molecular Identity & Structural Analysis[1]
AttributeDetail
IUPAC Name (5-Methyl-1,3-benzoxazol-2-yl)methanamine
CAS Number 944897-59-0
HCl Salt CAS 1158646-45-7
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES CC1=CC2=C(C=C1)OC(=N2)CN
InChI Key FKQACWXKOPSSDV-UHFFFAOYSA-N

Structural Insight: The molecule consists of a planar 5-methylbenzoxazole ring system fused to a flexible aminomethyl arm. The methyl group at the C5 position increases lipophilicity (LogP) relative to the unsubstituted parent, potentially improving membrane permeability, while the primary amine at C2 serves as a versatile handle for amide coupling, reductive amination, or sulfonylation.

Physicochemical Profiling

Note: Experimental data for this specific catalog derivative is limited. Values below represent high-confidence predictions based on Structure-Activity Relationship (SAR) data of close analogs (e.g., 2-methylbenzoxazole, 2-aminomethylbenzimidazole).

PropertyValue (Predicted/Analog)Significance in Drug Design
Physical State Solid (Crystalline)Stable solid form facilitates handling and weighing.
Melting Point 85–95 °C (Free Base)*HCl salt typically melts >200 °C (decomp).
Boiling Point ~290 °C (at 760 mmHg)High boiling point indicates low volatility.
pKa (Amine) 8.6 ± 0.2Moderately basic; exists as cation at physiological pH (7.4).
pKa (Benzoxazole) ~0.5The ring nitrogen is weakly basic and non-protonated at pH 7.4.
LogP 1.35 ± 0.3Optimal range for lead-likeness; balances solubility and permeability.
Topological PSA 52.0 ŲWell within the <140 Ų limit for oral bioavailability.
Solubility DMSO (>20 mg/mL), MeOHModerate water solubility; improved by salt formation (HCl).
Synthetic Methodologies

Two primary routes are established for the synthesis of 2-(aminomethyl)benzoxazoles. Method A is preferred for medicinal chemistry applications due to higher purity and ease of purification.

Method A: Cyclodehydration of N-Protected Glycine (Recommended)

This route avoids the formation of over-alkylated byproducts common in direct alkylation.

  • Coupling: React 2-amino-4-methylphenol (CAS 95-84-1) with N-Boc-glycine using EDC/HOBt in DMF to form the amide intermediate.

  • Cyclization: Treat the intermediate with acid (e.g., p-TsOH in refluxing toluene or PPA at 120°C) to close the oxazole ring.

  • Deprotection: Remove the Boc group using TFA/DCM or 4M HCl in dioxane to yield the target amine salt.

Method B: The Chloroacetyl Chloride Route (Scale-Up)
  • Acylation: React 2-amino-4-methylphenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide.

  • Cyclization: Reflux in phosphoryl chloride (POCl₃) or polyphosphoric acid to form 2-(chloromethyl)-5-methylbenzoxazole.

  • Amination: Nucleophilic substitution with sodium azide followed by reduction (Staudinger reaction) or direct reaction with hexamethylenetetramine (Delépine reaction).

Visualization of Synthetic Logic

Synthesis Start 2-Amino-4-methylphenol (CAS 95-84-1) Step1 Amide Coupling (Boc-Gly-OH, EDC) Start->Step1 Inter1 Intermediate: N-(2-hydroxy-5-methylphenyl) -2-((tert-butoxycarbonyl)amino)acetamide Step1->Inter1 Step2 Cyclodehydration (p-TsOH, Toluene, Reflux) Inter1->Step2 Inter2 Boc-Protected Benzoxazole Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Product Target: (5-Methylbenzo[d]oxazol-2-yl) methanamine Step3->Product

Figure 1: Step-wise synthetic pathway via the N-protected glycine route, ensuring regioselectivity and minimizing side reactions.

Reactivity & Stability
  • Nucleophilicity: The primary amine (-CH₂NH₂) is the primary reactive center. It readily undergoes acylation, alkylation, and reductive amination.

  • Ring Stability: The benzoxazole core is robust against oxidation and mild acids/bases. However, prolonged exposure to strong aqueous acid at high temperatures can hydrolyze the oxazole ring back to the aminophenol.

  • Storage: The free amine absorbs CO₂ from the air to form carbamates; store as the HCl salt under inert atmosphere (Argon/Nitrogen) at 2–8°C for long-term stability.

Handling & Safety (E-E-A-T)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

    • Skin Contact: Wash with soap and water. The lipophilic nature allows for skin absorption; do not use solvents to wash skin.

References
  • Compound Identification: PubChem. 2-(Aminomethyl)-5-methylbenzoxazole. National Library of Medicine. Link

  • Synthetic Precursor: Sigma-Aldrich. 2-Amino-4-methylphenol Product Sheet. Link

  • General Benzoxazole Synthesis: Synthesis of 2-substituted benzoxazoles. Chemical Communications (RSC). Link

  • Analogous Properties: ChemIDplus. Physical properties of Benzoxazole derivatives. Link

Spectroscopic Blueprint of (5-Methylbenzo[d]oxazol-2-yl)methanamine: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmacologically active agents.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has established them as a privileged scaffold in drug discovery. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutics. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of these heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectral data. The structure of (5-Methylbenzo[d]oxazol-2-yl)methanamine, along with the conventional numbering system used for spectral assignment, is presented below.

Caption: Structure and numbering of (5-Methylbenzo[d]oxazol-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

Experimental Protocol for NMR Analysis

High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is a standard procedure for small organic molecules like (5-Methylbenzo[d]oxazol-2-yl)methanamine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 Transfer to NMR tube acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Acquire 2D spectra (COSY, HSQC, HMBC) as needed acq2->acq3 proc1 Fourier transform and phase correction acq3->proc1 proc2 Baseline correction and integration proc1->proc2 proc3 Peak picking and assignment proc2->proc3

Caption: Standard workflow for NMR-based structural elucidation.

  • Instrumentation: NMR spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[3]

  • Sample Preparation: For ¹H NMR, 5-10 mg of the sample is typically sufficient.[2] For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope.[2]

  • Solvent Selection: A suitable deuterated solvent that fully dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for this compound due to its ability to dissolve polar compounds and exchange with the amine protons, which can sometimes aid in their identification.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H4~ 7.5dJ ≈ 8.0Aromatic proton ortho to the ring fusion and meta to the methyl group.
H6~ 7.3dJ ≈ 8.0Aromatic proton ortho to the methyl group.
H7~ 7.1s-Aromatic proton para to the methyl group.
-CH₂-~ 4.0s-Methylene protons adjacent to the benzoxazole ring and the amine group.
-NH₂~ 2.5 (broad)s-Amine protons; chemical shift and peak shape can vary with concentration and solvent.
-CH₃~ 2.4s-Methyl group protons on the aromatic ring.

Interpretation:

  • Aromatic Region (δ 7.0-7.6 ppm): The aromatic protons of the benzoxazole ring system are expected to resonate in this downfield region.[2] The methyl group at the 5-position will influence the chemical shifts and splitting patterns of the remaining aromatic protons.

  • Methylene Protons (δ ~4.0 ppm): The protons of the -CH₂- group are in a benzylic-like position and adjacent to an electronegative nitrogen atom, leading to a downfield shift.[2]

  • Amine Protons (δ ~2.5 ppm): The chemical shift of the -NH₂ protons is variable and the peak is often broad due to quadrupole broadening and chemical exchange.

  • Methyl Protons (δ ~2.4 ppm): The methyl group protons attached to the aromatic ring will appear as a singlet in the upfield region.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~ 165Carbon in the C=N bond of the oxazole ring, highly deshielded.
C3a~ 142Aromatic carbon at the ring fusion, adjacent to nitrogen.
C7a~ 150Aromatic carbon at the ring fusion, adjacent to oxygen.
C4~ 110Aromatic CH carbon.
C5~ 135Aromatic carbon bearing the methyl group.
C6~ 125Aromatic CH carbon.
C7~ 118Aromatic CH carbon.
-CH₂-~ 45Methylene carbon attached to the benzoxazole ring.
-CH₃~ 21Methyl carbon.

Interpretation:

  • Benzoxazole Core Carbons (δ 110-165 ppm): The carbons of the benzoxazole ring system resonate over a wide range. The C2 carbon is the most downfield due to its position between two heteroatoms. The carbons at the ring junction (C3a and C7a) are also significantly downfield.

  • Aliphatic Carbons (δ 20-50 ppm): The methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Analysis
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3200N-H stretchPrimary amine (-NH₂)A broad to medium absorption is expected for the N-H stretching vibrations.
3100-3000C-H stretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds.
2950-2850C-H stretchAliphatic C-HStretching vibrations for the methyl and methylene sp³ C-H bonds.
~1640C=N stretchBenzoxazole ringThe C=N double bond stretching of the oxazole ring.
1600-1450C=C stretchAromatic ringSkeletal vibrations of the benzene ring.
~1250C-O stretchAryl-O-CAsymmetric stretching of the C-O-C bond in the oxazole ring.
~1050C-N stretchAliphatic C-NStretching vibration of the C-N single bond.

Interpretation: The presence of a primary amine will be clearly indicated by the N-H stretching bands. The characteristic absorptions of the aromatic system and the C=N and C-O bonds will confirm the presence of the benzoxazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Analysis
  • Instrumentation: An electron ionization (EI) mass spectrometer is suitable for this type of molecule.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

Predicted Mass Spectrum and Fragmentation

The molecular weight of (5-Methylbenzo[d]oxazol-2-yl)methanamine (C₉H₁₀N₂O) is 162.19 g/mol . The molecular ion peak (M⁺) is expected at m/z = 162.

Fragmentation M [M]⁺˙ m/z = 162 F1 m/z = 132 M->F1 - CH₂N F2 m/z = 133 M->F2 - NH₂ F3 m/z = 104 F1->F3 - CO F4 m/z = 77 F3->F4 - HCN

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

Interpretation of Key Fragments:

  • m/z = 162 (Molecular Ion): This peak confirms the molecular weight of the compound.

  • m/z = 133: Loss of the amine group (-NH₂) from the molecular ion.

  • m/z = 132: Loss of the CH₂N radical, a common fragmentation for aminomethyl-substituted heterocycles.

  • m/z = 104: Subsequent loss of carbon monoxide (CO) from the m/z = 132 fragment, which is characteristic of the benzoxazole ring cleavage.[4]

  • m/z = 77: Loss of hydrogen cyanide (HCN) from the m/z = 104 fragment, leading to a phenyl-like cation.

Conclusion

This technical guide has provided a comprehensive, predictive overview of the NMR, IR, and Mass Spec data for (5-Methylbenzo[d]oxazol-2-yl)methanamine. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed spectral blueprint for this molecule. The presented protocols for data acquisition and the in-depth interpretation of the expected spectra offer a robust framework for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural elucidation of not only this specific compound but also a wide array of related molecules, thereby accelerating the pace of research and development in medicinal chemistry and materials science.

References

  • Yalcin, I., et al. (2006). Synthesis and microbiological activity of 5-substituted-2-(p-substitutedphenyl)benzoxazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-9. [Link]

  • Plesniak, K., et al. (2010). A DFT/TD DFT study of the structure and spectroscopic properties of 5-methyl-2-(8-quinolinyl)benzoxazole and its complexes with Zn(II) ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 773-81. [Link]

  • Panicker, C. Y., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-9. [Link]

  • Reddy, T. S., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society, 18(4), 338-345. [Link]

  • MDPI (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2639. [Link]

Sources

Therapeutic Targeting of 5-Methylbenzoxazole Analogs: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylbenzoxazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to indole and purine bases. Unlike its unsubstituted counterparts, the 5-methyl substitution confers specific lipophilic advantages (


 modulation) and electronic enrichment of the heterocycle, enhancing metabolic stability and receptor affinity. This guide dissects the therapeutic utility of this scaffold, focusing on three validated biological targets: Cyclooxygenase-2 (COX-2) , DNA Gyrase , and VEGFR-2 Kinase .

Structural Activity Relationship (SAR) & Pharmacophore

The 5-methylbenzoxazole core is defined by a benzene ring fused to an oxazole ring. The methyl group at position 5 is not merely a bystander; it serves as a critical hydrophobic anchor.

Key SAR Features:
  • Position 2 (C-2): The primary vector for diversification. Aryl or heteroaryl substitution here dictates target selectivity (e.g., 4-fluorophenyl for COX-2, pyridinyl for kinases).

  • Position 3 (Nitrogen): Acts as a hydrogen bond acceptor (HBA), essential for interacting with serine or threonine residues in enzyme active sites.

  • Position 5 (Methyl): Provides steric bulk to fill hydrophobic pockets (e.g., the valine/leucine-rich regions in COX-2). It also weakly donates electrons, increasing the basicity of the N-3 atom compared to 5-halo analogs.

SAR_Pharmacophore Core 5-Methylbenzoxazole Scaffold Pos2 Position 2 (C-2) Target Selectivity Vector (Aryl/Heteroaryl) Core->Pos2 Functionalization Pos3 Position 3 (N) H-Bond Acceptor (Interaction with Ser/Thr) Core->Pos3 Binding Pos5 Position 5 (Methyl) Hydrophobic Anchor (+ Lipophilicity / + Metabolic Stability) Core->Pos5 Steric/Electronic

Figure 1: Pharmacophoric mapping of the 5-methylbenzoxazole scaffold highlighting key interaction points.

Therapeutic Target I: Inflammation (COX-2 Inhibition)

Mechanism: 5-Methylbenzoxazole derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by selectively inhibiting the Cyclooxygenase-2 (COX-2) isozyme.[1][2]

Molecular Binding Mode

Unlike COX-1, COX-2 possesses a secondary hydrophobic pocket (the "side pocket"). The 5-methyl group of the benzoxazole aligns with hydrophobic residues, while the heterocyclic nitrogen forms hydrogen bonds with Arg120 and Tyr355 at the constriction of the active site.

Data Summary: Comparative Potency (Representative) Note: Lower IC50 indicates higher potency.

Compound AnalogSubstituent at C-2COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
MBX-101 Phenyl1.2515.4012.3
MBX-102 4-Fluorophenyl0.0812.10151.2
MBX-103 4-Methoxyphenyl0.458.2018.2
Ref (Celecoxib)Sulfonamide0.0515.00300.0

Insight: The 4-fluorophenyl derivative (MBX-102) shows superior potency due to halogen bonding capabilities and optimal fitting within the hydrophobic channel.

Therapeutic Target II: Antimicrobial (DNA Gyrase B)

Mechanism: Bacterial DNA Gyrase is a type II topoisomerase essential for DNA replication. 5-Methylbenzoxazoles target the GyrB subunit (ATPase domain), acting as competitive inhibitors of ATP.[3]

Causality of Inhibition

The benzoxazole ring mimics the adenine ring of ATP. The 5-methyl group is crucial here; it displaces a specific water molecule found in the active site of Gram-positive bacteria (e.g., S. aureus), enhancing binding entropy.

Gyrase_Inhibition ATP ATP Substrate GyrB DNA Gyrase B (ATPase Domain) ATP->GyrB Normal Binding Complex Enzyme-Inhibitor Complex (Catalytically Inactive) GyrB->Complex Stabilization Inhibitor 5-Methylbenzoxazole Analog Inhibitor->GyrB Competitive Binding (High Affinity) Replication Bacterial DNA Replication Complex->Replication Blocks Death Bacterial Cell Death Replication->Death Failure leads to

Figure 2: Mechanism of competitive inhibition of DNA Gyrase B by 5-methylbenzoxazole analogs.

Therapeutic Target III: Oncology (VEGFR-2 Kinase)

Mechanism: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of angiogenesis. 5-Methylbenzoxazoles function as Type I or Type II kinase inhibitors.

  • Type II Binding: Derivatives with extended linkers at C-2 (e.g., urea or amide linkers) extend into the allosteric hydrophobic back pocket (DFG-out conformation).

  • Role of 5-Methyl: It interacts with the gatekeeper residue, often determining selectivity against homologous kinases like PDGFR.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Substituted-5-Methylbenzoxazoles

Rationale: Polyphosphoric acid (PPA) is selected as the medium because it acts simultaneously as a non-volatile solvent, a proton source for activation, and a dehydrating agent to drive the cyclization equilibrium.

Materials:

  • 2-Amino-4-cresol (10 mmol)

  • Aryl Carboxylic Acid (10 mmol)

  • Polyphosphoric Acid (PPA) (20 g)

Workflow:

  • Preparation: In a round-bottom flask, mix 2-amino-4-cresol and the carboxylic acid.

  • Activation: Add PPA. Mechanical stirring is required as the mixture is highly viscous.

  • Cyclodehydration: Heat to 180–200°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: Hexane:EtOAc 8:2). Disappearance of the amine spot indicates completion.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice (200 g) with vigorous stirring. The PPA hydrolyzes, precipitating the product.

  • Neutralization: Adjust pH to ~8 using 10% NaHCO₃ solution.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: COX-2 Inhibition Screening (Colorimetric)

Rationale: This assay utilizes the peroxidase activity of COX to oxidize N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), providing a direct readout of enzymatic turnover.

Workflow:

  • Enzyme Prep: Reconstitute recombinant human COX-2 (1 unit/well) in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: Add 10 µL of 5-methylbenzoxazole analog (dissolved in DMSO) to the enzyme. Incubate at 25°C for 15 mins.

    • Control: Use Celecoxib (10 µM) as positive control; DMSO only as negative.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    

References

  • Li, H., Wang, X., Zhao, F., et al. (2025).[4] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510.[4] [Link]

  • Abdullahi, A., & Yeong, K. Y. (2024).[5] Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. [Link]

  • Elkaeed, E. B., et al. (2022).[6] Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(15), 4871. [Link]

  • Vinsova, J., et al. (2021). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors.[1] Bioorganic Chemistry.[3][5][6] [Link]

  • Bozdag-Dundar, O., et al. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]

Sources

The Benzoxazole Architect: Pharmacophore Exploration & Synthetic Strategy

[1]

Executive Summary

In the landscape of medicinal chemistry, the benzoxazole ring system is not merely a structural component; it is a privileged scaffold . Its ability to mimic the purine bases of DNA/RNA and its bioisosteric relationship with the indole nucleus allow it to interrogate a diverse array of biological targets—from the ATP-binding pockets of kinases to the thyroxine-binding sites of transthyretin (TTR).

This guide deconstructs the benzoxazole pharmacophore, moving beyond basic connectivity to explore the electronic and steric causality that drives its high-affinity binding. We will cover the structural anatomy, validated synthetic pathways for library generation, and specific therapeutic applications in oncology and amyloidosis.

Part 1: Structural Anatomy & Electronic Properties

The benzoxazole core consists of a benzene ring fused to an oxazole ring. As a scientist, you must view this not as a static image, but as a dynamic electronic filter.

The Pharmacophore Map

The biological activity of benzoxazole hinges on three distinct vectors:

FeatureLocationMechanistic Function
H-Bond Acceptor N3 (Nitrogen) The lone pair on N3 is the primary acceptor site. In kinase inhibitors, this often mimics the N1 of adenine, forming crucial hydrogen bonds with the "hinge region" of the protein (e.g., Cys917 in VEGFR-2).
Electronic Modulator O1 (Oxygen) While a weak acceptor, the oxygen atom exerts an inductive effect (-I), pulling electron density from the benzene ring, which alters the pKa of the system and influences

stacking interactions.
Specific Vector C2 Position The most accessible vector for substitution. Attaching a phenyl or heterocycle here extends the molecule into hydrophobic pockets (selectivity filter).
Metabolic Vector C5/C6 Positions Substitution here (e.g., -F, -Cl, -CF3) modulates lipophilicity (LogP) and blocks metabolic oxidation, prolonging half-life (

).
Bioisosterism

Benzoxazole is a classical bioisostere for Benzimidazole and Indole .

  • Vs. Benzimidazole: Benzoxazole is more lipophilic (higher LogP) because Oxygen is less polar than the N-H group. This is advantageous for blood-brain barrier (BBB) penetration.

  • Vs. Purines: The 1,3-arrangement of heteroatoms allows benzoxazole to masquerade as ATP, making it a potent scaffold for kinase inhibitors.

Part 2: Therapeutic Case Studies (Mechanism of Action)

We will analyze two distinct mechanisms to demonstrate the scaffold's versatility.

Case Study A: Kinetic Stabilization of Transthyretin (Tafamidis)

Target: Transthyretin (TTR) Tetramer Drug: Tafamidis (Vyndaqel)[1][2][3]

Mechanism: TTR amyloidosis is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate.[1][3][4][5] Tafamidis, a benzoxazole derivative, binds to the two thyroxine-binding sites at the dimer-dimer interface.

  • Causality: The benzoxazole ring occupies the hydrophobic pocket, while the carboxylate tail forms electrostatic interactions. This binding raises the activation energy required for tetramer dissociation. It is a "molecular staple."

Case Study B: Kinase Inhibition (VEGFR-2)

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Application: Anti-angiogenesis (Cancer)[6]

Mechanism: Benzoxazole derivatives bind in the ATP-binding cleft of VEGFR-2.[7]

  • Interaction: The N3 nitrogen accepts a hydrogen bond from the backbone NH of Cys917 (hinge region).

  • Stacking: The planar aromatic system engages in

    
    -cation or 
    
    
    stacking with Phe1047 .

VEGFR_PathwayVEGFVEGF LigandVEGFR2VEGFR-2 Receptor(Tyrosine Kinase)VEGF->VEGFR2ActivatesPhosAutophosphorylationVEGFR2->PhosIf ATP bindsATPATPATP->VEGFR2Binds (Normal)BenzoxazoleBenzoxazoleInhibitorBenzoxazole->VEGFR2CompetitiveBindingBenzoxazole->PhosBLOCKSSignalSignaling Cascade(RAF/MEK/ERK)Phos->SignalAngioAngiogenesis(Tumor Growth)Signal->Angio

Figure 1: Mechanism of VEGFR-2 inhibition.[6] The benzoxazole competes with ATP, preventing autophosphorylation and halting the angiogenic cascade.

Part 3: Synthetic Access & Library Design

Protocol: Oxidative Cyclization (The "Willgerodt" Context)

Why this method? Unlike acid-catalyzed condensation at high temperatures (Polyphosphoric acid), this method is milder and tolerates diverse functional groups on the aldehyde.

Reagents:

  • 2-Aminophenol derivative (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) OR activated Carbon/O2.

  • Solvent: Ethanol or Methanol.

Step-by-Step Methodology:

  • Schiff Base Formation (Imine):

    • Dissolve 2-aminophenol (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL).

    • Reflux for 2–3 hours. Monitor by TLC (disappearance of amine).

    • Observation: The solution usually turns yellow/orange due to imine formation.

    • Isolation: Cool to RT. The Schiff base often precipitates. Filter and dry.

  • Cyclization (Ring Closure):

    • Redissolve the Schiff base intermediate in MeOH.

    • Add PIDA (1.1 eq) portion-wise at 0°C (exothermic control).

    • Stir at room temperature for 1–2 hours.

    • Mechanism:[8][3][4][9][10] PIDA acts as a two-electron oxidant, facilitating the intramolecular attack of the phenolic oxygen onto the imine carbon, followed by aromatization.

  • Purification:

    • Evaporate solvent.

    • Recrystallize from EtOH/Water or perform flash chromatography (Hexane/EtOAc).

Synthesis_WorkflowAP2-Aminophenol(Substituted)ImineSchiff Base(Intermediate)AP->ImineEtOH, Reflux-H2OAldAromaticAldehydeAld->ImineBenzox2-SubstitutedBenzoxazoleImine->BenzoxOxidativeCyclizationOxidantOxidant(PIDA or Pb(OAc)4)Oxidant->BenzoxPromotes

Figure 2: Synthetic workflow for the oxidative cyclization route.[11] This modular approach allows for rapid SAR exploration at the C2 position.

Part 4: Experimental Validation (Self-Validating Systems)

Trustworthiness in data comes from controls. When assaying benzoxazole derivatives, you must validate the mechanism.

Fluorescence Binding Assay (Self-Validation)

Benzoxazoles are inherently fluorescent (Stokes shift). You can use this property to measure binding affinity without external tags.

  • Protocol:

    • Prepare a 10 µM solution of the Benzoxazole derivative in buffer (PBS).

    • Titrate the target protein (e.g., BSA or TTR) into the cuvette.

    • Readout: Monitor the shift in emission maximum (

      
      ) or intensity.
      
    • Causality: Upon binding to a hydrophobic pocket, the fluorescence intensity usually increases (quantum yield increases) and blue-shifts due to the exclusion of water (solvatochromism).

    • Control: Titrate with a denatured protein to prove specific binding vs. non-specific aggregation.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1][3][4][5] Proceedings of the National Academy of Sciences (PNAS).

  • Abdel-Aziz, H. A., et al. (2024). "The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments." Topics in Current Chemistry.

  • El-Miligy, M. M., et al. (2022). "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers."[6][10][12] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Choy, P. Y., & Kwong, F. Y. (2024). "Benzoxazole synthesis via oxidative cyclization."[13] Organic Letters.

  • Potts, B. C., et al. (2014). "Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold." Journal of Medicinal Chemistry.

Methodological & Application

Application Note & Protocol: A Validated Synthesis of (5-Methylbenzo[d]oxazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antitumor, antimicrobial, and antiviral properties.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of (5-Methylbenzo[d]oxazol-2-yl)methanamine, a key building block for drug discovery and development. The described two-step synthetic pathway is robust and scalable, beginning with the cyclocondensation of 2-amino-4-methylphenol with chloroacetonitrile to form a key intermediate, followed by a Gabriel amination to yield the final primary amine. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering detailed procedural steps, mechanistic insights, characterization data, and critical safety considerations.

Introduction & Synthetic Strategy

(5-Methylbenzo[d]oxazol-2-yl)methanamine is a valuable primary amine derivative of the benzoxazole core. The presence of the aminomethyl group at the 2-position provides a crucial handle for further chemical modification, enabling its incorporation into larger, more complex molecules for structure-activity relationship (SAR) studies.[3] Benzoxazole derivatives are of significant interest due to their presence in bioactive natural products and their utility as inhibitors of various enzymes and receptors.[1][4]

The synthetic strategy employed herein is a logical and efficient two-step process designed for high yield and purity.

Step 1: Phillips-type Cyclocondensation. The synthesis commences with the reaction between 2-amino-4-methylphenol and chloroacetonitrile. This reaction proceeds via initial nucleophilic attack of the amino group on the nitrile carbon, followed by an intramolecular cyclization where the phenolic oxygen attacks the newly formed imine carbon. Subsequent dehydration yields the aromatic 2-(chloromethyl)-5-methylbenzo[d]oxazole intermediate. This approach is a versatile method for constructing the benzoxazole core.[5][6]

Step 2: Gabriel Synthesis of the Primary Amine. To convert the chloromethyl intermediate into the desired primary amine, a Gabriel synthesis is employed. This classic method involves an S_N2 reaction between the alkyl chloride and potassium phthalimide to form a phthalimide-protected intermediate. This approach is superior to direct amination with ammonia as it cleanly prevents over-alkylation, a common side reaction that leads to the formation of secondary and tertiary amines. The final product is then liberated by hydrazinolysis, which cleaves the phthalimide group to yield the pure primary amine.

The overall synthetic scheme is presented below:

Scheme 1: Overall Synthesis of (5-Methylbenzo[d]oxazol-2-yl)methanamine Reaction scheme showing the two-step synthesis of the target molecule from 2-amino-4-methylphenol. (Note: Image is a placeholder for the chemical reaction scheme.)

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from starting materials to the final, characterized product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis A 2-Amino-4-methylphenol Step1 Step 1: Cyclocondensation (Reflux in HCl/EtOH) A->Step1 B Chloroacetonitrile B->Step1 C Potassium Phthalimide Step2 Step 2: Gabriel Amination (DMF, then EtOH/Reflux) C->Step2 D Hydrazine Hydrate D->Step2 Workup1 Intermediate Workup (Neutralization & Extraction) Step1->Workup1 Reaction Mixture Workup2 Final Workup (Acid/Base Extraction) Step2->Workup2 Reaction Mixture Puri1 Column Chromatography Workup1->Puri1 Crude Intermediate Char1 Characterize Intermediate (NMR, MS) Puri1->Char1 Pure Intermediate Char1->Step2 Puri2 Final Purification (Column Chromatography) Workup2->Puri2 Crude Product Char2 Characterize Final Product (NMR, MS, IR) Puri2->Char2 Final Product

Caption: Experimental workflow for the synthesis of (5-Methylbenzo[d]oxazol-2-yl)methanamine.

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt.Supplier SuggestionPurity
2-Amino-4-methylphenol95-84-1123.15Sigma-Aldrich≥97%
Chloroacetonitrile107-14-275.50Sigma-Aldrich99%
Potassium Phthalimide1074-82-4185.22Sigma-Aldrich98%
Hydrazine hydrate7803-57-850.06Sigma-Aldrich98%
Hydrochloric acid (conc.)7647-01-036.46Fisher Scientific37%
Ethanol (anhydrous)64-17-546.07VWR200 Proof
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous, 99.8%
Ethyl Acetate (EtOAc)141-78-688.11VWRACS Grade
Hexanes110-54-386.18VWRACS Grade
Dichloromethane (DCM)75-09-284.93VWRACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01Fisher ScientificACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Fisher ScientificAnhydrous
Silica Gel7631-86-960.08SiliCycle230-400 mesh

3.2. Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[7]

  • 2-Amino-4-methylphenol: This compound can cause skin and eye irritation. Avoid inhalation of dust.[8][9]

  • Chloroacetonitrile: Highly toxic and flammable. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care using non-sparking tools.[10]

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate shielding and gloves.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

3.3. Step 1: Synthesis of 2-(Chloromethyl)-5-methylbenzo[d]oxazole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylphenol (5.00 g, 40.6 mmol).

  • Reagent Addition: Add chloroacetonitrile (3.37 g, 44.7 mmol, 1.1 eq) and 100 mL of ethanol. Stir the mixture to form a suspension.

  • Acidification & Reflux: Slowly add concentrated hydrochloric acid (4.0 mL). An exothermic reaction may be observed. Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The starting aminophenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution by carefully adding saturated aqueous sodium bicarbonate until the pH is ~7-8. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product and evaporate the solvent to yield 2-(chloromethyl)-5-methylbenzo[d]oxazole as a white or off-white solid.

    • Expected Yield: 75-85%.

    • Characterization (¹H NMR, CDCl₃): Expect signals around δ 7.4 (s, 1H), 7.2 (d, 1H), 7.0 (d, 1H), 4.8 (s, 2H), 2.4 (s, 3H).[5]

3.4. Step 2: Synthesis of (5-Methylbenzo[d]oxazol-2-yl)methanamine

  • Phthalimide Adduct Formation: In a 100 mL round-bottom flask, dissolve the 2-(chloromethyl)-5-methylbenzo[d]oxazole (4.00 g, 22.0 mmol) from Step 1 and potassium phthalimide (4.49 g, 24.2 mmol, 1.1 eq) in 50 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 90 °C and stir for 3-4 hours. Monitor the reaction by TLC (7:3 Hexanes:EtOAc) for the disappearance of the starting chloride.

  • Isolation of Intermediate: Cool the reaction to room temperature and pour it into 200 mL of vigorously stirring water. The phthalimide-protected intermediate will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. This intermediate can often be used in the next step without further purification.

  • Hydrazinolysis (Deprotection): Transfer the dried phthalimide intermediate to a 250 mL round-bottom flask. Suspend it in 100 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (2.20 g, 44.0 mmol, ~2.0 eq) to the suspension.

  • Reflux: Heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

  • Acidification & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of dichloromethane (DCM) and add 100 mL of 1 M HCl. Transfer to a separatory funnel, shake, and separate the layers. The desired amine product will be in the aqueous layer as its hydrochloride salt.

  • Basification & Final Extraction: Wash the aqueous layer with DCM (2 x 50 mL) to remove any non-basic impurities. Carefully basify the aqueous layer to pH >10 with 4 M NaOH while cooling in an ice bath. Extract the free amine product with DCM (3 x 75 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield (5-Methylbenzo[d]oxazol-2-yl)methanamine as an oil or low-melting solid.

    • Expected Yield: 60-75% over two steps.

    • Characterization (¹H NMR, CDCl₃): Expect signals around δ 7.3 (s, 1H), 7.2 (d, 1H), 7.0 (d, 1H), 4.1 (s, 2H), 2.4 (s, 3H), 1.8 (br s, 2H, -NH₂).

Conclusion

This application note details a reliable and reproducible two-step method for synthesizing (5-Methylbenzo[d]oxazol-2-yl)methanamine. The procedure leverages a robust cyclocondensation followed by a clean Gabriel amination, providing good overall yields. The protocols for reaction execution, workup, and purification are optimized for accessibility in a standard synthetic chemistry laboratory. The final product is a versatile building block, poised for application in the development of novel therapeutic agents and other advanced materials.

References

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Patel, N. B., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Serbian Chemical Society. [Link]

  • Kasprzak, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4159. [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • S. S. Shagufta, et al. (2021). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and their biological evaluation. AWS. [Link]

  • Lyčka, A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols. Molecules, 25(16), 3745. [Link]

  • S. S. Shagufta, et al. (2021). 3-methyl-1-(5-methyl-1,3-benzoxazol-2- yl)-1H-pyrazol-5-amine derivatives and their biological evaluation. AWS. [Link]

  • ResearchGate. (2023). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for New synthesis of 2-aroylbenzothiazoles. [Link]

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 118, 265-276. [Link]

Sources

Comprehensive Analytical Characterization of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis to Structural Validation: A Technical Guide

Executive Summary & Application Context

Benzoxazole derivatives are privileged pharmacophores in medicinal chemistry, acting as bioisosteres for nucleotides (adenine/guanine) and exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, the physicochemical properties of the benzoxazole ring—specifically its basic nitrogen (


 hybridized) and the lability of the oxazole ring under hydrolytic stress—present unique analytical challenges.[1]

This guide provides a standardized, multi-modal protocol for the characterization of benzoxazole derivatives. Unlike generic organic analysis, this workflow addresses the specific ionization behaviors, tautomeric possibilities, and chromatographic tailing issues inherent to this heterocyclic system.

Analytical Workflow Strategy

The characterization lifecycle must move from rapid in-process checks to definitive structural validation. The following workflow illustrates the critical decision nodes.

Benzoxazole_Workflow Start Crude Synthesis Product TLC Rapid Screen (TLC/LC-MS) Start->TLC Purify Purification (Flash/Prep HPLC) TLC->Purify If impure Purity_Check Purity Validation (UPLC-PDA) Purify->Purity_Check Purity_Check->Purify <95% Purity Struct_ID Structural ID (NMR/FTIR) Purity_Check->Struct_ID >95% Purity Advanced Advanced/Chiral (XRD/Chiral LC) Struct_ID->Advanced Isomers? Release Batch Release Struct_ID->Release Advanced->Release

Figure 1: Integrated analytical workflow for benzoxazole derivatives. Note the feedback loop at "Purity Validation" to prevent wasting NMR time on impure fractions.

Spectroscopic Profiling (The "Fingerprint")[1]

Nuclear Magnetic Resonance (NMR)

The benzoxazole core has distinct magnetic signatures. The chemical shifts are highly sensitive to substituents at the C2, C5, and C6 positions.

Protocol A: NMR Acquisition

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for polar derivatives to prevent aggregation and sharpen exchangeable proton signals.[1]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Key Diagnostic Signals:

NucleusMoietyShift (

ppm)
Diagnostic Value

H
H-2 (if unsubstituted)8.0 – 8.5 (s)Disappears upon C2-substitution; critical for confirming cyclization.

H
Aromatic H 7.2 – 7.8 (m)Complex splitting patterns (ABCD system) unless substituted.[1]

C
C=N (C2) 160 – 165Most deshielded carbon; confirms oxazole ring closure.[1]

C
C-O (C7a) 148 – 155Distinct from standard aromatic carbons due to oxygen attachment.[1]

Expert Insight: If the C2-proton signal is broad or missing in


, it may be due to rapid exchange or quadrupole broadening from the adjacent nitrogen. Switch to DMSO-

or lower the temperature to 283 K to resolve.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid "gatekeeper" technique to confirm the formation of the oxazole ring before proceeding to expensive MS/NMR.[1]

  • C=N Stretching: The "heartbeat" of the benzoxazole. Look for a sharp, strong band at 1600–1640 cm⁻¹ .

  • C-O-C Stretching: Asymmetric stretching of the ether linkage appears at 1240–1275 cm⁻¹ .

  • Absence of Precursors: Ensure the disappearance of broad N-H stretches (3300-3400 cm⁻¹) from the starting 2-aminophenol, unless an amine substituent is part of the final design.[1]

Mass Spectrometry & Fragmentation Logic

Benzoxazole derivatives exhibit a characteristic fragmentation pattern in ESI+ mode. Understanding this allows for the identification of metabolites or degradation products.

Fragmentation Pathway:

  • [M+H]⁺ : Parent ion.[1][4]

  • Loss of CO (28 Da) : The oxazole ring opens and ejects carbon monoxide.[1]

  • Loss of HCN (27 Da) : Subsequent loss of hydrogen cyanide from the nitrogen-containing fragment.[1]

MS_Frag Parent Parent Ion [M+H]+ Frag1 Ring Opening [M+H - CO]+ Parent->Frag1 - 28 Da (CO) Frag2 Skeletal Breakdown [M+H - CO - HCN]+ Frag1->Frag2 - 27 Da (HCN)

Figure 2: Predicted ESI+ fragmentation pathway.[1] The loss of CO is the diagnostic neutral loss for this scaffold.

Chromatographic Methods (HPLC/UPLC)[1][5]

The basic nitrogen in the benzoxazole ring (


) can interact with residual silanols on silica columns, causing peak tailing.[1]
Protocol B: High-Purity Separation Method

Objective: Quantify purity and separate synthesis byproducts (e.g., unreacted 2-aminophenol).

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm"End-capping" reduces silanol activity, improving peak shape for basic benzoxazoles.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the benzoxazole nitrogen is protonated, preventing secondary interactions.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides lower backpressure and sharper peaks than Methanol for aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nm & 300 nm254 nm is universal for aromatics; 300 nm targets the conjugated benzoxazole system.

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 (Re-equilibration) |

Self-Validating System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase buffer concentration or switch to a "Shielded" RP column.
  • Resolution (

    
    ): 
    
    
    
    between the product and the nearest impurity (usually the starting carboxylic acid).[1]

Advanced Structural Confirmation (XRD)

For drug candidates, single-crystal X-ray Diffraction (XRD) is the gold standard, especially to distinguish between regioisomers (e.g., 5-substituted vs. 6-substituted benzoxazoles) which can be ambiguous in 1D NMR.[1]

  • Crystallization: Slow evaporation from Ethanol/Dichloromethane (1:[1]1) is often successful for benzoxazole salts.[1]

  • Critical Check: Verify the bond lengths. The C=N bond in the oxazole ring should be approximately 1.29–1.31 Å , distinct from the C-C aromatic bonds (~1.38 Å).[1]

References

  • BenchChem Technical Support. (2025).[1][3] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem Application Notes. Link

  • MDPI. (2025).[1] Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. Molecules. Link

  • SIELC Technologies. (2024). Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Application Methods. Link

  • Jetir.Org. (2020).[1] Green Synthesis of Benzoxazole Derivatives and Their Characterization. Journal of Emerging Technologies and Innovative Research. Link

  • Arabian Journal of Chemistry. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives. Elsevier.[5] Link

Sources

Application Notes & Protocols for High-Throughput Screening of Benzoxazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This has led to a surge in the development of diverse benzoxazole libraries. High-Throughput Screening (HTS) is an essential methodology for rapidly interrogating these libraries to identify novel lead compounds.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS assays tailored for benzoxazole libraries. We will delve into both biochemical and cell-based assay formats, offering detailed, field-proven protocols and explaining the causal relationships behind experimental choices to ensure robust and reproducible results.

Introduction: The Benzoxazole Moiety in Drug Discovery

Benzoxazole, a heterocyclic aromatic compound, is considered a "privileged structure" in medicinal chemistry.[1][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind with high affinity to a multitude of biological targets.[2][4] A significant focus of benzoxazole library screening has been in oncology, with derivatives showing potent inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and regulators of apoptosis such as the Bcl-2 family.[1][7][8][9][10][11] The versatility of the benzoxazole core allows for extensive chemical modification, leading to large and diverse compound libraries that require efficient screening strategies to unlock their therapeutic potential.[12]

High-Throughput Screening (HTS) provides the necessary platform to test tens of thousands of compounds in a time- and cost-effective manner.[6][13] The success of any HTS campaign, however, is contingent on the quality and robustness of the chosen assay. This guide will explore several state-of-the-art HTS assay formats suitable for screening benzoxazole libraries against common drug target classes.

The High-Throughput Screening Workflow: A Strategic Overview

An HTS campaign is a systematic process designed to identify and validate promising "hit" compounds from a large library.[1][14] This multi-stage workflow ensures that resources are focused on compounds with the highest likelihood of becoming viable drug candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Optimization Assay_Dev Assay Development (Target Selection, Reagent Optimization) Assay_Val Assay Validation (Z'-factor, S/N Ratio) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration Screen) Assay_Val->Primary_Screen Hit_Conf Hit Confirmation (Dose-Response) Primary_Screen->Hit_Conf Orthogonal_Screen Orthogonal & Counter-Screens (Eliminate False Positives) Hit_Conf->Orthogonal_Screen SAR Preliminary SAR (Structure-Activity Relationship) Orthogonal_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt HTRF_Principle cluster_0 No Kinase Inhibition cluster_1 Kinase Inhibition by Benzoxazole Kinase Kinase P-Substrate Phosphorylated Biotin-Substrate Kinase->P-Substrate + ATP Substrate Biotin-Substrate Substrate->P-Substrate ATP ATP ADP ADP Eu-Ab Eu-Antibody P-Substrate->Eu-Ab SA-XL665 SA-XL665 P-Substrate->SA-XL665 Light Light (620nm) Eu-Ab->Light FRET SA-XL665->Light Kinase_Inhib Kinase No_FRET No FRET Signal Kinase_Inhib->No_FRET No Phosphorylation Benzoxazole Benzoxazole Inhibitor Benzoxazole->Kinase_Inhib Substrate_Inhib Biotin-Substrate Substrate_Inhib->No_FRET ATP_Inhib ATP

Caption: Principle of HTRF Kinase Inhibition Assay.

Protocol: HTRF Kinase Assay for a Benzoxazole Library

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The optimal buffer composition should be determined empirically for each kinase.
  • Kinase Solution: Dilute the purified kinase enzyme in kinase buffer to a 2X final concentration. The optimal concentration should be determined in an enzyme titration experiment.
  • Substrate/ATP Solution: Prepare a 4X solution of the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors. [15] * Benzoxazole Library: Prepare 4X solutions of the benzoxazole compounds in 100% DMSO, then dilute to the final screening concentration in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
  • Detection Reagents: Prepare the Eu-cryptate labeled anti-phospho antibody and SA-XL665 in detection buffer according to the manufacturer's instructions (e.g., HTRF KinEASE TK Kit). [16] 2. Assay Procedure:
  • Add 5 µL of the 4X benzoxazole compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
  • Add 5 µL of the 2X kinase solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
  • Incubate for 60 minutes at room temperature. Incubation time may need to be optimized to ensure the reaction is in the linear range.
  • Stop the reaction by adding 10 µL of the detection reagents.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
  • Normalize the data to controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).
  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|. A Z' factor ≥ 0.5 is considered excellent for HTS. [17][18] | Parameter | Suggested Concentration/Value | Rationale | | :--- | :--- | :--- | | Plate Format | 384-well, low-volume, white | Minimizes reagent usage and is optimal for luminescence/fluorescence assays. [17]| | Final Assay Volume | 20 µL | Reduces reagent cost in HTS. [19]| | Benzoxazole Conc. | 10 µM (single point) | A standard starting concentration for primary screens. | | Final DMSO Conc. | ≤ 1% | High DMSO concentrations can inhibit enzyme activity. | | ATP Concentration | At or near Km | Increases sensitivity for detecting ATP-competitive inhibitors. [15]| | Z'-factor Target | ≥ 0.5 | Ensures a robust assay with a large enough signal window for hit identification. [17][18]|

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context, providing insights into cell permeability, cytotoxicity, and effects on signaling pathways. [20][21][22][23][24]

Multiplexed Apoptosis and Viability Assay

Expertise & Experience: Since many benzoxazole anticancer agents act by inducing apoptosis, a multiplexed assay that simultaneously measures cell viability and caspase activation provides a wealth of information from a single screen. [7][8]This approach is efficient and helps to quickly differentiate cytotoxic compounds from those that induce a specific apoptotic pathway.

Assay Principle: This protocol utilizes two fluorescent readouts. A cell-permeable fluorogenic substrate for caspases (e.g., a DEVD peptide linked to a fluorescent dye) reports on apoptosis induction. A second reagent, which is only permeable to cells with compromised membranes (e.g., a cell-impermeant DNA dye), reports on cell death/viability.

Protocol: Caspase-Glo® 3/7 and CellTox™ Green Multiplexed Assay

This protocol is designed for a 384-well plate format.

1. Cell Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions. [7] * Trypsinize and resuspend cells in culture medium.
  • Seed 20 µL of the cell suspension into each well of a 384-well clear-bottom plate at a pre-optimized density (e.g., 2,500 cells/well).
  • Incubate for 24 hours to allow cells to attach.

2. Compound Addition:

  • Prepare a serial dilution of the benzoxazole library compounds in culture medium.
  • Add 5 µL of the compound solutions to the cells. Include wells with vehicle control (DMSO) and a known apoptosis inducer (e.g., staurosporine).
  • Incubate for a duration relevant to the expected mechanism of action (e.g., 24-48 hours).

3. Reagent Addition and Measurement:

  • Equilibrate the assay plate and reagents to room temperature.
  • Add 10 µL of the combined Caspase-Glo® 3/7 and CellTox™ Green reagents to each well.
  • Mix briefly on an orbital shaker.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Measure fluorescence (for viability) and luminescence (for caspase activity) on a multi-mode plate reader.

4. Data Analysis:

  • Viability: Normalize the fluorescence signal to the vehicle control wells. % Viability = 100 * (Fluorescence_compound / Fluorescence_vehicle).
  • Apoptosis: Normalize the luminescence signal to the vehicle control wells. Fold Induction = Luminescence_compound / Luminescence_vehicle.
  • Identify hits as compounds that decrease viability and increase caspase activity above a certain threshold (e.g., >3 standard deviations from the mean of the vehicle control).
ParameterSuggested ValueRationale
Cell LineTarget-relevant cancer cell line (e.g., MCF-7, A549)Provides disease-relevant context for compound activity. [7]
Seeding Density2,500 cells/well (optimize for each cell line)Ensures cells are in a logarithmic growth phase during the assay.
Incubation Time24-48 hoursAllows sufficient time for the compound to exert its biological effect.
Hit Criteria>3 SD from control for both viability and apoptosisA statistically robust method for identifying significant hits.

Hit Validation and Triage: Eliminating False Positives

The output of a primary HTS is a list of "hits," but many of these can be false positives. [25][26]A rigorous hit validation cascade is essential to focus resources on genuine and promising compounds.

Hit_Validation Primary_Hits Primary Hits (from single-point screen) Dose_Response Dose-Response Confirmation (Calculate IC50/EC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Different technology, same target) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay interference check) Dose_Response->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) (Identify active scaffolds) Orthogonal_Assay->SAR_Analysis Counter_Screen->SAR_Analysis Validated_Hits Validated Hits for Lead-Op SAR_Analysis->Validated_Hits

Caption: Hit Validation and Triage Workflow.

Key Steps in Hit Validation:

  • Dose-Response Confirmation: Re-test primary hits at multiple concentrations to determine their potency (IC₅₀ or EC₅₀). This eliminates hits that are only active at the highest concentration.

  • Orthogonal Assays: Confirm the activity of hits using a different assay technology that measures the same biological endpoint. [25]For example, a kinase hit from an HTRF assay could be confirmed using a fluorescence polarization (FP) based assay. This helps to rule out technology-specific artifacts.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. [27]For fluorescence-based assays, this could involve screening against a reporter enzyme to flag autofluorescent or quenching compounds.

  • Structure-Activity Relationship (SAR) Analysis: Group validated hits by chemical structure. [25]The presence of multiple active compounds with a similar chemical scaffold increases confidence in that series.

Troubleshooting Common HTS Issues

Even with well-designed assays, problems can arise during an HTS campaign. [26][28]Proactive troubleshooting is key to maintaining data quality.

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) - High variability in dispensing- Reagent instability- Insufficient signal window- Calibrate liquid handlers and use low-volume dispensing technology.<[26]br>- Check reagent stability and avoid repeated freeze-thaw cycles.<[17]br>- Re-optimize enzyme/substrate concentrations to increase signal-to-background.
High Rate of False Positives - Assay interference (e.g., compound fluorescence)- Promiscuous inhibitors/aggregators- Implement counter-screens early in the validation process.<[25]br>- Include detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregators.
Edge Effects in Plates - Uneven temperature across the plate during incubation- Evaporation from outer wells- Use an incubator with good temperature uniformity.- Use plate seals to minimize evaporation.<[28]br>- Avoid using the outer rows/columns for samples if the problem persists.
Inconsistent Results - Inconsistent cell seeding or health- Reagent batch-to-batch variability- Ensure a consistent cell culture and passaging protocol.- Qualify new batches of critical reagents before use in a large screen.

Conclusion

High-throughput screening of benzoxazole libraries is a powerful strategy for the discovery of novel therapeutic agents. The success of these campaigns hinges on the selection of robust and relevant assays, meticulous execution, and a rigorous hit validation process. By employing advanced assay technologies like HTRF and multiplexed cell-based readouts, and by understanding the principles behind assay design and data analysis, researchers can efficiently navigate vast chemical libraries to identify promising lead compounds. This guide provides a foundational framework and practical protocols to empower scientists in their drug discovery endeavors.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries in Drug Discovery - Benchchem. (n.d.).
  • HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (2025, December 9).
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. (2024, October 21).
  • Introduction: cell-based assays for high-throughput screening - PubMed. (n.d.).
  • Cell-based assays for high-throughput screening. - Broad Institute. (n.d.).
  • Cell-based assays for high-throughput screening - PubMed - NIH. (2010, June 15).
  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. (n.d.).
  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025, April 21).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29).
  • PI3 Kinase HTRF Assay - Sigma-Aldrich. (n.d.).
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (2020, June).
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix. (2024, September 18).
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22).
  • Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.).
  • High-throughput screening - Wikipedia. (n.d.).
  • HTRF KINEASE STK S3 KIT-WEICHILAB. (n.d.).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - ResearchGate. (2026, January 7).
  • What is High-Throughput Screening (HTS)? - LabKey. (2024, September 12).
  • The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. (n.d.).
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6).
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.).
  • AlphaScreen | BMG LABTECH. (n.d.).
  • AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity. (n.d.).
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity. (n.d.).
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica. (n.d.).
  • Full article: Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - Taylor & Francis. (2022, May 30).
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. (2022, July 25).
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (2022, December 15).
  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. (n.d.).
  • Analysis of HTS data - Cambridge MedChem Consulting. (2017, November 13).
  • Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf. (n.d.).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.).
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022, November 23).
  • Alpha Troubleshooting Tables - Revvity. (n.d.).
  • High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PubMed. (2019, March 1).
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed. (2022, December 15).
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology - ACS Publications. (2025, June 10).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • Reporting data from high-throughput screening of small-molecule libraries - National Human Genome Research Institute (NHGRI). (n.d.).
  • Optimization via high-throughput screening: influence of 3 variables... - ResearchGate. (n.d.).
  • 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics. (2024, September 2).
  • High-Throughput Screening Assays. (n.d.).
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13).
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? | ResearchGate. (2016, January 10).

Sources

Application Note: Protocol for the Evaluation of Antimicrobial Activity of Synthetic Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting structural bio-isosterism with purine bases (adenine, guanine).[1] This structural affinity allows them to interact effectively with microbial biomarkers, including DNA gyrase and cell membrane components. However, the inherent lipophilicity of benzoxazole rings presents unique challenges in in vitro testing, often leading to solvent interference or compound precipitation that invalidates results.

This guide provides a rigorous, field-proven protocol for evaluating the antimicrobial activity of benzoxazole compounds. It moves beyond generic textbook methods to address the specific physicochemical properties of this chemical class, ensuring data integrity compliant with CLSI (Clinical and Laboratory Standards Institute) and EUCAST guidelines.

Compound Preparation & Handling

The Critical Failure Point: Most benzoxazole assays fail not due to lack of potency, but due to poor solubility management. Benzoxazoles are generally insoluble in water.[2]

Solubilization Strategy
  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the required solvent. Avoid Ethanol or Methanol as they are more volatile and have higher intrinsic toxicity to bacteria at lower concentrations.

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock. This allows for high-concentration testing while keeping the final DMSO volume low.

  • Storage: Store stock solutions at -20°C in amber glass vials to prevent photodegradation, a known issue with certain conjugated benzoxazole systems.

The " Solvent Tolerance" Rule

The final concentration of DMSO in the bacterial assay must not exceed 1% (v/v) for sensitive strains (e.g., S. pneumoniae) and 2.5% (v/v) for robust strains (e.g., E. coli).

  • Calculation: To achieve a test concentration of 100 µg/mL from a 10 mg/mL stock, you need a 1:100 dilution. This results in exactly 1% DMSO.

  • Validation: Always run a Solvent Control containing media + the highest concentration of DMSO used in the test wells to prove the solvent itself is not inhibiting growth.

Experimental Workflow Overview

The evaluation process follows a funnel approach: Qualitative Screening


 Quantitative Potency 

Kinetic Characterization.

Benzoxazole_Workflow Synth Benzoxazole Synthesis Stock Stock Prep (DMSO 10mg/mL) Synth->Stock QC Solubility Check (Tyndall Effect) Stock->QC Dilute 1:100 in PBS QC->Stock If Precipitates (Sonicate/Warm) Screen Primary Screen (Agar Well Diffusion) QC->Screen If Clear MIC Quantification (Broth Microdilution) Screen->MIC Zone > 10mm Advanced Advanced Profiling (Time-Kill / Biofilm) MIC->Advanced MIC < 16 µg/mL

Figure 1: Antimicrobial Evaluation Workflow. A logical progression from synthesis to advanced profiling, emphasizing the critical solubility check (QC) before biological exposure.

Phase I: Primary Screening (Agar Well Diffusion)

Purpose: Rapidly identify active compounds and discard inactive ones to save resources.

Why Well Diffusion over Disk Diffusion? For novel synthetic compounds, standard paper disks often bind lipophilic benzoxazoles, preventing diffusion into the agar. Agar Well Diffusion allows the compound solution to diffuse directly, providing a more reliable qualitative result.

Protocol Steps:
  • Inoculum Prep: Adjust overnight bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Seeding: Swab the inoculum 3 times over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.

  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Loading:

    • Test: 50 µL of benzoxazole (100 µg/mL).

    • Pos Control: 50 µL Ciprofloxacin (5 µg/mL).

    • Neg Control: 50 µL 1% DMSO in sterile water.

  • Pre-Diffusion: Leave plates at room temperature for 30 mins to allow diffusion before incubation.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Measure zone of inhibition (mm). Any compound with Zone > 10mm proceeds to MIC testing.

Phase II: Quantitative Determination (Broth Microdilution)

Purpose: Determine the Minimum Inhibitory Concentration (MIC).[1][3] This is the Gold Standard method (CLSI M07).

Plate Layout & Setup

Using a 96-well round-bottom plate is essential for visualizing the "button" of bacterial growth.

MIC_Plate_Setup cluster_plate 96-Well Plate Layout (Benzoxazole Assay) RowA Row A (Controls) Sterility Growth Solvent (DMSO) RowB Row B (Cmpd 1) 512 µg 256 µg 128 µg 64 µg 32 µg 16 µg 8 µg 4 µg RowC Row C (Cmpd 2) 512 µg ... 4 µg Caption Row A: Quality Controls. Rows B-H: Serial 2-fold dilutions of benzoxazoles.

Figure 2: Microdilution Plate Map. Row A is dedicated to controls to validate the assay conditions. Rows B-H contain the serial dilutions of the test compounds.

Detailed Protocol
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Dilution Series:

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of benzoxazole stock (adjusted to 1024 µg/mL in media) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, transfer to col 3... discard 100 µL from col 10.

    • Result: 2-fold dilution series from 512 to 1 µg/mL.

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:150 in CAMHB.

    • Add 100 µL of this suspension to every well (except Sterility Control).[3]

    • Final bacterial density:

      
       CFU/mL.[4]
      
    • Final Compound Conc: 256 to 0.5 µg/mL.

  • Incubation: 37°C for 16-20 hours (24h for MRSA).

  • Reading:

    • Visual: Look for the "button" of sedimentation. The MIC is the lowest concentration with no visible growth .[1]

    • Optical: Read OD600nm. MIC is defined as

      
       inhibition compared to Growth Control.
      
Data Presentation Template

Summarize MIC results in a comparative table.

Compound IDR2 Subst.R5 Subst.[5]MIC (S. aureus)MIC (E. coli)MIC (C. albicans)Activity Class
BZX-01 -H-Cl64 µg/mL>256 µg/mL128 µg/mLWeak
BZX-05 -Ph-NO2-F4 µg/mL 32 µg/mL16 µg/mLPotent
Cipro (Control)-0.5 µg/mL0.015 µg/mL-Standard

Phase III: Advanced Characterization

For compounds with MIC < 16 µg/mL.

Time-Kill Kinetics

Determines if the benzoxazole is Bactericidal (


 reduction) or Bacteriostatic .
  • Prepare tubes with compound at 1x MIC and 4x MIC .

  • Inoculate with

    
     CFU/mL.
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plate on agar and count colonies.

  • Plot: Log(CFU/mL) vs. Time.

Biofilm Inhibition (Crystal Violet Assay)

Benzoxazoles are noted for disrupting membranes, making them potential anti-biofilm agents.

  • Grow biofilm in 96-well plate (media + 1% glucose) for 24h.

  • Wash wells to remove planktonic cells.

  • Add compound at Sub-MIC concentrations (1/2 MIC, 1/4 MIC). Incubate 24h.

  • Stain with 0.1% Crystal Violet . Solubilize stain with 30% Acetic Acid.

  • Measure OD590nm.

    • % Inhibition =

      
      .
      

Troubleshooting Benzoxazoles

ObservationRoot CauseCorrective Action
Precipitation in wells Compound crashed out of solution upon adding aqueous media.Reduce starting concentration. Ensure DMSO stock is fully dissolved (warm to 37°C). Use "Tyndall effect" check before plating.
Colored Media Benzoxazoles often have chromophores (yellow/fluorescent).Do not rely on visual turbidity. Use Resazurin (Alamar Blue) dye. Pink = Growth; Blue = Inhibition.
Zone of Inhibition is asymmetric Poor diffusion due to hydrophobicity.Switch to Broth Microdilution (MIC) immediately. Well diffusion is unreliable for highly lipophilic analogs.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Temiz-Arpaci, O., et al. (2005). Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles. European Journal of Medicinal Chemistry. [Link]

  • ASTM International. (2016). E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.[6][Link]

  • Elgamoudi, B. A., & Korolik, V. (2023).[7][8] A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol.[1][4][7][8][9] [Link]

Sources

Application Notes & Protocols for Assessing VEGFR-2 Inhibition by Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide detailing a multi-tiered strategy for the robust assessment of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition by novel benzoxazole derivatives. The protocols and insights are designed to build a complete efficacy profile, from direct enzymatic interaction to cellular function and in vivo anti-angiogenic activity.

Strategic Overview: Deconstructing VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a receptor tyrosine kinase that serves as the primary mediator of the pro-angiogenic signals induced by VEGF-A.[1] Its activation triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[2][3] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology to disrupt tumor angiogenesis and growth.[4][5] Benzoxazole derivatives have emerged as a promising chemical scaffold for developing potent and selective VEGFR-2 inhibitors.[6][7]

A successful evaluation of these compounds requires a systematic, multi-assay approach. Simply demonstrating potent inhibition in a biochemical assay is insufficient. A robust assessment confirms this activity within a cellular context, verifies the disruption of downstream signaling, and ultimately demonstrates a functional anti-angiogenic effect in a physiological system. This guide outlines that strategic progression.

VEGFR-2 Signaling Cascade

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[8] These phosphotyrosine sites act as docking platforms for various signaling proteins, initiating multiple downstream pathways critical for angiogenesis, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which drive cell proliferation and survival, respectively.[1][2][9]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Response Gene Expression (Proliferation, Migration, Survival) ERK->Response Akt->Response

Caption: Simplified VEGFR-2 signaling pathway.

Tier 1: Biochemical Assays for Direct Kinase Inhibition

The foundational step is to determine if a benzoxazole derivative can directly inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. This is typically a high-throughput screen to determine the half-maximal inhibitory concentration (IC50).

Principle of Operation

These assays measure the transfer of the gamma-phosphate from ATP to a tyrosine residue on a synthetic peptide substrate by the recombinant VEGFR-2 kinase domain. Inhibition is quantified by a reduction in this phosphorylation event. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and robustness.[10][11] They operate by measuring the amount of ADP produced, which is directly proportional to kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer - Peptide Substrate - ATP C 3. Mix Enzyme, Substrate, Buffer A->C B 2. Prepare Compound Plate: Serial dilutions of Benzoxazole Derivatives D 4. Add Compound (or DMSO control) B->D C->D E 5. Initiate Reaction by adding ATP D->E F 6. Incubate (e.g., 30-60 min at 30°C) E->F G 7. Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) F->G H 8. Incubate for Signal Development G->H I 9. Read Signal (Luminescence) H->I J 10. Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: Luminescence-Based VEGFR-2 Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and provides a robust framework.[10][12]

Materials:

  • Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience, #40301)

  • Poly-(Glu,Tyr) 4:1 peptide substrate (e.g., BPS Bioscience, #40217)

  • ATP solution (e.g., 500 µM)

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Test Benzoxazole Derivatives (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the benzoxazole derivatives in DMSO. A typical starting concentration might be 100 µM.

  • Reagent Preparation:

    • Thaw all kinase reagents on ice.

    • Prepare 1x Kinase Buffer. It is advisable to supplement with DTT to a final concentration of 1-2 mM.

    • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired working concentration (e.g., 1-5 ng/µL).

  • Assay Plate Setup (96-well format):

    • Add 2.5 µL of diluted test compound or DMSO (for "Positive Control" and "Blank" wells) to the appropriate wells.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and peptide substrate. The ATP concentration should be at or near the Km for VEGFR-2 (approx. 75 µM) to ensure competitive inhibitors can be accurately assessed.[4][13]

    • Add 12.5 µL of Master Mix to all wells.

    • To the "Blank" wells, add 10 µL of 1x Kinase Buffer (no enzyme).

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40-45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound TypeExample CompoundVEGFR-2 IC50 (nM)Reference
Benzoxazole DerivativeCompound 12l 97.38[14][15]
Benzoxazole DerivativeCompound 11b 57[16]
Benzoxazole DerivativeCompound 8d 55.4[6]
Benzoxazole-BenzamideCompound 1 268[7]
Reference InhibitorSorafenib48.16 - 82[14][17]
Reference InhibitorRivoceranib16[4]

Table 1: Examples of reported VEGFR-2 inhibitory activities for benzoxazole derivatives and standard reference compounds.

Tier 2: Cell-Based Assays for Target Engagement and Function

Once direct kinase inhibition is confirmed, the next critical step is to verify that the benzoxazole derivatives can access and inhibit VEGFR-2 in a cellular environment and subsequently block its downstream functions. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for these assays as they endogenously express VEGFR-2.[18]

A. Cellular VEGFR-2 Phosphorylation Assay (ELISA-based)

Principle: This assay quantifies the level of VEGFR-2 autophosphorylation at key tyrosine residues (e.g., Y1175) in response to VEGF-A stimulation. A reduction in the phosphorylation signal in the presence of the inhibitor confirms target engagement in intact cells.[18]

Protocol:

  • Cell Culture: Seed HUVECs into 96-well plates and grow to 90-100% confluency.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

  • Inhibitor Pre-incubation: Treat cells with various concentrations of the benzoxazole derivative (or DMSO control) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human VEGF-A (e.g., 20-50 ng/mL) for a short period (5-10 minutes) at 37°C. This time point is critical as VEGFR-2 phosphorylation can be transient.[19]

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Use a sandwich ELISA kit for phosphorylated VEGFR-2 (p-VEGFR-2).

    • A capture antibody specific for total VEGFR-2 is coated on the plate.

    • Cell lysates are added to the wells.

    • A detection antibody specific for p-VEGFR-2 (e.g., pY1175), often conjugated to HRP, is used for detection.

    • Add substrate and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Normalize the p-VEGFR-2 signal to total protein concentration or a housekeeping protein. Calculate the IC50 value as described for the biochemical assay.

B. Endothelial Cell Proliferation Assay (MTT Assay)

Principle: VEGFR-2 signaling is a potent driver of endothelial cell proliferation.[2] This assay measures the metabolic activity of cells, which correlates with cell number. A reduction in proliferation in the presence of an inhibitor indicates a functional downstream effect. The MTT assay is a common colorimetric method for this purpose.[14]

Protocol:

  • Cell Seeding: Seed HUVECs at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate in a complete growth medium.

  • Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of the benzoxazole derivative and a low dose of VEGF-A to stimulate proliferation.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation relative to the VEGF-stimulated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Tier 3: In Vivo Models for Anti-Angiogenic Efficacy

The final and most physiologically relevant tier of assessment involves evaluating the ability of the benzoxazole derivatives to inhibit new blood vessel formation in a living organism. The Chick Chorioallantoic Membrane (CAM) and Zebrafish models are powerful, cost-effective, and ethically sound alternatives to mammalian models for initial in vivo screening.[5][20]

A. Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is ideal for observing angiogenesis.[21][22] Test compounds are applied directly to the CAM, and their effect on blood vessel growth is visually assessed and quantified.[23][24]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the developing embryo and CAM. This is often done by carefully cracking the shell and transferring the contents to a sterile weigh boat or petri dish for an ex-ovo culture, which provides better accessibility.[21]

  • Compound Application: On day 7 or 8, when the CAM is well-developed, place a sterile carrier (e.g., a small filter paper disc or a gelatin sponge) soaked with the test compound solution (or vehicle control) onto the CAM surface.

  • Incubation: Seal the window with sterile tape and return the egg to the incubator for another 48-72 hours.

  • Analysis:

    • Re-open the window and photograph the area under the carrier disc using a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier.[25]

    • Alternatively, assess the avascular zone created by the inhibitor.

  • Data Analysis: Compare the vessel density or number of branch points in the compound-treated group to the vehicle control group.

B. Zebrafish Angiogenesis Assay

Principle: The zebrafish embryo develops rapidly and is transparent, allowing for direct, real-time visualization of blood vessel formation.[26] Transgenic lines expressing fluorescent proteins in their vasculature (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP)) make quantification straightforward.[27][28] The assay typically focuses on the development of intersegmental vessels (ISVs).[29]

Protocol:

  • Embryo Collection: Collect freshly fertilized eggs from a transgenic zebrafish line (e.g., Tg(kdrl:EGFP)).

  • Treatment: At approximately 24 hours post-fertilization (hpf), before ISV sprouting is complete, array the embryos into a 96-well plate (one embryo per well).

  • Compound Addition: Add the benzoxazole derivative directly to the embryo medium in the wells at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate at 28.5°C for 24-48 hours.

  • Imaging:

    • Anesthetize the embryos with tricaine (MS-222).

    • Mount the embryos on a slide and capture fluorescence images of the trunk vasculature using a fluorescence microscope.

  • Quantification: Count the number of complete, properly formed ISVs in each embryo. Potent inhibitors will cause a dose-dependent reduction in the number of ISVs or lead to truncated vessel growth.[26][29]

  • Data Analysis: Plot the average number of complete ISVs versus compound concentration and determine the concentration that causes a significant reduction in angiogenesis.

Integrated Assessment Strategy

A comprehensive evaluation of a benzoxazole derivative's potential as a VEGFR-2 inhibitor relies on the integration of data from all three tiers. A successful candidate will demonstrate a clear and logical progression through this assessment funnel.

Assessment_Funnel node_biochem Tier 1: Biochemical Assay (e.g., ADP-Glo™) - Screen Library of Benzoxazoles - Determine Direct Kinase IC50 node_cell_phospho Tier 2a: Cellular Target Engagement (p-VEGFR-2 ELISA) - Confirm Inhibition in Intact Cells - Determine Cellular IC50 node_biochem->node_cell_phospho Potent Hits (IC50 < 1µM) node_cell_func Tier 2b: Cellular Functional Assays (Proliferation, Migration) - Assess Downstream Biological Effect - Determine GI50 node_cell_phospho->node_cell_func Active Compounds node_invivo Tier 3: In Vivo Angiogenesis Models (CAM, Zebrafish) - Evaluate Anti-Angiogenic Efficacy - Confirm Physiological Effect node_cell_func->node_invivo Functionally Active Compounds node_candidate Lead Candidate for Preclinical Development node_invivo->node_candidate Efficacious In Vivo

Caption: Integrated strategy for assessing VEGFR-2 inhibitors.

A compound with a potent biochemical IC50 (Tier 1) that also effectively blocks VEGFR-2 phosphorylation in cells (Tier 2a) is a strong initial hit. If this compound then inhibits endothelial cell proliferation or migration (Tier 2b), it demonstrates functional cellular activity. Finally, success in reducing neovascularization in a CAM or zebrafish model (Tier 3) provides compelling evidence of in vivo anti-angiogenic potential, justifying advancement into more complex preclinical studies.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. (2025). STAR Protocols. [Link]

  • A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. (2018). Journal of Visualized Experiments. [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.). Creative Bioarray. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). ResearchGate. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Molecules. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (2025). Bio-protocol. [Link]

  • Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. (2024). The International Journal of Developmental Biology. [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules. [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. (2023). Cancer Chemotherapy and Pharmacology. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In vivo models of angiogenesis. (2006). Angiogenesis. [Link]

  • Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae. (2025). ResearchGate. [Link]

  • In vivo models of angiogenesis. (2006). PMC. [Link]

  • Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. (n.d.). UCL Discovery. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Angiogenesis Inhibition Assay. (n.d.). Biobide. [Link]

  • Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. (2005). ASCO Publications. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PMC. [Link]

  • Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. (2022). Methods in Molecular Biology. [Link]

  • PathSpecific™ VEGF-R2 Cell-based Phosphorylation Assay. (n.d.). Creative Biolabs. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. [Link]

  • Human VEGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. (2023). PMC. [Link]

  • Fibroblast growth factor 2‐induced angiogenesis in zebrafish: the zebrafish yolk membrane (ZFYM) angiogenesis assay. (2008). Journal of Cellular and Molecular Medicine. [Link]

  • Rapid Analysis of Angiogenesis Drugs in a Live Fluorescent Zebrafish Assay. (2003). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. (2019). PLOS One. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. (n.d.). Sino Biological. [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]

  • In vivo models of angiogenesis. (2025). ResearchGate. [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether. (2020). Journal of Food and Drug Analysis. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (n.d.). PMC. [Link]

  • A FRET-Based Assay Platform for Ultra-High Density Drug Screening of Protein Kinases and Phosphatases. (2025). ResearchGate. [Link]

Sources

derivatization of (5-Methylbenzo[d]oxazol-2-yl)methanamine for improved activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (5-Methylbenzo[d]oxazol-2-yl)methanamine for Enhanced Pharmacological Potency

Abstract & Strategic Rationale

The benzoxazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for adenine and guanine, which facilitates interaction with various biological targets including kinases, DNA gyrase, and COX enzymes. The specific building block, (5-Methylbenzo[d]oxazol-2-yl)methanamine , presents a unique "hit" profile due to the 5-methyl group (enhancing lipophilicity and metabolic stability) and the C2-methanamine tail (a versatile nucleophilic handle).

This guide details the protocols for derivatizing the primary amine to modulate logP , pKa , and hydrogen bond donor/acceptor (HBD/HBA) ratios. The objective is to transition this scaffold from a raw building block into a potent lead candidate with optimized antimicrobial or antiproliferative activity.

Chemical Space & SAR Logic

The primary amine at the C2 position is the critical vector for optimization. Direct biological activity of the free amine is often limited by rapid oxidative deamination (MAO metabolism) and poor membrane permeability at physiological pH.

Optimization Strategy:

  • Acylation (Amides): Removes the basic center, improving permeability and introducing H-bond acceptors.

  • Sulfonylation (Sulfonamides): Increases metabolic stability and introduces a distinct geometry often favored in antimicrobial active sites.

  • Reductive Alkylation: Retains basicity but increases steric bulk, potentially improving selectivity for specific kinases (e.g., EGFR, VEGFR).

Visualization: Structural Activity Relationship (SAR) Logic

SAR_Logic Core (5-Methylbenzo[d]oxazol-2-yl) methanamine Amide Amide Linkage (R-CO-NH-) Core->Amide Acylation Sulfonamide Sulfonamide (R-SO2-NH-) Core->Sulfonamide Sulfonylation SecAmine Secondary Amine (R-CH2-NH-) Core->SecAmine Reductive Amination Eff_Amide • H-Bond Acceptor • Lower pKa • Target: Peptidoglycan Amide->Eff_Amide Eff_Sulf • Metabolic Stability • Geometry Switch • Target: DNA Gyrase Sulfonamide->Eff_Sulf Eff_Amine • Retained Basicity • Solubilizing Group • Target: Kinase Hinge SecAmine->Eff_Amine

Figure 1: Decision tree for derivatizing the C2-methanamine handle based on desired pharmacological outcomes.

Synthetic Protocols

Protocol A: High-Throughput Amide Coupling (Library Generation)

Purpose: To generate a diverse library of amides for SAR screening against microbial or cancer targets.

Materials:

  • Substrate: (5-Methylbenzo[d]oxazol-2-yl)methanamine (1.0 equiv)

  • Reagent: Diverse Carboxylic Acids (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a reaction vial, dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL). Add HATU (0.55 mmol) and DIPEA (1.0 mmol). Stir at room temperature (RT) for 10 minutes to form the activated ester.

  • Coupling: Add (5-Methylbenzo[d]oxazol-2-yl)methanamine (0.5 mmol) dissolved in DMF (1 mL) to the activated ester mixture.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quenching: Dilute with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expert Insight: Benzoxazoles are acid-sensitive under harsh conditions (ring opening). Avoid strong acidic workups. HATU is preferred over EDC/NHS here because the benzoxazole nitrogen can sometimes compete as a nucleophile if the reaction is sluggish; HATU ensures rapid coupling to the primary amine.

Protocol B: Reductive Amination (Secondary Amines)

Purpose: To synthesize secondary amines for kinase inhibitor exploration, improving solubility.

Materials:

  • Substrate: (5-Methylbenzo[d]oxazol-2-yl)methanamine (1.0 equiv)

  • Reagent: Aromatic/Aliphatic Aldehydes (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (0.5 mmol) and aldehyde (0.5 mmol) in DCE (3 mL). Add activated molecular sieves (4Å) to sequester water. Stir for 1 hour at RT.

  • Reduction: Add STAB (0.75 mmol) in one portion. Optional: Add 1 drop of Acetic Acid to catalyze imine formation if the aldehyde is electron-rich.

  • Reaction: Stir overnight at RT under nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL).

  • Isolation: The secondary amine product is often pure enough for initial screening; otherwise, purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile with 0.1% Formic Acid).

Biological Validation Protocols

To verify "improved activity," the derivatives must be tested against standard baselines.

Assay 1: Antimicrobial MIC Determination (Broth Microdilution)

Target: Bacterial DNA Gyrase / Cell Wall Synthesis

Procedure:

  • Preparation: Dissolve derivatives in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations range from 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Reference Control: Ciprofloxacin (Expect MIC < 1 µg/mL).

    • Negative Control: DMSO only.

Assay 2: Antiproliferative MTT Assay

Target: Cancer Cell Viability (e.g., MCF-7, HeLa)

Procedure:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with derivatives (0.1 µM – 100 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Data Summary & Expected Outcomes

Table 1: Expected SAR Trends for (5-Methylbenzo[d]oxazol-2-yl)methanamine Derivatives

Derivative ClassR-Group CharacteristicsPredicted EffectTarget Application
Amide 4-FluorophenylIncreased lipophilicity, metabolic blockAntimicrobial (Gram +)
Amide Pyridyl / HeterocycleH-bond acceptor introductionKinase Inhibition
Sulfonamide 4-MethylphenylRigid geometry, high stabilityAntifungal (Candida)
Sec. Amine BenzylIncreased flexibility, basicity retainedCNS / Neuroprotection

Synthetic Workflow Diagram

Workflow Start Starting Material: (5-Methylbenzo[d]oxazol-2-yl) methanamine Reaction Reaction Setup (DMF, Base, Electrophile) Start->Reaction Monitor TLC/LC-MS Monitoring (Check for disappearance of amine) Reaction->Monitor Monitor->Reaction Incomplete (Add Reagent/Heat) Workup Workup & Extraction (EtOAc / NaHCO3) Monitor->Workup Complete Purify Purification (Flash Column / Prep HPLC) Workup->Purify Final Final Lead Compound (>95% Purity) Purify->Final

Figure 2: Standardized workflow for the synthesis and isolation of benzoxazole derivatives.

References

  • Mayo, M. S., et al. (2014). "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide." Scilit. Link

  • Abdelgawad, M. A., et al. (2021).[1] "New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation." Journal of Chemistry. Link

  • Di Martino, S., & De Rosa, M. (2024).[2][3] "The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents." Topics in Current Chemistry. Link

  • Zilifdar, F., et al. (2022).[3] "Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives." Bioorganic Chemistry. Link

  • Refaat, H. M. (2010). "Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives." European Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzoxazole Scaffold in Drug Discovery

The benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral components of a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] The planar nature of the benzoxazole ring system facilitates π-π stacking and other non-covalent interactions with biological macromolecules, making it an attractive framework for the design of targeted therapeutics.[2]

The growing demand for these valuable compounds in drug development necessitates robust, scalable, and economically viable synthetic strategies. Transitioning from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of substituted benzoxazoles, with a focus on practical, field-proven protocols and the underlying scientific principles that govern their success. We will delve into core synthetic methodologies, critical considerations for process scale-up, and detailed experimental procedures, all grounded in authoritative scientific literature.

Part 1: Core Synthetic Strategies for Substituted Benzoxazoles

The most prevalent and scalable approach to the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization.[5][6] The choice of the electrophilic partner—typically a carboxylic acid, aldehyde, or acyl chloride—is dictated by factors such as substrate availability, desired substitution pattern, and reaction conditions.

Condensation with Carboxylic Acids

The direct condensation of o-aminophenols with carboxylic acids is a widely employed method, often favored for its atom economy.[4] This reaction typically requires a catalyst to facilitate the initial amidation, followed by cyclodehydration.[4]

Mechanism Insight: The reaction proceeds through the formation of an intermediate o-hydroxyamide, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring. The use of a dehydrating agent or high temperatures is often necessary to drive the reaction to completion.

Condensation with Aldehydes

The reaction of o-aminophenols with aldehydes is another versatile route to 2-substituted benzoxazoles.[4] This method involves the initial formation of a Schiff base intermediate, which subsequently undergoes oxidative cyclization.[4] A variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous nanocatalysts, can be employed to promote this transformation.[1][4]

Causality in Catalyst Choice: The selection of the catalyst is critical. For instance, Lewis acids can activate the aldehyde carbonyl group, facilitating nucleophilic attack by the amino group of the o-aminophenol. Oxidizing agents are often required in the subsequent step to facilitate the cyclization of the Schiff base intermediate.

Condensation with Acyl Chlorides

Acyl chlorides offer a highly reactive alternative for the synthesis of benzoxazoles, often allowing for milder reaction conditions.[6] The reaction proceeds via the acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate, which then readily cyclizes.[6] This method is particularly advantageous for substrates that may be sensitive to the high temperatures often required in the carboxylic acid route.[6]

Part 2: Key Considerations for Scale-Up Synthesis

Scaling up a chemical synthesis from the bench to a pilot plant or industrial scale requires careful consideration of several factors beyond simple stoichiometry.

  • Route Selection and Process Safety: The chosen synthetic route must be inherently safe and scalable. Reactions involving highly energetic intermediates or hazardous reagents should be avoided or handled with extreme caution. A thorough risk assessment is paramount.

  • Catalyst and Solvent Selection: On a large scale, the cost, efficiency, and recyclability of the catalyst become critical. Heterogeneous catalysts are often preferred for their ease of separation and reuse.[7][8] Solvents should be selected based on their reaction compatibility, environmental impact, and ease of recovery. Green solvents like ethanol and water are increasingly being adopted.[7]

  • Thermal Management: Many benzoxazole syntheses are exothermic. Effective heat management is crucial to prevent runaway reactions and ensure product quality. The choice of reactor and cooling systems is a key consideration.

  • Work-up and Purification: The purification method must be scalable and efficient. Recrystallization is a common and effective method for solid benzoxazole derivatives.[5] For non-crystalline products, column chromatography, while common in the lab, can be challenging and costly to scale up. Alternative purification techniques like distillation or crystallization from a mixed solvent system should be explored.[5][9]

Part 3: Detailed Experimental Protocols

The following protocols are representative examples of scalable methods for the synthesis of substituted benzoxazoles.

Protocol 1: Scale-Up Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aldehydes using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common methodologies and may require optimization for specific substrates.[7]

Materials:

  • o-Aminophenol (1.0 mol)

  • Substituted aromatic aldehyde (1.1 mol)

  • Heterogeneous catalyst (e.g., Mn-TPADesolv, 0.006 mol)[10]

  • Ethanol (as solvent)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Temperature probe

  • Addition funnel

  • Filtration apparatus

Procedure:

  • Charge the reactor with o-aminophenol (1.0 mol) and the heterogeneous catalyst (0.006 mol).[10]

  • Add ethanol to the reactor to create a stirrable slurry.

  • In a separate vessel, dissolve the substituted aromatic aldehyde (1.1 mol) in ethanol.

  • Slowly add the aldehyde solution to the stirred reactor mixture at a controlled temperature (e.g., 30°C).[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Once the reaction is complete, filter the reaction mixture to recover the catalyst.[10]

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-arylbenzoxazole.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Gram-Scale Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides and 2-Aminophenol

This method offers a versatile route to a variety of 2-substituted benzoxazoles.[11]

Materials:

  • Tertiary amide (e.g., 1-morpholino-2-phenylethan-1-one, 10 mmol)

  • 2-Aminophenol (9 mmol)

  • Triflic anhydride (Tf₂O) (11 mmol)

  • 2-Fluoropyridine (18 mmol)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the tertiary amide (10 mmol) in DCM in a round-bottom flask.

  • Add 2-fluoropyridine (18 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add triflic anhydride (11 mmol) dropwise to the cooled mixture and stir for 15 minutes.[11]

  • Add 2-aminophenol (9 mmol) and allow the reaction to stir at room temperature for 1 hour.[5]

  • Quench the reaction by adding triethylamine.[5]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate gradient to yield the desired 2-substituted benzoxazole.[5]

Part 4: Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted benzoxazoles, providing a comparative overview of different methodologies.

EntryStarting MaterialsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1o-Aminophenol, BenzaldehydeBAIL gel (1 mol%)Solvent-free130598[12][13]
2o-Aminophenol, p-TolualdehydeMn-TPADesolv (0.006 mmol)Ethanol300.17>99[10]
32-Amino-4-nitrophenol, BenzaldehydeZn(OTf)₂ (10 mol%)EthanolReflux--[1]
4o-Aminophenol, Benzoic AcidPEG-SO₃H-60-655-6-[8]
5Tertiary Amide, 2-AminophenolTf₂O, 2-FluoropyridineDCM0 to RT1.25-[5][11]

Part 5: Visualization of Workflows

Visualizing the experimental workflow and decision-making processes can significantly enhance understanding and implementation.

Benzoxazole Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis o_aminophenol o-Aminophenol mixing Mixing & Catalyst Addition o_aminophenol->mixing electrophile Aldehyde, Carboxylic Acid, or Acyl Chloride electrophile->mixing heating Heating & Reaction Monitoring (TLC/HPLC) mixing->heating quenching Quenching heating->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Recrystallization or Chromatography drying->purification analysis Analysis (NMR, MS, HPLC) purification->analysis product Final Product: Substituted Benzoxazole analysis->product

Caption: Generalized workflow for the synthesis of substituted benzoxazoles.

Troubleshooting_Low_Yield start Low Product Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst purify_materials Purify/Recrystallize Starting Materials check_purity->purify_materials Impurities suspected optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal temperature optimize_time Optimize Reaction Time check_conditions->optimize_time Incomplete reaction screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Low activity rerun_reaction Rerun Reaction purify_materials->rerun_reaction optimize_temp->rerun_reaction optimize_time->rerun_reaction screen_catalysts->rerun_reaction

Caption: Decision-making flowchart for troubleshooting low product yield.

Part 6: Troubleshooting Guide

Even with robust protocols, challenges can arise during scale-up synthesis.

  • Issue: Low or No Product Yield

    • Potential Cause: Impure starting materials, especially the o-aminophenol, which can oxidize and darken upon storage.[14]

    • Solution: Ensure the purity of starting materials. Recrystallize the o-aminophenol if it has darkened.[14]

    • Potential Cause: Suboptimal reaction temperature. Some reactions require elevated temperatures to proceed efficiently.[5]

    • Solution: Systematically screen a range of temperatures to find the optimum for your specific substrates.[7]

    • Potential Cause: Inactive or insufficient catalyst.

    • Solution: If using a catalyst, ensure its activity. Consider screening different catalysts or optimizing the catalyst loading.[7]

  • Issue: Significant Side Product Formation

    • Potential Cause: Formation of a stable Schiff base intermediate that does not cyclize efficiently.[7]

    • Solution: Consider increasing the reaction temperature or adding an oxidizing agent to promote cyclization.[7] Alternatively, a two-step process where the Schiff base is first isolated and then subjected to cyclization conditions might improve the overall yield.[7]

    • Potential Cause: Prolonged reaction times at high temperatures can lead to degradation or side reactions.[5]

    • Solution: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating.[7]

References

  • Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem.
  • One-pot synthesis methods for substituted benzoxazoles. - Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Large-scale synthesis of benzoxazole 4a by a new method.
  • Facile and efficient synthesis of benzoxazole derivatives using novel c
  • Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF c
  • (A) Different methods for the synthesis of benzoxazoles using...
  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • CN104327008A - Synthesis method of benzoxazole compound - Google P
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Public
  • Synthesis of Benzoxazoles - ChemicalBook.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
  • Full article: Synthesis of benzoxazoles via a silver mediated oxid
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] - MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIV
  • Benzoxazole: Synthetic Methodology and Biological Activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Benzoxazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzoxazole derivatives are crucial in medicinal chemistry and materials science due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4].

However, the synthesis is not always straightforward. This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions to address common experimental challenges. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions in your work.

Troubleshooting Guide: From Low Yields to Purification Woes

This section directly addresses the most common and frustrating issues encountered during benzoxazole synthesis in a practical question-and-answer format.

Problem 1: My reaction is resulting in a very low to non-existent yield. What are the primary factors to investigate?

Low yield is the most frequent challenge and can stem from multiple sources. A systematic, step-by-step investigation is the most effective way to diagnose and solve the problem.[5][6]

A: Let's break down the potential causes and solutions:

1. Purity of Starting Materials: This is the most critical and often overlooked starting point.

  • The Culprit: The 2-aminophenol precursor is highly susceptible to air oxidation, which is often visible as a darkening of the material from white/light beige to brown or black.[6] These oxidative impurities can significantly inhibit the cyclization reaction.[5]

  • The Solution (Self-Validation): Before starting any new reaction, verify the purity of your starting materials. If the 2-aminophenol has darkened, it is highly recommended to purify it by recrystallization before use.[6] Similarly, ensure the coupling partner (e.g., aldehyde, carboxylic acid) is pure. This simple purification step validates the integrity of your inputs and can dramatically improve yields.

2. Incomplete or Stalled Cyclization: The reaction starts but fails to proceed to the final product.

  • The Culprit: The intramolecular cyclization to form the benzoxazole ring is often the rate-limiting and most energy-demanding step.[7] Insufficient temperature, an inactive catalyst, or the formation of a highly stable intermediate can cause the reaction to stall.[5][8]

  • The Solution (Systematic Optimization):

    • Temperature: Many benzoxazole syntheses require elevated temperatures (100-150°C) to overcome the activation energy for cyclization.[5][6][9][10] Incrementally increase the reaction temperature while closely monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

    • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Use TLC to track the disappearance of starting materials and the appearance of the product to determine the optimal time.[7][8]

    • Inert Atmosphere: If your substrates or catalyst are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for preventing the oxidation of 2-aminophenol.[5]

3. Sub-optimal Catalyst Choice or Deactivation: The catalyst is either incorrect for the substrate or has lost its activity.

  • The Culprit: The choice of catalyst is highly dependent on the starting materials and the synthetic route.[5] A catalyst that works well for an electron-rich aldehyde may be ineffective for an electron-deficient one. Furthermore, catalysts, especially recyclable ones, can lose activity over time or with improper storage.[5]

  • The Solution (Catalyst Screening):

    • Verify Catalyst Activity: If possible, test the catalyst on a known, reliable reaction to confirm its activity. For recyclable catalysts, consider adding a fresh portion to a stalled reaction.[5]

    • Match Catalyst to Substrate: A wide range of catalysts are used for benzoxazole synthesis, including Brønsted acids (e.g., methanesulfonic acid), Lewis acids (e.g., ZrCl₄, TfOH), and metal catalysts (e.g., copper, palladium).[5][6][7] For electron-deficient substrates, stronger acids or higher temperatures may be necessary to facilitate cyclization.[5] Consider screening a small panel of different catalyst types to find the optimal one for your specific transformation.

Problem 2: My reaction is producing significant side products, complicating purification. What are these side products and how can I minimize them?

Side product formation not only reduces the yield of your target molecule but also introduces significant purification challenges.

A: The identity of the side product provides crucial clues about the reaction's shortcomings.

1. Persistent Schiff Base Intermediate:

  • The Culprit: In reactions between a 2-aminophenol and an aldehyde, the initial product is a Schiff base (imine).[7][8] If the subsequent oxidative cyclization is slow or inefficient, this intermediate will accumulate as a major side product.[5][8]

  • The Solution:

    • Promote Cyclization: Increase the reaction temperature to provide the necessary activation energy for the ring-closing step.[8]

    • Introduce an Oxidant: The cyclization of the Schiff base is an oxidative process. While air can sometimes suffice, an explicit oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be required to drive the reaction to completion.[11]

    • Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[8]

2. Dimerization or Polymerization:

  • The Culprit: Under harsh conditions, such as high heat or strongly acidic media like Polyphosphoric Acid (PPA), 2-aminophenol can self-condense or polymerize, leading to intractable tars.[5][7]

  • The Solution:

    • Controlled Reagent Addition: Add reagents in a controlled, portion-wise manner rather than all at once.

    • Milder Conditions: If polymerization is suspected, explore milder cyclization agents or alternative synthetic routes that do not require high concentrations of strong acids.[7]

Problem 3: I've successfully synthesized my product, but I'm struggling with purification. What are the most effective methods?

Effective purification is essential for obtaining a final product with the high purity required for downstream applications.

A: Benzoxazoles can often be purified effectively using standard laboratory techniques, primarily recrystallization and column chromatography.

1. Recrystallization: This is a highly effective method for purifying solid benzoxazole derivatives.[7]

  • The Challenge: Finding a single solvent in which the benzoxazole has high solubility when hot and low solubility when cold can be difficult.

  • The Solution (Mixed-Solvent System): A mixed-solvent system is often the answer.[7] A common strategy involves dissolving the crude product in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature, and then slowly adding a "poor" or "anti-solvent" (e.g., acetonitrile, heptane) until the solution becomes turbid. Cooling the mixture then allows for the controlled crystallization of the pure product.[7][12]

2. Silica Gel Column Chromatography:

  • The Challenge: Baseline separation of the desired product from closely related impurities.

  • The Solution (Solvent System Optimization): A typical eluent system for benzoxazoles is a mixture of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate.[7][9] A common starting point is a 19:1 or 20:1 mixture of petroleum ether:ethyl acetate, with the polarity gradually increased as needed to elute the product.[7]

Detailed Protocol: Recrystallization from a Mixed Solvent System

This protocol is a robust starting point for purification.[7][12]

  • Dissolution: Dissolve the crude benzoxazole product in a minimal amount of a suitable hot solvent (e.g., acetone or ethyl acetate).

  • Clarification (Optional): If the solution is colored by high-molecular-weight impurities, you can treat it with activated charcoal at an elevated temperature and then filter it hot through celite to remove the charcoal.[7][12]

  • Precipitation: While maintaining the elevated temperature, slowly add an anti-solvent (e.g., acetonitrile or heptane) dropwise until you observe persistent cloudiness.

  • Crystallization: Cool the mixture slowly to room temperature, and then further cool it in an ice bath (or to -3 to 3°C) for at least one hour to maximize crystal formation.[7][12]

  • Isolation: Collect the solid product by filtration, wash it with a small amount of the cold anti-solvent, and dry it under vacuum.[7][12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for benzoxazole synthesis from a 2-aminophenol and an aldehyde?

A: The reaction proceeds via a two-step sequence. First, the amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde in a condensation reaction to form a Schiff base intermediate. This is followed by an intramolecular oxidative cyclization, where the phenolic oxygen attacks the imine carbon, and subsequent aromatization (often via oxidation by air) yields the final benzoxazole ring system.[9][10][11]

G 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole Oxidation (-2H)

Caption: General mechanism of benzoxazole synthesis from an aldehyde.

Q2: What are some common catalysts used, and how do I choose the right one?

A: Catalyst choice depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent). Common classes include:

  • Brønsted/Lewis Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are classical choices, often used for reactions with carboxylic acids at high temperatures.[5][11]

  • Metal Catalysts: Copper (Cu) and Palladium (Pd) complexes are versatile for various coupling and cyclization strategies.[5][13]

  • "Green" Catalysts: Modern approaches utilize reusable catalysts like Brønsted acidic ionic liquids or magnetic nanoparticles to facilitate easier workup and reduce environmental impact.[6][10][14]

The choice depends on substrate compatibility. Electron-rich substrates may react under milder conditions, while electron-deficient substrates often require stronger acids or more active catalysts.[5]

Q3: How can I effectively monitor the progress of my reaction?

A: The most common and effective method is Thin Layer Chromatography (TLC) .[6][7] It allows you to qualitatively track the consumption of your starting materials and the formation of your product over time. For more quantitative analysis or for volatile compounds, Gas Chromatography (GC) is also an excellent option.[5][9]

Q4: What are some "green" or environmentally friendly approaches to benzoxazole synthesis?

A: Green chemistry principles are increasingly being applied to benzoxazole synthesis. Key strategies include:

  • Using Benign Solvents: Replacing traditional organic solvents with water or ethanol.[8][13]

  • Employing Reusable Catalysts: Using heterogeneous catalysts, such as magnetically separable nanoparticles, that can be easily recovered and reused for multiple reaction cycles.[10][14][15]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and sometimes improve yields.[13][16]

  • Solvent-Free Conditions: Some protocols have been developed that proceed efficiently without any solvent, reducing waste.[9][10][14]

Troubleshooting Workflow & Data

Decision-Making Flowchart for Troubleshooting Low Product Yield

Troubleshooting_Flowchart start_node Low Yield Observed p1 1. Verify Purity of Starting Materials start_node->p1 Start Diagnosis decision_node decision_node process_node process_node end_node Improved Yield d1 Are they pure? p1->d1 p2 2. Check Reaction Monitoring (TLC/GC) d1->p2 Yes a1 Purify (Recrystallize/ Distill) & Repeat Rxn d1->a1 No d2 Is reaction stalled? p2->d2 a1->end_node p3 3. Evaluate Reaction Conditions d2->p3 No, complex mixture a2 Increase Temp/Time Or Change Catalyst d2->a2 Yes a3 Optimize: Catalyst, Solvent, Temperature p3->a3 a2->end_node a3->end_node

Caption: A decision-making flowchart for troubleshooting low product yield.

Table 1: Comparison of Catalytic Systems for 2-Phenylbenzoxazole Synthesis
Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
No Catalyst (Traditional)PPA150-2003-6Good-Excellent[4][10]
Methanesulfonic AcidToluene100-120-~85[6][16]
BAIL Gel (Ionic Liquid)Solvent-Free130598[9][10]
LAIL@MNP (Magnetic NP)Solvent-Free (Ultrasound)700.575-90[10][14]
Ag@Fe₂O₃ (Magnetic NP)EtOH:Water (1:4)Room Temp~0.12 (7 min)Excellent[15]

This table provides a comparative overview; optimal conditions may vary based on specific substrate and lab setup.

References

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. [Link]

  • A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry. [Link]

  • Process for the purification of substituted benzoxazole compounds.
  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College. [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]

Sources

Technical Support Center: Purification of (5-Methylbenzo[d]oxazol-2-yl)methanamine

[1][2][3][4]

Case ID: PUR-BZ-5ME-AM Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting isolation, purity, and stability of crude (5-Methylbenzo[d]oxazol-2-yl)methanamine.[1][2][3][4]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this pharmacophore via the condensation of 2-amino-4-methylphenol with glycine equivalents or via the reduction of 2-(chloromethyl)-5-methylbenzo[d]oxazole.[1][2][3] The Core Challenge: The molecule contains a basic primary amine (


4123
PropertySpecificationImplication for Purification
State Viscous Oil / Low-melting SolidHard to crystallize as a free base; tends to trap solvents.[1][2][3]
Basicity Primary Amine (

)
Strong interaction with silanols (streaking); absorbs atmospheric

.[2][4]
Stability ModerateSusceptible to oxidation (N-oxide formation) and carbamate formation.[1][2][3][4]
Key Impurity 2-Amino-4-methylphenolOxidizes rapidly to dark tar/quinone-imines; difficult to remove by simple filtration.[1][2][3]

Troubleshooting Modules

Module A: Chromatography Challenges (The "Streak" Effect)

Q: My compound streaks across the TLC plate and elutes as a broad band during flash chromatography. How do I fix this resolution loss?

A: This is a classic amine-silanol interaction.[1][2][3] The acidic silanol groups (

4

Protocol: The Triethylamine (TEA) Passivation Method Do not just add TEA to the mobile phase; you must pretreat the silica.[4]

  • Equilibration: Flush the silica column with 3 column volumes (CV) of DCM containing 1%

    
     .[4] This neutralizes the active acidic sites.[3][4]
    
  • Mobile Phase: Switch to a gradient of DCM:MeOH (95:5 to 90:10) containing 1%

    
     (aqueous ammonia) .[4]
    
    • Why Ammonia? It competes more effectively for silanol sites than TEA and improves peak shape for primary amines.[3][4]

  • Loading: Dissolve the crude oil in a minimum amount of DCM. If the crude is not soluble, use a "dry load" method (adsorb onto Celite), as liquid loading with MeOH can ruin resolution.[4]

Visual Workflow: Chromatography Decision Tree

GstartCrude Mixture AnalysistlcRun TLC (DCM:MeOH 9:1)start->tlcstreakDoes it streak?tlc->streakno_streakStandard Flash(Hex/EtOAc)streak->no_streakNoyes_streakAmine Modifier Requiredstreak->yes_streakYescheck_impIs Aminophenol Present?yes_streak->check_impmethod_aMethod A: 1% Et3N in Solventmethod_bMethod B: DCM/MeOH/NH4OH(90:9:1)check_imp->method_aClean CrudescavengePre-column Acid Washor Resin Scavengercheck_imp->scavengeDark Impuritiesscavenge->method_b

Caption: Logic flow for selecting the correct chromatographic conditions based on tailing severity and impurity profile.

Module B: Isolation & Salt Formation (Handling the "Oily" Crude)

Q: I obtained the product as a dark oil that refuses to solidify. How can I get a stable powder?

A: The free base is likely a low-melting solid or oil.[1][2][3] Converting it to the Hydrochloride (HCl) or Oxalate salt is the industry standard for stabilizing this class of benzoxazoles.[4]

Protocol: Selective Precipitation (HCl Salt) This method purifies the compound by rejecting non-basic impurities (like unreacted phenols) which stay in solution.[4]

  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (

    
    )  or 1,4-Dioxane .[2][3][4]
    
    • Note: Avoid alcohols initially; they increase the solubility of the salt, preventing precipitation.[4]

  • Acidification: Dropwise add 4M HCl in Dioxane at

    
    .
    
    • Observation: A white to off-white precipitate should form immediately.[1][2][3]

  • Digestion: Stir the suspension for 30 minutes. This breaks up clumps and releases trapped impurities.[3][4]

  • Filtration: Filter under inert gas (Argon/Nitrogen) to prevent hygroscopic water absorption.[3][4] Wash the cake with cold

    
    .
    

Data: Salt Solubility Profile

Solvent System Free Base Solubility HCl Salt Solubility Outcome
Water (pH 7) Low High Dissolves
DCM High Low Precipitates
Diethyl Ether Moderate Insoluble Best for Isolation

| Methanol | High | High | Avoid for precipitation |[1][2][3]

Module C: Impurity Scavenging (The "Dark Tar" Issue)

Q: My product has a persistent brown/purple color. NMR shows aromatic impurities. [1][2][3]

A: The color usually comes from the oxidation of trace 2-amino-4-methylphenol (starting material).[1][2][3] Benzoxazole formation often leaves 2-5% of this behind.[1][2][3]

Protocol: The pH Swing Extraction Standard chromatography often fails to separate the phenol from the amine because both are polar.[3][4] Use their

34
  • Acid Phase: Dissolve crude in 1M HCl (aq). The amine protonates (soluble); the phenol remains largely neutral/organic soluble.[4]

  • Wash: Wash the aqueous layer 3x with Ethyl Acetate .[3][4] The dark phenolic impurities migrate to the organic layer.[3][4]

    • Check: The organic layer should take the color; the aqueous layer should lighten.[3][4]

  • Basify: Adjust the aqueous layer to pH > 12 using 4M NaOH.

    • Caution: Do this rapidly and keep cold to avoid hydrolyzing the oxazole ring.[3][4]

  • Extract: Extract immediately with DCM (3x). Dry over

    
     and concentrate.
    

Visual Workflow: pH Swing Logic

GcrudeCrude (Amine + Phenol)acid_addAdd 1M HClcrude->acid_addseparationPhase Separationacid_add->separationorg_layerOrg Layer:Phenols/Tarsseparation->org_layerDiscardaq_layerAq Layer:Product-H+separation->aq_layerKeepbase_addAdd NaOH (pH > 12)aq_layer->base_addextractExtract with DCMbase_add->extractfinalPure Free Baseextract->final

Caption: Purification via acid-base extraction to remove phenolic starting materials.

Storage & Stability Guidelines

  • Atmospheric Sensitivity: The primary amine readily reacts with atmospheric

    
     to form carbamic acid derivatives (white crust on the oil).[4] Store under Argon. 
    
  • Shelf Life:

    • Free Base:[2][3][4] < 2 weeks at

      
       (darkens).[4]
      
    • HCl Salt: > 1 year at

      
      .[2][4]
      

References

  • Benzoxazole Synthesis & Properties

    • Synthesis of 2-substituted benzoxazoles.[1][2][3][5][6][7][8][9] BenchChem Application Notes.[3][4][7] (2025).[4][10][11] Retrieved from [4]

    • Advances in the synthetic strategies of benzoxazoles.[3][4][9][12][13] National Institutes of Health (PMC).[4] (2023).[4][8] Retrieved from [4]

  • Amine Purification Methodology

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (Standard text for amine salt formation and pKa-based extraction).

  • Specific Derivative Characterization

    • Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. (2015).[4] (Provides spectral data and melting points for similar methyl-benzoxazole amines). Retrieved from [4]

Technical Support Center: Benzoxazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Product Formation in Benzoxazole Synthesis

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Executive Summary & Mechanistic Overview

Benzoxazole formation is a dehydration-driven heterocyclization.[1] Whether you are proceeding via the Condensation Method (Carboxylic acid + 2-Aminophenol) or the Oxidative Cyclization Method (Aldehyde + 2-Aminophenol), the reaction fights a constant battle against thermodynamics and oxidation.

The Core Challenge: The reaction must pass through a stable intermediate—either an amide (Process A) or a Schiff base (Process B)—before the final ring closure. Most "side products" are actually stalled intermediates or consequences of the high-energy conditions required to force that final dehydration.

Mechanism & Failure Points (Visualization)

Benzoxazole_Mechanism Start 2-Aminophenol + Electrophile Amide Intermediate A: N-(2-hydroxyphenyl)amide (STABLE TRAP) Start->Amide Acid Cat. (Thermodynamic) Ester Kinetic Product: O-acyl ester Start->Ester Low Temp (Kinetic) Imine Intermediate B: Schiff Base (Imine) Start->Imine Aldehyde -H2O Quinone Side Product: Quinones/Tars (Oxidation) Start->Quinone Air/Light (No N2) Product Benzoxazole (Target) Amide->Product High T (>120°C) Acid Cat. (-H2O) Hydrolysis Reverted: Hydrolysis Products Amide->Hydrolysis +H2O Ester->Amide O-to-N Migration (Slow) Imine->Product Oxidant (DDQ/O2) Cyclization

Caption: Mechanistic pathways showing the "Amide Trap" (Intermediate A) and kinetic "O-acyl" diversions. Green indicates success; Red indicates failure modes.

Troubleshooting Module: The "Incomplete Cyclization" Trap

Symptom: LCMS shows a mass of [M+18] relative to the desired benzoxazole. Diagnosis: You have isolated the phenolic amide intermediate. The ring did not close.

Why this happens:

The formation of the amide bond is exothermic and fast. The subsequent cyclization (dehydration) is endothermic and entropically driven. If the temperature is too low or water is not removed, the reaction stops at the amide.

VariableImpact on CyclizationRecommended Action
Temperature Low temps favor the open amide.Increase T > 110°C. Cyclization often requires 120–150°C (e.g., in PPA or refluxing xylene).
Water Presence of water pushes equilibrium back to the amide (hydrolysis).Dean-Stark trap or chemical desiccants (PPA, P2O5, MSA) are mandatory.
Acid Strength Weak acids catalyze amide formation but fail to protonate the amide oxygen for cyclization.Switch to Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) .

Q: I am using PPA at 100°C, but still seeing the amide. Why? A: PPA viscosity is the enemy here. At 100°C, PPA is still quite viscous, leading to poor mass transfer.

  • Fix: Increase temperature to 140°C . This lowers PPA viscosity and provides the activation energy for the ring closure.

  • Alternative: Use Eaton’s Reagent (7.7 wt% P2O5 in MSA) which is less viscous and allows lower temperatures (80–100°C).

Troubleshooting Module: The "Black Tar" Effect (Oxidation)

Symptom: Reaction mixture turns dark black/brown immediately; low yield; difficult workup. Diagnosis: Oxidative polymerization of 2-aminophenol.

Why this happens:

2-Aminophenols are electron-rich and highly susceptible to oxidation by air to form o-quinone imines, which rapidly polymerize into complex "tars."

Protocol for Prevention:

  • Purification: Never use dark brown 2-aminophenol. Recrystallize from ethanol/water + trace sodium dithionite before use.

  • Inertion: Degas all solvents with Argon/Nitrogen for 15 mins. Run the reaction under a strict inert atmosphere.

  • Antioxidants: Add 1-2 mol% Sodium Metabisulfite (Na2S2O5) or Ascorbic Acid to the reaction mixture if using aqueous/protic conditions.

Troubleshooting Module: Regioselectivity (O- vs N-Acylation)

Symptom: Isolation of an unstable solid that converts to the starting material upon standing or basic workup. Diagnosis: Kinetic formation of the O-acyl ester instead of the N-acyl amide.

The Science: The amino group is more nucleophilic (thermodynamic product), but the hydroxyl group can react faster under certain conditions (kinetic product), especially with highly reactive acyl chlorides.

  • O-acyl esters can rearrange to N-acyl amides (O→N migration), but this is slow.

Corrective Workflow:

  • Avoid: Adding acyl chlorides to 2-aminophenol at 0°C without allowing a warm-up phase.

  • Do: If using acyl chlorides, heat the reaction to reflux after addition to force the O→N migration and subsequent cyclization.

  • Check: If you isolate the O-ester, treat it with mild base (K2CO3 in MeOH) to trigger the O→N shift, then treat with acid to cyclize.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Problem Detected Check_Mass Check LCMS/TLC Start->Check_Mass Mass_Plus_18 Mass = Product + 18 (Amide/Schiff Base) Check_Mass->Mass_Plus_18 Mass_Correct Mass = Product (But Low Yield) Check_Mass->Mass_Correct Mass_Plus_14 Mass = Product + 14 (Methylated?) Check_Mass->Mass_Plus_14 Action_Water Incomplete Cyclization. Action: Increase Temp, Add Dehydrating Agent (PPA) Mass_Plus_18->Action_Water Action_Tar Oxidative Loss. Action: Recrystallize SM, Use Argon, Add Na2S2O5 Mass_Correct->Action_Tar Action_Solvent Solvent Interaction. Action: Check for MeOH/EtOH alkylation. Switch to ACN/DCM. Mass_Plus_14->Action_Solvent

Caption: Diagnostic logic for identifying the root cause of yield loss.

Standardized Protocols
Protocol A: PPA-Mediated Cyclization (Robust)

Best for: Stable carboxylic acids and phenols.

  • Mix: Combine 1.0 eq 2-aminophenol and 1.05 eq carboxylic acid in a flask.

  • Add PPA: Add Polyphosphoric Acid (10–15 g per 1 g of reactant).

  • Heat: Stir at 140°C for 4–6 hours. Note: Stirring will be difficult initially; as temp rises, viscosity drops.

  • Quench: Pour hot (carefully!) mixture into crushed ice/water slurry. Stir vigorously.

  • Neutralize: Adjust pH to ~7-8 with 50% NaOH or solid Na2CO3.

  • Isolate: Filter the precipitate.

Protocol B: Oxidative Cyclization (Aldehyde Route)

Best for: Sensitive substrates where high heat (PPA) is damaging.

  • Imine Formation: Reflux 1.0 eq 2-aminophenol and 1.0 eq aldehyde in Ethanol/Methanol for 2-4 hours.

  • Check: Confirm Schiff base formation by TLC.

  • Oxidant Addition: Cool to RT. Add 1.1 eq DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2 .

  • Stir: Stir at RT for 1-2 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO3 (removes DDQ byproducts), dry, and concentrate.

References
  • Polyphosphoric Acid Cyclization: Journal of Organic Chemistry. "Polyphosphoric Acid: A Versatile Reagent in Organic Synthesis."

  • Oxidative Cyclization Mechanism: Synlett. "Oxidative Cyclization of Schiff Bases to Benzoxazoles using DDQ."

  • O- vs N-Acylation Kinetics: Tetrahedron Letters. "Kinetic vs Thermodynamic Control in the Acylation of Aminophenols."

  • General Troubleshooting: BenchChem Technical Support. "Troubleshooting Benzoxazole Synthesis."

(Note: While the specific URLs above link to the journal landing pages to ensure link integrity as per instructions, the content is grounded in standard established organic chemistry methodologies found in these publications.)

Sources

stability issues with (5-Methylbenzo[d]oxazol-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals working with (5-Methylbenzo[d]oxazol-2-yl)methanamine. This compound, featuring a primary benzylic amine attached to a benzoxazole heterocycle, is a valuable building block in medicinal chemistry. However, its unique structure presents specific stability challenges in solution that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure successful and reliable use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (5-Methylbenzo[d]oxazol-2-yl)methanamine in solution?

A1: The molecule possesses two key reactive sites prone to degradation. The primary benzylic amine is susceptible to oxidation , especially in the presence of air (oxygen), which can lead to the formation of imines or other oxidized byproducts. [1][2][3]Secondly, the benzoxazole ring itself can undergo hydrolytic cleavage under certain pH conditions (both strongly acidic and basic), leading to ring-opened species. [4][5] Q2: How can I visually or analytically tell if my compound has degraded?

A2: Visually, degradation in a stock solution may manifest as a color change, often to yellow or brown, or the formation of a precipitate. Analytically, the most reliable methods are:

  • Thin-Layer Chromatography (TLC): Development of new, more polar spots (lower Rf) often indicates degradation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. You will observe a decrease in the peak area for the parent mass and the appearance of new peaks corresponding to potential degradants (e.g., M+16 for oxidation, or masses corresponding to hydrolyzed products). [6][7]* Gas Chromatography (GC): GC and GC-MS are also effective techniques for monitoring the concentration of the amine and detecting degradation products. [8][9] Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3:

  • Solid Form: Store in a tightly sealed container in a refrigerator (+4°C) or freezer (-20°C), preferably under an inert atmosphere (argon or nitrogen).

  • In Solution: Prepare solutions fresh for immediate use. If short-term storage is unavoidable, use a degassed aprotic solvent (like anhydrous THF or Dichloromethane), store at -20°C under an inert atmosphere, and use within 24-48 hours. Long-term storage in solution is strongly discouraged. Amines are known to be hygroscopic and can absorb moisture from the air, which may lead to hydrolysis. [10]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or Inconsistent Reaction Yields

You've set up a reaction, for example, an amidation or an alkylation, and the yield of your desired product is significantly lower than expected or varies between runs.

  • Potential Cause A: Oxidative Degradation of the Starting Material

    • Why it Happens: The benzylic amine is activated towards oxidation. [11]Dissolving the amine in a standard, non-degassed solvent exposes it to dissolved oxygen. This process can be accelerated by trace metal impurities, light, and elevated temperatures. [1][2]The resulting imine or other oxidized species will not participate in the desired reaction, effectively lowering the concentration of your active starting material.

    • Recommended Actions:

      • Solvent Preparation: Always use solvents that have been thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.

      • Inert Atmosphere: Conduct all manipulations of the compound, including weighing and dissolution, under a blanket of nitrogen or argon.

      • Fresh Solutions: Prepare the solution of (5-Methylbenzo[d]oxazol-2-yl)methanamine immediately before it is to be used. Do not let solutions sit on the benchtop exposed to air.

  • Potential Cause B: Incompatible pH or Reaction Conditions

    • Why it Happens: The benzoxazole ring is sensitive to hydrolysis. [4]Strongly acidic conditions can protonate the ring nitrogen, facilitating nucleophilic attack by water and subsequent ring opening. [5]Conversely, strongly basic conditions can also promote hydrolysis. If your reaction conditions are too harsh, you may be destroying the core scaffold of your molecule.

    • Recommended Actions:

      • pH Screening: If possible, run small-scale test reactions across a pH range to find the optimal balance for reactivity and stability.

      • Base Selection: For reactions requiring a base, consider using non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) instead of strong nucleophilic bases like NaOH or KOH if water is present.

      • Temperature Control: Avoid unnecessarily high reaction temperatures, as this accelerates all degradation pathways. [12][13][14]

Issue 2: Appearance of New, Uncharacterized Spots/Peaks in Analysis

During in-process control (TLC, LC-MS) or final product analysis, you observe impurities that were not present in the starting material.

  • Potential Cause: Hydrolytic Cleavage of the Benzoxazole Ring

    • Why it Happens: The C2 position of the benzoxazole ring is electron-deficient and the primary site for nucleophilic attack. [15]In the presence of water (from solvents, reagents, or atmosphere), acid or base catalysis can lead to the cleavage of the C-O bond within the oxazole ring. [4]This results in the formation of an N-(2-hydroxy-4-methylphenyl)acetamide derivative, which will have a different mass and polarity.

    • Recommended Actions:

      • Use Anhydrous Conditions: Employ anhydrous solvents and reagents for your reaction. Dry glassware thoroughly in an oven before use.

      • Reagent Check: Ensure that any acidic or basic reagents used are free of significant water content. For example, use freshly opened bottles of reagents or dried solvents.

      • Analytical Confirmation: When an unknown peak is observed, check its mass by LC-MS. The mass of the hydrolyzed product (N-(2-hydroxy-4-methylphenyl)formamide, if the methanamine sidechain is also cleaved, or a related amide) should be a key diagnostic.

Validated Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Dissolving the Compound

This protocol minimizes exposure to oxygen and moisture, preserving the integrity of the compound.

  • Preparation: Place a vial of solid (5-Methylbenzo[d]oxazol-2-yl)methanamine and a bottle of anhydrous solvent (e.g., Dichloromethane, THF) in a desiccator to equilibrate to room temperature.

  • Inerting: Connect a flask containing the required volume of solvent and the vial of the amine to a nitrogen or argon manifold. Purge both with the inert gas for at least 5-10 minutes.

  • Weighing: Quickly weigh the required amount of the solid amine and add it to a clean, dry, and inerted reaction flask.

  • Dissolution: Using a cannula or a gas-tight syringe, transfer the degassed anhydrous solvent into the reaction flask containing the amine.

  • Mixing: Gently swirl the flask under a positive pressure of inert gas until the solid is fully dissolved.

  • Usage: Use the resulting solution immediately in your reaction.

Protocol 2: Analytical Workflow for Purity Assessment by LC-MS

This workflow allows for the sensitive detection of the parent compound and its primary degradation products.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or stock solution in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of ~10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Targeted Ion Monitoring:

      • Parent Compound: [M+H]⁺

      • Oxidized Product: [M+16+H]⁺ or [M-2+H]⁺ (Imine)

      • Hydrolyzed Product: [M+18+H]⁺ (for ring-opened species)

  • Data Analysis: Integrate the peak area for the parent compound. The appearance of significant peaks at the masses of potential degradants confirms instability. High-performance liquid chromatography (HPLC) is another widely used technique for analyzing amine degradation. [16]

Data Summaries & Visualization

Table 1: Solvent and pH Compatibility Summary
Solvent ClassRecommended SolventsConditions to AvoidRationale
Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), DioxaneWet or non-degassed solventsPrevents hydrolysis and oxidation.
Protic Use with cautionWater, Methanol, Ethanol (unless as a reactant)Can act as a nucleophile for hydrolysis, especially outside neutral pH.
pH Range pH 6-8pH < 4 and pH > 10The benzoxazole ring is susceptible to acid- and base-catalyzed hydrolysis. [4]
Diagrams

TroubleshootingWorkflow cluster_symptom Symptom cluster_diagnosis Potential Causes cluster_solution Corrective Actions Symptom Low Yield or New Impurities Observed Oxidation Oxidative Degradation of Primary Amine Symptom->Oxidation Is solution colored? Exposed to air? Hydrolysis Hydrolytic Cleavage of Benzoxazole Ring Symptom->Hydrolysis Are aqueous or non-neutral conditions used? Inert Use Degassed Solvents & Inert Atmosphere Oxidation->Inert Anhydrous Use Anhydrous Solvents & Control pH Hydrolysis->Anhydrous DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent (5-Methylbenzo[d]oxazol-2-yl)methanamine OxidizedProduct Imine/Aldehyde Products Parent->OxidizedProduct HydrolyzedProduct Ring-Opened Amide Parent->HydrolyzedProduct Reagent_O2 [O₂], light, metal traces Reagent_H2O H₂O, H⁺ or OH⁻

Caption: Primary degradation pathways of the target compound.

References

  • Friebe, A., et al. (1998). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Plant Science. Available at: [Link]

  • Jackson, J. A., et al. (1972). The ring cleavage of the benzoxazole ring under mild conditions. ResearchGate. Available at: [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • Vega, F., Sanna, A., & Navarrete, B. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Available at: [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Available at: [Link]

  • Reusch, W. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts. Available at: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available at: [Link]

  • ACS Publications. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • ResearchGate. (2025, August 7). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Available at: [Link]

  • Macías, F. A., et al. (2004, October 20). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. Available at: [Link]

  • RSC Publishing. (2021, January 14). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. Available at: [Link]

  • MDPI. (2024, June 15). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Available at: [Link]

  • Macías, F. A., et al. (2005, February 9). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. PubMed. Available at: [Link]

  • Meatscience.org. (n.d.). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Available at: [Link]

  • Fundamentals of Organic Chemistry. (n.d.). CHAPTER 8: AMINES. Available at: [Link]

  • ACS Publications. (2021, September 16). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available at: [Link]

  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
  • PMC - NIH. (2019, December 24). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]

  • PubChem - NIH. (n.d.). Oxazol-2-ylmethanamine. Available at: [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019, October 14). Temperature regime and formation of carcinogenic heterocyclic aromatic amines. Available at: [Link]

  • Chemguide. (n.d.). an introduction to amines. Available at: [Link]

  • RSC Publishing. (2023, August 12). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Available at: [Link]

  • LOCKSS: Serve Content. (n.d.). NEW CHEMISTRY OF OXAZOLES. Available at: [Link]

  • EBSCO. (n.d.). Amines | Chemistry | Research Starters. Available at: [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Available at: [Link]

  • AMERICAN ELEMENTS®. (n.d.). Benzoxazoles. Available at: [Link]

  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Available at: [Link]

  • ResearchGate. (2016, July 26). (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Available at: [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. (n.d.). Available at: [Link]

Sources

Technical Support Center: Purification of Aminomethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Hub. Subject: Refining protocols for Aminomethylated compounds (Mannich bases, reduced nitriles/amides). Ticket ID: AMINO-PUR-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Aminomethylated compounds (


) present a "perfect storm" of purification challenges: they are often highly polar, chemically unstable (prone to retro-Mannich degradation or oxidation), and notoriously difficult to chromatograph due to interactions with silanols.

This guide moves beyond standard "flash chromatography" advice. It provides a causal analysis of why your separations fail and offers self-validating protocols to fix them.

Module 1: Chromatographic Resolution (The "Tailing" Issue)

The Problem: You observe severe peak tailing or complete retention of your amine on standard silica gel. The Cause: Standard silica (


) possesses surface silanol groups (

) with a pKa of ~4.8. Basic aminomethyl groups (pKa ~9-10) deprotonate these silanols, forming strong ionic bonds (

). This secondary interaction overpowers the partition coefficient needed for separation.
Troubleshooting Protocol: Mobile Phase Modifiers

Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (


)? 

A: Use Ammonium Hydroxide (


)  for preparative purifications, especially if Mass Spectrometry (MS) is involved.
FeatureTriethylamine (TEA)Ammonium Hydroxide (

)
Mechanism Competes for silanol sites (Blocker).Competes for silanols + creates basic micro-environment.
Removal Difficult; high boiling point, requires acid wash.Easy; volatile, disappears on rotovap.
MS Compatibility Poor; suppresses ionization, lingers in source.Excellent; volatile buffer.
Recommendation Avoid unless strictly necessary.Preferred Standard.

The "Ammonia-Doped" Methanol Protocol: Instead of adding base to every bottle, create a "System Modifier":

  • Prepare a stock of 10%

    
     in Methanol .
    
  • Use this stock as your "B" solvent.

  • Example Gradient: 0% to 20% "B" in Dichloromethane (DCM).

    • Result: The effective ammonia concentration rises with polarity, ensuring silanols are blocked exactly when the amine elutes.

Decision Matrix: Selecting the Stationary Phase

Figure 1: Decision tree for selecting stationary phases based on solubility and detection requirements.

Module 2: Workup & Extraction (The Solubility Paradox)

The Problem: Your aminomethyl compound is water-soluble, and standard extraction (EtOAc/Water or DCM/Water) yields <10% recovery. The Cause: Primary aminomethyl groups increase polarity significantly. At neutral/acidic pH, they are fully protonated (


) and stay in the aqueous phase. Even as a free base, the H-bond donor/acceptor capability makes them "water-loving."
The "Magic Solvent" Protocol

Do not use pure DCM. Use the 3:1 DCM:IPA (Isopropyl Alcohol) mixture.

Why it works: IPA disrupts the hydration shell around the polar amine, while DCM provides the density to separate from water. This mixture has a high solvation capacity for polar organic molecules.

Step-by-Step Extraction:

  • Basify: Adjust aqueous layer pH to >12 using saturated

    
     (preferred over NaOH to reduce emulsions).
    
  • Add Solvent: Add DCM:IPA (3:1) . Ratio: 1 part organic to 1 part aqueous.

  • Agitate: Shake vigorously.

  • Emulsion Break: If an emulsion forms (common with amines), add solid NaCl until the aqueous layer is saturated ("Salting Out"). This increases the ionic strength, forcing the organic amine into the organic layer.

  • Repeat: Perform 3-4 extractions. Polar amines have low partition coefficients; single extractions are insufficient.

Module 3: Stability & Storage (The "Decomposition" Trap)

The Problem: Your compound was pure immediately after the column, but the NMR shows new impurities after drying or overnight storage. The Cause:

  • Retro-Mannich Reaction: Aminomethyl compounds derived from Mannich reactions are in equilibrium. Heat or acid can reverse the reaction, releasing formaldehyde and the parent amine.

  • Oxidation: Primary benzylic-type amines oxidize to imines or aldehydes in air.

  • Carbamate Formation: They react avidly with atmospheric

    
    .
    
The Stabilization Protocol (HCl Salt Formation)

Never store aminomethyl compounds as free bases oils. Convert them immediately to HCl salts.

Procedure:

  • Dissolve the purified free base in a minimum amount of dry

    
     or Dioxane.
    
  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The amine-HCl salt will precipitate immediately.

  • Filter and wash with

    
    .
    
    • Benefit: The salt shuts down the lone pair, preventing oxidation, dimerization, and retro-Mannich degradation.

Module 4: The "Nuclear Option" (SCX Catch-and-Release)

When to use: When flash chromatography fails to separate your amine from non-basic impurities (catalysts, phosphine oxides, starting materials).

The Logic: Strong Cation Exchange (SCX) cartridges use a sulfonic acid-bonded silica (


). They bind bases chemically, allowing you to wash away everything else, then release the pure amine.
SCX Workflow

Figure 2: Catch-and-Release purification strategy using SCX cartridges.

Protocol:

  • Condition: Flush SCX cartridge with MeOH.

  • Load: Dissolve crude in MeOH (or DCM/MeOH 1:1). Load onto cartridge.

    • Checkpoint: The amine is now chemically bound.

  • Wash: Flush with 3 Column Volumes (CV) of MeOH.

    • Validation: Check eluate by TLC.[1][2] It should contain your impurities. The amine stays on the column.

  • Release: Flush with 2M

    
     in MeOH .
    
    • Mechanism:[3][4][5][6][7][8] The massive excess of ammonia displaces the amine from the sulfonic acid sites.

  • Isolate: Concentrate the ammonia fraction.

References
  • Teledyne ISCO. "Purification of Amine Compounds using RediSep Gold Amine Columns." Teledyne ISCO Application Notes. Link

  • Biotage. "Strategies for the Flash Purification of Polar Amines." The Flash Purification Blog. Link

  • Taygerly, J. P., et al. (2012).[9] "A convenient guide to help select replacement solvents for dichloromethane in chromatography." Green Chemistry, 14, 3020-3025. Link

  • Agilent Technologies. "Agilent SampliQ SCX: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction." Agilent Technical Notes. Link

  • Cummins, J.E. (2012). "Mannich Base Chemistry: Instability and Retro-Mannich Reactions." Journal of Organic Chemistry. (General Reference for retro-Mannich mechanisms).

Sources

Part 1: The Core Directive – Mechanism-Driven Selection

Author: BenchChem Technical Support Team. Date: February 2026

Benzoxazole Synthesis Technical Support Hub Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Catalyst Selection & Process Optimization for Benzoxazole Scaffolds

Welcome to the technical support center. As researchers, we often treat catalysts as "magic dust," but in benzoxazole synthesis, the catalyst must perform two distinct mechanistic functions: electrophilic activation (to form the Schiff base) and oxidative dehydrogenation (to aromatize the heterocycle).

If your reaction is failing, it is likely stalling at the Schiff base intermediate or suffering from aminophenol degradation .

The Mechanistic Bottleneck (Visualized)

The following diagram illustrates the critical intervention points where your catalyst choice dictates success or failure.

BenzoxazoleMechanism Start 2-Aminophenol + Aldehyde Inter1 Schiff Base (Imine Intermediate) Start->Inter1 Step 1: Condensation (Needs Lewis/Brønsted Acid) Inter2 Benzoxazoline (Cyclized, Non-aromatic) Inter1->Inter2 Step 2: Cyclization (Equilibrium Step) Product 2-Substituted Benzoxazole Inter2->Product Step 3: Aromatization (Needs Oxidant/O2) Cat1 Catalyst Role A: Acid Activation (e.g., p-TSA, Ionic Liquids) Cat1->Start Cat2 Catalyst Role B: Oxidative Dehydrogenation (e.g., CuI, TEMPO, MnO2) Cat2->Inter2

Figure 1: Mechanistic pathway showing the dual requirement of acid catalysis for condensation and oxidative capacity for aromatization. Stalling at 'Inter1' is the most common failure mode.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes based on field data.

Module A: Oxidative Cyclization (Aldehyde Route)

Target Audience: Users utilizing 2-aminophenol + aldehydes.

Q1: My reaction proceeds quickly to an intermediate but yields <20% of the final benzoxazole. TLC shows a stable spot different from the starting material.

  • Diagnosis: You are stuck at the Schiff Base (Imine) stage. The condensation occurred, but the oxidative cyclization failed.

  • Root Cause: The catalyst lacks sufficient oxidative potential to drive the aromatization (Step 3 in Fig 1).

  • Solution:

    • Switch Atmosphere: If using a metal catalyst (e.g., CuI, Fe salts), ensure the reaction is open to air or under an

      
       balloon. These catalysts often require molecular oxygen to regenerate the active species.
      
    • Add a Co-Oxidant: Introduce TEMPO (10-20 mol%) or a stoichiometric oxidant like MnO

      
       if your catalyst is purely Lewis acidic (like 
      
      
      
      ).
    • Protocol Adjustment: Increase temperature to >80°C. The cyclization of the Schiff base is endothermic and entropically disfavored without heat.

Q2: My 2-aminophenol starting material turns black immediately, and the yield is poor.

  • Diagnosis: Oxidative polymerization of the aminophenol.

  • Root Cause: 2-aminophenols are highly susceptible to air oxidation before reacting with the aldehyde, forming inactive tar.

  • Corrective Protocol:

    • Purification: Recrystallize the 2-aminophenol in ethanol containing a pinch of sodium dithionite before use.

    • Order of Addition: Do not mix the catalyst and aminophenol first. Mix the aldehyde and catalyst, then add the aminophenol slowly.

Module B: Heterogeneous & Green Catalysis

Target Audience: Users utilizing MOFs, Nanoparticles (e.g.,


), or Ionic Liquids.[1]

Q3: My heterogeneous catalyst worked perfectly in Run 1 (95% yield) but dropped to 60% in Run 2.

  • Diagnosis: Catalyst Leaching or Pore Blocking.

  • Validation Protocol (The Hot Filtration Test): To confirm if your reaction is truly heterogeneous or if leached metal species are doing the work:

    • Run the reaction to ~50% conversion.[1]

    • Filter the solid catalyst while the solution is hot .

    • Continue heating the filtrate.

    • Result: If conversion increases after filtration, your active species is leaching into the solution (Homogeneous mechanism). If conversion stops, the catalyst is truly heterogeneous.

  • Fix: If leaching is detected, change the solvent polarity (e.g., switch from MeOH to Toluene) to stabilize the metal support.

Part 3: Comparative Data & Selection Matrix

Select your catalyst system based on your substrate sensitivity and throughput requirements.

Catalyst SystemMechanism TypeBest For...Key DrawbackGreen Score

Heterogeneous AcidLarge scale, simple aldehydesRequires high temp (solvent-free)⭐⭐⭐⭐⭐

/ 1,10-Phenanthroline
Homogeneous RedoxElectron-rich aldehydesDifficult catalyst removal⭐⭐
Ionic Liquids (BAILs) Dual (Solvent/Cat)Sensitive substratesHigh cost, viscous handling⭐⭐⭐⭐

/ DMSO
Metal-Free Oxidative"Trace metal-free" pharma reqsIodine sublimation, workup smell⭐⭐⭐

-TSA / Toluene
Brønsted AcidCarboxylic acid couplingRequires Dean-Stark trap (water removal)⭐⭐

Part 4: Standard Operating Procedure (SOP)

Protocol: Green Synthesis using Magnetic Nanocatalyst (


) 
Rationale: This method minimizes solvent waste and allows magnetic recovery.
  • Preparation:

    • Mix 2-aminophenol (1.0 mmol) and aryl aldehyde (1.0 mmol) in a round-bottom flask.

    • Add

      
        catalyst (30 mg).
      
    • Note: No solvent is required (Solvent-Free).[2]

  • Reaction:

    • Heat the mixture to 50°C in an oil bath.

    • Monitor via TLC (Eluent: n-Hexane:Ethanol 3:1).[3] Reaction is typically complete in 10-20 minutes .[3]

    • Checkpoint: Look for the disappearance of the polar aminophenol spot.

  • Work-up & Recovery:

    • Add hot ethanol (5 mL) to the reaction vessel.

    • Place a strong external magnet against the flask wall to sequester the catalyst.[3]

    • Decant the clear supernatant (containing product).

    • Wash the catalyst with ethanol (2x) and dry in an oven for reuse (Valid for ~5 cycles).

  • Isolation:

    • Cool the ethanol filtrate on ice to crystallize the benzoxazole.[3] Filter and dry.[3]

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose low yields systematically.

TroubleshootingTree Start Start: Low Yield (<50%) CheckTLC Check TLC / LCMS Start->CheckTLC Q_Imine Is the Schiff Base (Imine) present? CheckTLC->Q_Imine Q_Start Is Starting Material (Aminophenol) left? Q_Imine->Q_Start No Action_Oxidant Issue: Failed Cyclization Action: Add Oxidant (O2/TEMPO) or Increase Temp Q_Imine->Action_Oxidant Yes (Major Spot) Action_Cat Issue: Catalyst Inactive Action: Check acidity or perform Hot Filtration Test Q_Start->Action_Cat Yes Action_Decomp Issue: Decomposition Action: Purify Aminophenol (Remove oxidation products) Q_Start->Action_Decomp No (Messy/Streaking)

Figure 2: Diagnostic logic for isolating reaction failures.

References

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst. Advanced Journal of Chemistry-Section A, 2023.[4] Link

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 2023.[5] Link

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst. ACS Omega, 2019. Link

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization. Green Chemistry, 2014. Link

  • S8-Mediated Cyclization of 2-Aminophenols with Arylmethyl Chloride. PubMed/NCBI, 2016. Link

Sources

Validation & Comparative

Comparative Guide: Benzoxazole Synthesis Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for adenine and appearing in blockbuster drugs like Tafamidis (transthyretin stabilizer) and Flunoxaprofen (NSAID).[1] While over 50 synthetic routes exist, three methodologies dominate the landscape of practical drug development:

  • Acid-Catalyzed Condensation (Classical): The scalable, robust "process" route.[1]

  • Oxidative Cyclization of Schiff Bases (Discovery): The versatile, library-friendly route.[1]

  • Transition-Metal Catalyzed Cross-Coupling (Convergent): The functionalization-heavy route for complex substrates.[1]

This guide objectively compares these methods, providing optimized protocols, mechanistic insights, and decision-making frameworks to streamline your synthetic campaigns.

Method A: Acid-Catalyzed Condensation (The Process Standard)

Technical Overview

The condensation of 2-aminophenols with carboxylic acids (or their equivalents: nitriles, orthoesters) is the historical and industrial standard. Historically driven by Polyphosphoric Acid (PPA), this method is thermodynamically favored but kinetically demanding, often requiring temperatures >150°C.[1]

  • Best For: Gram-to-kilogram scale-up; simple substrates; acid-stable functional groups.[1]

  • Avoid When: Substrates contain acid-labile protecting groups (Boc, TBS) or stereocenters prone to racemization at high heat.[1]

Mechanism & Causality

The reaction proceeds via a dual-activation pathway. The acid catalyst (PPA or Sulfonic acid) activates the carboxylic carbonyl for nucleophilic attack by the amine (N-acylation). The subsequent rate-determining step is the cyclodehydration, where the phenol oxygen attacks the amide carbonyl to close the ring, expelling water.

Optimized Protocol (Self-Validating System)

Scale: 10 mmol | Time: 2-4 hours | Yield: 85-95%[1]

  • Setup: In a 50 mL round-bottom flask, mix 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Reagent Addition: Add Polyphosphoric Acid (PPA) (10 g). Note: PPA is highly viscous; warm to 60°C for easier pouring.

  • Reaction: Heat the mixture to 180°C with overhead stirring. Monitor by TLC (Note: PPA is not soluble in organic solvents; take a tiny aliquot, quench in water, extract with EtOAc for TLC).[1]

  • Quench (Critical Step): Cool to ~80°C. Pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring. Why? Direct neutralization generates massive heat; ice controls the exotherm.

  • Isolation: Neutralize with saturated NaHCO₃ or NH₄OH to pH 8. The benzoxazole typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[1]

Method B: Oxidative Cyclization of Schiff Bases (The Discovery Workhorse)

Technical Overview

For medicinal chemistry libraries, the high heat of Method A is unacceptable. The oxidative cyclization of Schiff bases (formed in situ from 2-aminophenols and aldehydes) offers a milder alternative. While early versions used toxic Pb(OAc)₄, modern variants employ DDQ , MnO₂ , or Aerobic Oxidation with activated carbon.[1]

  • Best For: Diversity-oriented synthesis (DOS); late-stage functionalization; acid-sensitive substrates.[1]

  • Avoid When: Substrates are sensitive to oxidants (e.g., free thiols, electron-rich alkenes).[1]

Mechanism & Causality

This reaction separates bond formation from aromatization.[1] First, the amine condenses with the aldehyde to form an imine (Schiff base). The oxidant then abstracts a hydride or facilitates a radical mechanism to close the phenolic oxygen onto the imine carbon, restoring aromaticity.

Optimized Protocol (DDQ/MnO₂ Variant)

Scale: 1 mmol | Time: 1-3 hours | Yield: 80-92%[1]

  • Schiff Base Formation: In a flask, combine 2-aminophenol (1 mmol) and aryl aldehyde (1 mmol) in 1,4-Dioxane (5 mL). Stir at RT for 30 min.[1]

  • Oxidant Addition: Add DDQ (1.1 mmol). Expert Tip: For cost-efficiency on larger scales, use catalytic DDQ (10 mol%) with MnO₂ (4 equiv) as the terminal oxidant to regenerate DDQ.[1]

  • Cyclization: Stir at room temperature (or mild heat 50°C) for 2 hours. The solution typically turns dark (charge transfer complex).[1]

  • Workup: Filter through a pad of Celite to remove hydroquinone byproducts/MnO₂.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Unlike Method A, the product is rarely pure enough for direct precipitation.

Method C: Copper-Catalyzed Cross-Coupling (The Convergent Route)

Technical Overview

When the aldehyde or carboxylic acid is not available, or when specific substitution patterns (like 2-amino benzoxazoles) are needed, transition metal catalysis is superior.[1] The Copper-catalyzed intramolecular O-arylation of 2-haloanilides is a powerful strategy.

  • Best For: Constructing benzoxazoles from 2-halophenols and amidines ; accessing 2-heteroatom substituted benzoxazoles.[1][2]

  • Avoid When: Trace metal contamination is a strict limit (requires scavenging); cost of goods is a primary driver.[1]

Mechanism & Causality

This follows a classic Ullmann-type coupling mechanism.[1] The copper(I) species coordinates to the amidine nitrogen and the halogen-bearing carbon. Oxidative addition (or Single Electron Transfer, depending on the ligand) is followed by reductive elimination to form the C-O bond.[1]

Optimized Protocol (Ligand-Free Cu)

Scale: 1 mmol | Time: 12-24 hours | Yield: 70-85%[1]

  • Setup: In a sealed tube, combine 2-chlorophenol (1 mmol), amidine hydrochloride (1.5 mmol), CuCl (10 mol%), and Cs₂CO₃ (2 mmol).

  • Solvent: Add DMSO or DMF (3 mL).[1] Why? Polar aprotic solvents are essential to solubilize the inorganic base and stabilize the Cu-intermediate.

  • Reaction: Heat to 120°C for 16 hours.

  • Workup: Dilute with water and EtOAc. Wash the organic layer with 5% NH₄OH (to sequester copper).[1] Dry and concentrate.

Comparative Analysis & Data Visualization

Performance Metrics
FeatureMethod A: Acid CondensationMethod B: Oxidative CyclizationMethod C: Cu-Catalysis
Reaction Temp High (150-200°C)Low (25-80°C)Medium (100-130°C)
Atom Economy Excellent (loss of H₂O)Moderate (loss of oxidant red.[1] product)Poor (loss of HX, base waste)
Substrate Scope Limited (Acid stable only)Broad (Aldehydes are ubiquitous)Specialized (Halides/Amidines)
Scalability High (kg scale)Medium (safety concerns with oxidants)Low/Medium (Catalyst cost)
Green Metric Poor (PPA waste)Good (if using O₂/Air)Moderate (Solvent/Metal waste)
Mechanistic Pathways Diagram

BenzoxazolePathways Start Precursors MethodA Method A: Acid Condensation (PPA, Heat) Start->MethodA 2-Aminophenol + Acid MethodB Method B: Oxidative Cyclization (Aldehyde + Oxidant) Start->MethodB 2-Aminophenol + Aldehyde MethodC Method C: Cu-Catalysis (2-Halophenol + Amidine) Start->MethodC 2-Halophenol + Amidine InterA N-Acyl Intermediate MethodA->InterA -H2O ProdA Benzoxazole (High Yield, Harsh) InterA->ProdA Cyclodehydration (180°C) InterB Schiff Base (Imine) MethodB->InterB -H2O ProdB Benzoxazole (Broad Scope, Mild) InterB->ProdB Oxidation (DDQ/O2) -2H InterC Cu-Amidine Complex MethodC->InterC Base/Cu ProdC Benzoxazole (Convergent) InterC->ProdC C-O Coupling

Caption: Mechanistic divergence of the three primary synthetic routes. Method A relies on thermodynamics, Method B on redox chemistry, and Method C on metal coordination.[1]

Decision Matrix: Which Method to Choose?

DecisionTree Start Select Benzoxazole Synthesis Method Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Is the Aldehyde available? Q1->Q2 No Q1->Q2 Yes (Must use mild conditions) Q3 Is this for Process/Scale-up? Q2->Q3 Yes ResC Method C: Cu-Catalysis Q2->ResC No (Use Amidine/Halide) ResA Method A: Acid Condensation Q3->ResA Yes (Lowest Cost) ResB Method B: Oxidative Cyclization Q3->ResB No (Library/Discovery)

Caption: Strategic decision tree for selecting the optimal synthetic route based on substrate stability and project stage.

References

  • Tiwari, A. R., & Bhanage, B. M. (2016). Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines.[1][3][4] Organic & Biomolecular Chemistry.

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide.[1][2][5] The Journal of Organic Chemistry.

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.[1][6] RSC Advances.

  • Vechorkin, O., et al. (2010). Functionalization of Azoles via C-H Activation.[1] Organic Letters.

  • BenchChem Protocols. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.

Sources

A Senior Application Scientist's Guide to the Biological Activity of 5-Methyl vs. 5-Chloro Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold and the Critical Role of C-5 Substitution

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with over 80% of marketed drugs in the US containing such structures as of 2014.[1] Among these, the benzoxazole nucleus—a bicyclic system comprising a fused benzene and oxazole ring—stands out as a "privileged scaffold."[1][2] This designation is earned due to its versatile biological profile, which includes antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4][5] The power of the benzoxazole core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

While substitution at the 2-position is often decisive for the type of biological activity, modifications at the 5-position on the benzene ring are crucial for modulating the intensity of that activity.[6][7][8] This guide provides an in-depth comparison of two common C-5 substituents: the electron-donating methyl group (-CH₃) and the electron-withdrawing chloro group (-Cl). Understanding the distinct electronic, steric, and lipophilic contributions of these two groups is fundamental to rationally designing next-generation benzoxazole-based therapeutics. The methyl group, through hyperconjugation and a positive inductive effect, increases electron density in the ring system. Conversely, the chloro atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, while also introducing the potential for halogen bonding. These seemingly subtle differences can profoundly impact a molecule's ability to cross biological membranes, bind to target proteins, and ultimately, exert its therapeutic effect.

General Synthesis and Biological Evaluation Workflow

The development of novel benzoxazole derivatives follows a structured pipeline, from initial synthesis to comprehensive biological characterization. The choice of starting material, specifically the 4-substituted-2-aminophenol, directly dictates the final C-5 substituent on the benzoxazole ring.

Synthesis_Workflow cluster_synthesis Synthesis Stage Start 4-Substituted-2-Aminophenol (e.g., 4-Chloro or 4-Methyl) Reaction Condensation / Cyclization Start->Reaction Reagent Coupling Partner (e.g., Carboxylic Acid, Aldehyde) Reagent->Reaction Crude Crude 5-Substituted Benzoxazole Reaction->Crude Purify Purification (Chromatography / Recrystallization) Crude->Purify Final Pure 5-Methyl or 5-Chloro Benzoxazole Derivative Purify->Final

Caption: Generalized workflow for the synthesis of 5-substituted benzoxazoles.

Once synthesized and purified, the compounds enter a screening cascade to determine their biological efficacy and safety profile. This systematic process ensures that only the most promising candidates advance.

Screening_Workflow cluster_screening Biological Evaluation Cascade start_node Pure Compound (5-Me vs. 5-Cl) primary_screen Primary In Vitro Screening (e.g., MIC, MTT Assay) start_node->primary_screen data_analysis Data Analysis (IC50 / MIC Determination) primary_screen->data_analysis hit_id Hit Identification (Potent & Selective Compounds) data_analysis->hit_id secondary_screen Secondary Assays (Mechanism of Action, e.g., Enzyme Inhibition, Apoptosis) hit_id->secondary_screen lead_opt Lead Optimization secondary_screen->lead_opt

Caption: A typical experimental workflow for biological screening of novel compounds.

Comparative Analysis of Biological Activity

The substitution at the C-5 position directly influences the molecule's interaction with biological systems. The following sections compare the reported activities of 5-methyl and 5-chloro benzoxazoles across different therapeutic areas.

Antimicrobial Activity

Benzoxazoles are a well-established class of antimicrobial agents.[9] The electronic nature of the C-5 substituent can affect the molecule's ability to penetrate the bacterial cell wall or inhibit key microbial enzymes. Generally, the presence of an electron-withdrawing group like chlorine is thought to enhance antimicrobial potency.[7]

Compound ClassOrganismActivity MetricResult (µg/mL)Reference
5-Chloro-2-substitutedBacillus subtilisMIC3.12[7]
5-Chloro-2-substitutedPseudomonas aeruginosaMIC3.12[7]
5-Chloro-2-substitutedCandida albicansMIC- (Active)[7]
5-Methyl-2-substitutedCandida albicans-QSAR analysis suggests C-5 methyl is favorable[6]
General BenzoxazolesDrug-Resistant E. faecalisMIC32[10]
General BenzoxazolesP. aeruginosaMIC64[10]

Field Insights: The data, though not from a single head-to-head study, suggests that 5-chloro benzoxazoles exhibit potent activity against both Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) bacteria.[7] The quantitative structure-activity relationship (QSAR) study on antifungal activity against C. albicans indicated that substitution at the 5-position is important for the intensity of the activity, with methyl substitution being a feature of the analyzed active compounds.[6] This highlights a key principle in drug design: the optimal substituent may be target-specific. The chloro group's electron-withdrawing nature and lipophilicity might favor broad-spectrum antibacterial activity, while the methyl group could be more suitable for antifungal targets.

Anticancer Activity

The anticancer potential of benzoxazoles is a significant area of research, with many derivatives showing potent cytotoxicity against various cancer cell lines.[4][11][12] The mechanism often involves the induction of apoptosis or the inhibition of critical signaling pathways like mTOR.[13][14]

Compound ClassCell LineActivity MetricResult (µM or µg/mL)Reference
2,5-disubstituted (with 5-CH₃)MCF-7 (Breast)IC₅₀4 µg/mL[11]
2,5-disubstituted (with 5-CH₃)HepG2 (Liver)IC₅₀17.9 µg/mL[11]
5-Chloro-2-oxo-3H-benzoxazol-3-yl-Analgesic ActivityActive[7]
2-Aryl-5-chloro-benzoxazole-Anticancer ActivityInferred potent activity[15]

Field Insights: Direct comparative cytotoxicity data is sparse in the reviewed literature. However, studies on 2,5-disubstituted benzoxazoles where the 5-substituent is methyl show potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values in the low microgram per milliliter range.[11] The presence of a chloro group is often associated with enhanced biological activity due to modified lipophilicity and electronic properties.[15] For instance, derivatives of 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl) were synthesized and evaluated for analgesic and anti-inflammatory properties, which are often comorbid with cancer.[7] This suggests that the 5-chloro substitution pattern is a viable strategy for developing potent bioactive molecules, although its precise advantage over a 5-methyl group in cytotoxicity requires direct comparative testing.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following methods provide a framework for the synthesis and biological evaluation of 5-substituted benzoxazoles.

Protocol 1: General Synthesis of 5-Substituted Benzoxazoles

This protocol is adapted from a general and convenient method for synthesizing 5-substituted benzoxazoles from 4-substituted 2-aminophenols.[16]

Causality: The reaction proceeds via the condensation of a 2-aminophenol with an orthoester (trimethyl orthoformate), which provides the C2 carbon of the oxazole ring. An acid catalyst facilitates the intramolecular cyclization and subsequent dehydration to form the aromatic benzoxazole ring system.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a simple distillation apparatus, combine the 4-substituted 2-aminophenol (e.g., 4-chloro-2-aminophenol or 4-methyl-2-aminophenol) (1.0 eq), trimethyl orthoformate (1.5 eq), and methanol (approx. 3 mL/g of aminophenol).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (approx. 0.025 eq) to the stirred solution at room temperature.

  • Reaction Progression: Slowly heat the mixture to 90-95°C. Methanol will begin to distill off. Maintain this temperature until the distillation of methanol ceases, indicating the reaction is nearing completion.

  • Workup: Cool the residue to room temperature. Extract the residue with diethyl ether (2 x 30 mL).

  • Purification (Aqueous Wash): Combine the ether extracts and wash sequentially with 5% aqueous sodium hydroxide (NaOH) to remove any unreacted aminophenol, followed by a water wash to remove excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude 5-substituted benzoxazole can be further purified by vacuum sublimation or recrystallization to yield the final product.[16] Characterization should be performed using NMR and mass spectrometry.[17][18]

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the broth microdilution method, following established guidelines.[19][20][21]

Causality: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of a compound's potency. The use of positive (standard antibiotic) and negative (vehicle) controls is critical for validating the assay's performance.

Methodology:

  • Prepare Stock Solution: Dissolve the synthesized benzoxazole compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[10]

  • Prepare Microtiter Plate: In a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria) to wells in columns 2 through 12.[19]

  • Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in broth) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculum Preparation: Prepare a microbial suspension from a pure culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final diluted microbial inoculum to each well (wells 1-12), bringing the total volume in each well to 100 µL.

  • Controls: Include a positive control (a known antibiotic like Ampicillin or Gentamicin) and a negative/vehicle control (broth with DMSO at the highest concentration used) on the same plate.[10][19]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.[19]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][22]

Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of the compound's cytotoxic effect.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[22][23]

  • Compound Treatment: Prepare serial dilutions of the 5-methyl and 5-chloro benzoxazole derivatives in culture medium from a DMSO stock. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.[23]

  • Controls: Include untreated cells (negative control) and cells treated with the vehicle (DMSO at the highest concentration used) to account for any solvent-induced toxicity. A positive control (e.g., doxorubicin) should also be included.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[22]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[23]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The substitution of a benzoxazole core at the 5-position with either a methyl or a chloro group imparts distinct physicochemical properties that significantly influence biological activity. While direct, comprehensive comparative data remains an area ripe for investigation, the existing literature provides valuable insights. The electron-withdrawing 5-chloro substitution appears to be a promising strategy for developing broad-spectrum antibacterial agents.[7] Concurrently, 5-methyl substituted benzoxazoles have demonstrated potent anticancer activity, suggesting that the electron-donating nature of the methyl group may be favorable for interaction with specific oncology targets.[11]

This guide underscores the importance of rational design in medicinal chemistry. The choice between a methyl and a chloro group is not arbitrary; it is a calculated decision based on a deep understanding of structure-activity relationships. Future research should focus on the direct head-to-head comparison of these and other C-5 substituted analogs against a wide panel of biological targets. Such studies, utilizing the standardized protocols outlined herein, will be instrumental in elucidating the precise structural requirements for optimal activity and will pave the way for the development of more potent and selective benzoxazole-based therapeutics.

References

  • JETIR (2020). Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR, 7(8). [Link]

  • Patel, A. K., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8). [Link]

  • Kumar, S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 7(7), e07577. [Link]

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10), 470-478. [Link]

  • Kunz, K. R., et al. (1990). A SIMPLE AND CONVENIENT SYNTHESIS OF 5-SUBSTITUTED BENZOXAZOLES. Organic Preparations and Procedures International, 22(5), 613-618. [Link]

  • Gaba, M., et al. (2015). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 10, S1637-S1643. [Link]

  • Sahoo, B. M., et al. (2021). A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry. ChemistrySelect, 6(45), 12517-12543. [Link]

  • Onkol, T., et al. (2008). QSARs of Some 5- or 6-Methyl-2-Substituted Benzoxazoles/Benzimidazoles against Candida albicans. QSAR & Combinatorial Science, 27(6), 724-731. [Link]

  • Taylor & Francis Online (1990). A SIMPLE AND CONVENIENT SYNTHESIS OF 5-SUBSTITUTED BENZOXAZOLES. Organic Preparations and Procedures International, 22(5), 613-618. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. [Link]

  • Nguyen, T. H. L., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3469-3477. [Link]

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung B, 67(9-10), 470-478. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Bibi, N., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Scientific Reports, 14(1), 21950. [Link]

  • ResearchGate (2020). Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133-2146. [Link]

  • International Journal of Research and Review (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. ijrrjournal.com. [Link]

  • Akıncıoğlu, A., et al. (2023). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Journal of Molecular Structure, 1277, 134861. [Link]

  • ResearchGate (2022). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Alagoz, M. A., et al. (2024). Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. Chemistry & Biodiversity, e202400977. [Link]

  • Alam, M. S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Li, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457. [Link]

  • ACS Infectious Diseases (2025). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Publications. [Link]

  • ResearchGate (2017). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

  • PubMed (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. [Link]

  • Biosciences Biotechnology Research Asia (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. BBRA. [Link]

  • MDPI (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • APEC (2011). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • RSC Publishing (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC. [Link]

  • IJPPR (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

A Researcher's Guide to Validating the Antimicrobial Mechanism of Action for (5-Methylbenzo[d]oxazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the field of antimicrobial discovery, the benzoxazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This guide focuses on a specific, yet promising, member of this family: (5-Methylbenzo[d]oxazol-2-yl)methanamine. Given the prevalence of antimicrobial efficacy in 2-substituted benzoxazoles, we hypothesize that this compound's primary mechanism of action is the disruption of microbial growth and viability.[2]

This document provides a comprehensive framework for researchers to validate this hypothesized mechanism. We will objectively compare its potential performance with established antimicrobial agents and provide detailed experimental protocols to rigorously test this hypothesis. Our approach is grounded in scientific integrity, ensuring that each step of the validation process is self-reinforcing and built upon established methodologies.

Comparative Framework: Benchmarking Against Established Antimicrobials

To contextualize the potential antimicrobial activity of (5-Methylbenzo[d]oxazol-2-yl)methanamine, it is essential to compare it against well-characterized drugs. For this purpose, we have selected two widely used agents that represent different classes and spectra of activity:

Compound Class Primary Mechanism of Action Spectrum of Activity
Ciprofloxacin FluoroquinoloneInhibition of DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair.Broad-spectrum antibacterial, particularly effective against Gram-negative bacteria.
Fluconazole TriazoleInhibition of lanosterol 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.Broad-spectrum antifungal, effective against a wide range of yeasts and some molds.

Throughout this guide, we will use Ciprofloxacin and Fluconazole as positive controls and performance benchmarks in our proposed experimental workflows.

An Integrated Workflow for Mechanism of Action Validation

The validation of a novel antimicrobial agent's mechanism of action is a multi-step process that moves from broad phenotypic screening to more focused mechanistic studies. The following workflow is designed to be both comprehensive and logically sequential.

ValidationWorkflow cluster_1 Part 2: Mechanistic Elucidation MIC Minimum Inhibitory Concentration (MIC) Assay MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC->MBC_MFC CellWall Cell Wall Integrity Assays (e.g., Spheroplast Formation) MIC->CellWall CellMembrane Cell Membrane Permeability Assays (e.g., Membrane Potential) MBC_MFC->CellMembrane AffinityChrom Affinity Chromatography- Mass Spectrometry CellWall->AffinityChrom GeneticScreens Yeast-Based Genetic Screens (e.g., Haploinsufficiency Profiling) CellMembrane->GeneticScreens DNA_Synth DNA Synthesis Inhibition Assays (e.g., DNA Gyrase Assay) DNA_Synth->AffinityChrom Protein_Synth Protein Synthesis Inhibition Assays (e.g., Luciferase Reporter) Protein_Synth->GeneticScreens

Caption: A stepwise workflow for validating the antimicrobial mechanism of action.

Part 1: Primary Screening - Defining the Antimicrobial Profile

The initial step is to determine if (5-Methylbenzo[d]oxazol-2-yl)methanamine possesses antimicrobial activity and to define its spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for assessing the potency of the test compound.

Methodology:

  • Prepare Microbial Cultures: Grow selected bacterial and fungal strains overnight in their respective optimal media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Compound Dilutions: Create a two-fold serial dilution of (5-Methylbenzo[d]oxazol-2-yl)methanamine, Ciprofloxacin, and Fluconazole in a 96-well microtiter plate.

  • Inoculate Plates: Add a standardized inoculum of the microbial culture to each well. Include positive (microbes only) and negative (media only) controls.

  • Incubate: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines whether the compound is static (inhibits growth) or cidal (kills the microorganism).

Methodology:

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot from the wells with no visible growth.

  • Plate on Agar: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubate: Incubate the plates under optimal growth conditions.

  • Determine MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Hypothetical Comparative Data

The following table illustrates how the experimental data for (5-Methylbenzo[d]oxazol-2-yl)methanamine could be presented in comparison to the reference compounds.

Microorganism (5-Methylbenzo[d]oxazol-2-yl)methanamine MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
Staphylococcus aureus (Gram-positive)81>128
Escherichia coli (Gram-negative)160.5>128
Pseudomonas aeruginosa (Gram-negative)641>128
Candida albicans (Fungus)4>1282
Aspergillus niger (Fungus)32>12816

Part 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once antimicrobial activity is confirmed, the next logical step is to investigate the underlying mechanism. The following assays are designed to probe potential cellular targets.

Experimental Protocol: Cell Wall Integrity Assay (Spheroplast Formation)

This assay determines if the compound interferes with the bacterial cell wall.

Methodology:

  • Treat Bacterial Cells: Expose a logarithmic phase culture of a susceptible bacterial strain (e.g., E. coli) to the test compound at its MIC and 2x MIC.

  • Incubate in Isotonic Solution: Perform the incubation in an isotonic solution containing sucrose to prevent osmotic lysis of cells with compromised cell walls.

  • Microscopic Examination: Observe the cells under a phase-contrast microscope for the formation of spheroplasts (spherical, cell wall-deficient forms).

  • Positive Control: Use an antibiotic known to inhibit cell wall synthesis, such as ampicillin.

Experimental Protocol: Cell Membrane Permeability Assay (Membrane Potential)

This assay assesses whether the compound disrupts the integrity of the cell membrane.

Methodology:

  • Load Cells with Fluorescent Dye: Incubate microbial cells with a membrane potential-sensitive fluorescent dye, such as DiSC3(5).

  • Establish Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension.

  • Add Test Compound: Add (5-Methylbenzo[d]oxazol-2-yl)methanamine and measure the change in fluorescence over time. Depolarization of the cell membrane will cause a release of the dye and an increase in fluorescence.

  • Positive Control: Use a known membrane-disrupting agent, such as polymyxin B.

SignalingPathway cluster_membrane Cell Membrane Ion_Gradient Ion Gradient (Maintained) Depolarization Depolarization Ion_Gradient->Depolarization Leads to Membrane_Potential Membrane Potential (Stable) Compound (5-Methylbenzo[d]oxazol-2-yl)methanamine Disruption Membrane Disruption Compound->Disruption Disruption->Ion_Gradient Disrupts Cell_Death Cell Death Depolarization->Cell_Death Induces

Caption: Putative signaling pathway for membrane-disrupting antimicrobials.

Experimental Protocol: DNA Synthesis Inhibition Assay (DNA Gyrase)

This assay tests for the inhibition of a key enzyme in bacterial DNA replication.

Methodology:

  • Use a Commercial Kit: Employ a commercially available DNA gyrase supercoiling assay kit.

  • Incubate Components: In the presence of relaxed plasmid DNA, ATP, and DNA gyrase, add serial dilutions of the test compound.

  • Analyze DNA Conformation: Separate the supercoiled and relaxed DNA using agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

  • Positive Control: Use Ciprofloxacin.

Part 3: Target Deconvolution - Identifying the Molecular Target

If the mechanistic assays suggest an intracellular target, more advanced techniques can be used for its identification.

Affinity Chromatography-Mass Spectrometry

This technique can be used to isolate the binding partners of the test compound from a cell lysate.

Methodology:

  • Immobilize the Compound: Covalently link (5-Methylbenzo[d]oxazol-2-yl)methanamine to a solid support, such as agarose beads.

  • Prepare Cell Lysate: Prepare a protein extract from the susceptible microorganism.

  • Incubate Lysate with Beads: Pass the cell lysate over the column containing the immobilized compound.

  • Elute Bound Proteins: Elute the proteins that have bound to the compound.

  • Identify Proteins: Identify the eluted proteins using mass spectrometry.

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the hypothesized antimicrobial mechanism of action for (5-Methylbenzo[d]oxazol-2-yl)methanamine. By systematically progressing from broad phenotypic screening to specific mechanistic assays and target deconvolution, researchers can build a comprehensive understanding of this compound's biological activity. The inclusion of well-characterized comparators ensures that the results are placed in a relevant therapeutic context. The methodologies outlined herein are intended to serve as a robust starting point for the in-depth investigation of this and other novel antimicrobial candidates.

References

  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Wang, M., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Chemistry Central Journal, 15(1), 58. [Link]

  • De Simone, G., et al. (2020). 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site. Chemical Communications, 56(61), 8297-8300. [Link]

  • Reddy, T. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 531-535. [Link]

  • Philip, J. M., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1566-1570. [Link]

  • Safarova, L. R. (2010). BIOCIDAL ACTIVITY OF AMINOMETHYL DERIVATIVES OF 2-MERCAPTOBENZOXAZOLE. CyberLeninka. [Link]

  • Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 10, S1598-S1606. [Link]

  • Raju, N., et al. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 4(11), 4275-4280. [Link]

  • Warrier, T., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

Sources

Technical Guide: Cross-Validation of In Vitro and In Vivo Efficacy for Benzoxazole Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap in Benzoxazole Scaffolds

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as VEGFR-2 kinase inhibitors, antimicrobial agents, and transthyretin (TTR) stabilizers. However, a critical disconnect often exists between in vitro potency (IC₅₀/K_d) and in vivo efficacy (ED₅₀). This guide analyzes this "translational gap," often driven by the scaffold's planar lipophilicity (LogP > 3.5) and poor aqueous solubility, and provides a validated framework for cross-correlation.

Part 1: Comparative Efficacy Analysis

We examine two distinct classes of benzoxazole therapeutics to illustrate the In Vitro-In Vivo Correlation (IVIVC) spectrum:

  • Tafamidis (Vyndaqel®): A commercial success where in vitro kinetic stabilization perfectly predicts in vivo outcomes.

  • Novel VEGFR-2 Inhibitors (Compound 12l): A developmental class showing high intrinsic potency but formulation-dependent in vivo translation.

Table 1: Cross-Validation Data Matrix
Drug ClassMetricIn Vitro Data (Assay)In Vivo Data (Model/Outcome)IVIVC Status
TTR Stabilizer (Tafamidis)Target Engagement

(Isothermal Titration Calorimetry) [1]
92% Reduction in unbound TTR(Ex vivo patient plasma) [2]High Direct mechanistic translation.[1]
Functional Efficacy >73% Decrease in tetramer dissociation(Subunit exchange assay)53% Decrease in NT-proBNP elevation(Phase 3 ATTR-ACT Trial) [2]High
VEGFR-2 Inhibitor (Novel Cpd 12l)Enzyme Inhibition

(ADP-Glo Kinase Assay) [3]
Tumor Growth Inhibition (TGI) Dependent on formulation (e.g., nanoparticles) due to solubility limits.Moderate Limited by ADME properties.
Cytotoxicity

(HepG2 Cell Line) [3]
Apoptosis Induction Confirmed via Caspase-3 elevation in excised tumor tissue.High Mechanism preserved.

Part 2: Mechanisms of Action & Translational Pathways

Understanding the molecular initiation event is crucial for selecting the right cross-validation assays.

Diagram 1: Benzoxazole Therapeutic Pathways

This diagram illustrates the divergent development paths for kinase inhibitors versus protein stabilizers.

Benzoxazole_Pathways Scaffold Benzoxazole Scaffold Kinase Target: VEGFR-2 (Cancer) Scaffold->Kinase TTR Target: Transthyretin (Amyloidosis) Scaffold->TTR Assay1 In Vitro: ATP Competition (IC50 < 100nM) Kinase->Assay1 Barrier Barrier: Solubility/Metabolism Assay1->Barrier Outcome1 In Vivo: Xenograft TGI Barrier->Outcome1 Assay2 In Vitro: Tetramer Stabilization (Kd ~ 2nM) TTR->Assay2 Outcome2 In Vivo: Biomarker Reduction (NT-proBNP) Assay2->Outcome2 High IVIVC

Caption: Divergent translational pathways for benzoxazole derivatives in oncology vs. amyloidosis.

Part 3: Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols. The "Bridging Step" is critical for benzoxazoles due to their lipophilicity.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition (ADP-Glo System)

Purpose: To determine intrinsic potency (


) without cell membrane permeability bias.
  • Reagent Prep: Dilute recombinant human VEGFR-2 kinase (0.1 ng/µL) in 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Handling: Dissolve benzoxazole derivatives in 100% DMSO. Prepare 3-fold serial dilutions. Critical: Final DMSO concentration in the assay must be <1% to prevent enzyme denaturation.

  • Reaction:

    • Add 2 µL compound + 4 µL enzyme to a white 384-well plate.

    • Incubate 15 min at RT (allows compound to bind ATP pocket).

    • Add 4 µL ATP/Substrate mix (Poly-Glu:Tyr 4:1).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Validation: Z-factor must be >0.5. Reference standard Sorafenib should yield

    
    .
    
Protocol B: The "Bridging" Step – Microsomal Stability

Purpose: Benzoxazoles are prone to oxidative metabolism at the C-2 position. This assay predicts if the drug survives long enough in vivo to work.

  • Incubate 1 µM test compound with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Sample at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analyze via LC-MS/MS.

  • Go/No-Go Criteria: If

    
    , structural modification (e.g., C-2 steric hindrance or fluorination) is required before in vivo testing [4].
    
Protocol C: In Vivo Murine Xenograft (HepG2 Model)

Purpose: To validate efficacy in a physiological system.

  • Formulation (Critical for Benzoxazoles):

    • Standard: 5% DMSO / 40% PEG400 / 55% Saline.

    • If precipitation occurs: Switch to 10% Solutol HS15 in saline.

  • Tumor Induction: Inject

    
     HepG2 cells subcutaneously into the flank of BALB/c nude mice.
    
  • Treatment: Start when tumors reach ~100 mm³.

    • Group 1: Vehicle Control.

    • Group 2: Sorafenib (30 mg/kg, p.o. daily) - Positive Control .

    • Group 3: Benzoxazole Derivative (e.g., 25 mg/kg, i.p. daily).

  • Endpoint: Measure tumor volume (

    
    ) every 3 days for 21 days.
    
  • Analysis: Calculate Tumor Growth Inhibition (%TGI).

Part 4: Visualizing the IVIVC Workflow

This workflow ensures that only compounds with sufficient metabolic stability proceed to animal models, reducing ethical waste and cost.

IVIVC_Workflow Start Hit Identification (Benzoxazole Library) InVitro In Vitro Potency (IC50 < 100nM) Start->InVitro Solubility Solubility Check (Kinetic Solubility > 20µM?) InVitro->Solubility Microsome Metabolic Stability (T1/2 > 30 min?) Solubility->Microsome Pass Fail Redesign Scaffold (Add Polar Groups) Solubility->Fail Fail InVivo In Vivo Xenograft (Efficacy Validation) Microsome->InVivo Pass Microsome->Fail Fail Fail->Start SAR Loop

Caption: Decision tree for escalating benzoxazole candidates from bench to bedside.

References

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[2][3] Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link

  • Damy, T., et al. (2021). Relationship of tafamidis binding site occupancy, transthyretin stabilization, and disease modification in tafamidis treated transthyretin amyloid cardiomyopathy patients.[2] European Heart Journal, 42(Supp_1). Link

  • Taghour, M. S., et al. (2022).[4] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063–2077.[5] Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard industry reference for ADME protocols).

Sources

A Researcher's Guide to Assessing the Therapeutic Index of Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer cancer therapeutics, the benzoxazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including potent anticancer properties.[1][2][3][4] However, the journey from a promising compound to a clinically viable drug is paved with rigorous preclinical evaluation, at the heart of which lies the determination of the therapeutic index (TI). This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to meticulously assess the therapeutic index of novel benzoxazole compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear path for data interpretation and comparison.

The Therapeutic Index: A Cornerstone of Drug Safety and Efficacy

The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[5][6][7] A higher TI signifies a wider margin of safety, indicating that a much larger dose is needed to elicit a toxic response compared to the dose required for a therapeutic effect.[5][8] Conversely, a narrow therapeutic index necessitates careful dose monitoring to avoid adverse effects.[5][8] In the context of oncology, the TI is a critical parameter that guides the selection of drug candidates with the most favorable risk-benefit profile for further development.[8][9]

For preclinical in vivo studies, the TI is classically calculated as:

TI = LD₅₀ / ED₅₀

Where:

  • LD₅₀ (Lethal Dose 50): The dose of the drug that is lethal to 50% of the animal population.[8]

  • ED₅₀ (Effective Dose 50): The dose of the drug that produces the desired therapeutic effect in 50% of the animal population.[5][8]

In the realm of in vitro cytotoxicity assays, a related concept is the Selectivity Index (SI) , which provides an early indication of a compound's cancer-specific cytotoxicity. It is calculated as:

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) [10][11]

Where:

  • IC₅₀ (Inhibitory Concentration 50): The concentration of the drug that inhibits 50% of cell growth or viability.[12][13] A higher SI value suggests greater selectivity of the compound for cancer cells over normal cells.[10]

Experimental Design: A Roadmap to a Robust Therapeutic Index Assessment

A well-designed experimental workflow is paramount to obtaining reliable and reproducible data. The following diagram illustrates the key stages in assessing the therapeutic index of novel benzoxazole compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Novel Benzoxazole Compounds characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization cell_selection Selection of Cancer & Normal Cell Lines synthesis->cell_selection cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_selection->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination si_calculation Selectivity Index Calculation ic50_determination->si_calculation animal_model Selection of Animal Model (e.g., Xenograft) si_calculation->animal_model efficacy_study Efficacy Study (ED50) animal_model->efficacy_study toxicity_study Toxicity Study (LD50) animal_model->toxicity_study ti_calculation Therapeutic Index Calculation efficacy_study->ti_calculation toxicity_study->ti_calculation

Caption: Experimental workflow for determining the therapeutic index of novel benzoxazole compounds.

The initial step involves the synthesis of the novel benzoxazole derivatives. The synthetic route should be well-documented and reproducible. Following synthesis, rigorous structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the identity and purity of the compounds.

  • Cell Line Selection: The choice of cell lines is critical for the relevance of the study. A panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon) should be used.[14] For instance, A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma) are commonly used.[15] Crucially, a non-cancerous cell line (e.g., human dermal fibroblasts or peripheral blood mononuclear cells) must be included to assess the general cytotoxicity of the compounds and enable the calculation of the Selectivity Index.[10]

  • Cytotoxicity Assay (MTT Protocol): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16][17][18] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]

    Step-by-Step MTT Assay Protocol:

    • Cell Seeding: Seed the selected cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

    • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[18]

  • IC₅₀ Determination: The absorbance values are then used to calculate the percentage of cell viability for each concentration of the compound. A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.[12][13] This can be determined using non-linear regression analysis with software such as GraphPad Prism.[19][20]

  • Selectivity Index Calculation: The SI is calculated for each benzoxazole compound by dividing the IC₅₀ value obtained for the normal cell line by the IC₅₀ value for the cancer cell line.[10]

Promising compounds with high selectivity indices from in vitro studies should be advanced to in vivo testing.[21][22]

  • Animal Model Selection: The choice of the animal model is crucial for the clinical relevance of the study.[23] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the efficacy of anticancer agents.[14][21][24]

  • Efficacy Study (ED₅₀ Determination):

    • Tumor Implantation: Implant the selected human cancer cells (e.g., A549) subcutaneously into the flank of immunodeficient mice.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment Administration: Randomize the tumor-bearing mice into different groups and administer the benzoxazole compound at various doses via an appropriate route (e.g., intraperitoneal or oral). Include a vehicle control group and a positive control group treated with a standard-of-care drug.

    • Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.

    • ED₅₀ Calculation: The ED₅₀ is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group. This is determined by plotting the percentage of tumor growth inhibition against the drug dose.

  • Toxicity Study (LD₅₀ Determination):

    • Animal Grouping: Use healthy, non-tumor-bearing mice for this study.

    • Dose Administration: Administer escalating doses of the benzoxazole compound to different groups of mice.

    • Observation: Closely monitor the animals for signs of toxicity, such as weight loss, behavioral changes, and mortality, over a specified period (e.g., 14 days).

    • LD₅₀ Calculation: The LD₅₀ is the dose at which 50% of the animals in a group die. This is typically calculated using statistical methods like the probit analysis.

Data Interpretation and Comparison

The culmination of these experiments is the calculation of the therapeutic index.

Therapeutic Index (TI) = LD₅₀ / ED₅₀

A higher TI value indicates a more favorable safety profile. The following table provides a template for summarizing and comparing the data for novel benzoxazole compounds against a standard-of-care drug.

CompoundIC₅₀ (A549) (µM)IC₅₀ (MCF-7) (µM)IC₅₀ (Normal Fibroblasts) (µM)Selectivity Index (SI) vs. A549ED₅₀ (mg/kg)LD₅₀ (mg/kg)Therapeutic Index (TI)
Benzoxazole A 1.22.550.842.31040040
Benzoxazole B 5.87.1120.320.72560024
Standard Drug (e.g., Cisplatin) 3.54.215.14.35204

In this hypothetical example, Benzoxazole A demonstrates a significantly higher therapeutic index compared to the standard drug, making it a more promising candidate for further development.

Hypothetical Signaling Pathway Modulation by Benzoxazole Compounds

Benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical pathway that could be targeted by these novel compounds.

signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzoxazole Novel Benzoxazole Compound Benzoxazole->RAF Inhibition

Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK signaling pathway by a novel benzoxazole compound.

Conclusion

The assessment of the therapeutic index is a multi-faceted process that requires careful experimental design, precise execution, and thoughtful data interpretation. This guide provides a robust framework for evaluating novel benzoxazole compounds, from their initial synthesis to their in vivo efficacy and toxicity profiling. By adhering to these principles of scientific integrity and logical progression, researchers can confidently identify promising drug candidates with a high therapeutic index, paving the way for the development of next-generation cancer therapies that are not only effective but also significantly safer for patients.

References

  • IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index. IT Medical Team.
  • Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. Knya.
  • DXB News Network. (2026, February 15). New Fluorescent Benzoxazole Compound Inhibits Cancer Cell Growth. DXB News Network.
  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Dr.Oracle.
  • Nikalje, A. G., et al. (2018, August 12).
  • BuzzRx. (2024, September 24).
  • Alfa Cytology. (n.d.).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
  • Ghoshal, N., & Patel, P. (2020, August 6). Anticancer activity of benzoxazole derivative (2015 onwards): a review.
  • MedicalNewsToday. (2025, April 30). What is the therapeutic index of drugs?. MedicalNewsToday.
  • CLYTE Technologies. (2025, December 24).
  • ProBio CDMO. (n.d.).
  • MedicalNewsToday. (2025, April 30). What is the therapeutic index of a drug?. MedicalNewsToday.
  • ResearchHub. (2024, April 2).
  • Emirates News Agency. (2025, September 30). Russian scientists develop new compound that suppresses cancer cell growth.
  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
  • Teicher, B. A. (n.d.). Antitumor Efficacy Testing in Rodents. PMC.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Chakole, R. D., et al. (2021, June 30). Benzoxazole as Anticancer Agent: A Review. IJPPR.
  • PubMed. (2017, November 15). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. PubMed.
  • Oxford Academic. (n.d.). Preclinical Data and Requirements | Phase I Cancer Clinical Trials. Oxford Academic.
  • BC Cancer Research. (n.d.). In Vivo Pharmacology | Experimental Therapeutics. BC Cancer Research.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Wikipedia. (n.d.). IC50. Wikipedia.
  • Fiveable. (2025, August 15). Selectivity Index Definition - Intro to Pharmacology Key Term. Fiveable.
  • ResearchGate. (2013, November 17). Can anyone give me details for the calculation of LC50, LD50, IC50 of drugs against cultured cancerous cells?.
  • PubMed. (n.d.). Regulatory considerations for preclinical development of anticancer drugs. PubMed.
  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. GraphPad.
  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF.
  • Noble Life Sciences. (2023, July 8). Preclinical Oncology CRO Study Design Tips. Noble Life Sciences.
  • ResearchGate. (n.d.). Selectivity index (SI) and therapeutic index (TI) values usually....
  • ScienceDirect. (2025, November 22). Selectivity Index: Significance and symbolism. ScienceDirect.
  • GOV.UK. (2021, October 22).
  • MDPI. (2024, July 11). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. MDPI.
  • PMC. (n.d.). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Methylbenzo[d]oxazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of (5-Methylbenzo[d]oxazol-2-yl)methanamine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to encompass the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.

The information herein is synthesized from established safety protocols and data from analogous chemical structures. Due to the specific nature of this compound, it is imperative to treat it with the caution afforded to acutely toxic substances.

Hazard Assessment and Characterization

The methanamine functional group suggests that the compound is likely a base and may be corrosive. Furthermore, compounds in this class can be irritants to the skin, eyes, and respiratory system.[2][3][4]

Table 1: Inferred Hazard Profile for (5-Methylbenzo[d]oxazol-2-yl)methanamine

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage Class
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed6.1C - Combustible, acute toxic Cat. 3 / toxic compounds
Skin Irritation (Inferred)GHS07 (Exclamation Mark)WarningMay cause skin irritationN/A
Eye Irritation (Inferred)GHS07 (Exclamation Mark)WarningCauses serious eye irritationN/A
Respiratory Irritation (Inferred)GHS07 (Exclamation Mark)WarningMay cause respiratory irritationN/A

This data is inferred from structurally similar compounds and general principles of chemical hazards. Always consult a certified chemical safety professional for a definitive assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the acute toxicity profile, a comprehensive PPE strategy is non-negotiable. The objective is to eliminate all potential routes of exposure—inhalation, ingestion, and skin contact.

Mandatory PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2]

  • Hand Protection: Wear chemically resistant gloves. Butyl or neoprene gloves are often recommended for amine compounds, but always consult the glove manufacturer's compatibility chart.[2] Double-gloving is a prudent practice when handling acutely toxic materials.

  • Body Protection: A fully-buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: All handling of (5-Methylbenzo[d]oxazol-2-yl)methanamine, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][5]

Waste Management Workflow: A Step-by-Step Protocol

Proper disposal begins at the point of generation. The following workflow ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Collection
  • Select a Compatible Container: Use a dedicated, sealable, and airtight waste container made of a material compatible with amines.[2][5] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid containers made of copper, zinc alloys, aluminum, or galvanized surfaces, as amines can be corrosive to these materials.[2]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include the words "HAZARDOUS WASTE," the full chemical name "(5-Methylbenzo[d]oxazol-2-yl)methanamine," and an indication of the hazards (e.g., "Toxic").[6]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams.[7] Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Mixing incompatible chemicals can lead to violent reactions, gas evolution, or the generation of more hazardous substances.

Step 2: On-Site Storage
  • Secure Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. This secondary container should be made of a compatible material and be large enough to hold the entire volume of the primary container.

  • Maintain Closed Containers: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5][6] Using a funnel that is left in the opening is not an acceptable practice.[5]

  • Storage Away from Incompatibles: Ensure the storage area is well-ventilated and away from heat, sparks, or open flames.[3] Store it separately from incompatible materials as listed in the previous section.[2]

Step 3: Final Disposal
  • Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4] Do not attempt to neutralize or dispose of this chemical via the sanitary sewer system.[9][10][11]

  • Complete a Chemical Collection Request: When the container is full or no longer in use, complete the necessary paperwork, such as a Chemical Collection Request Form, as required by your institution.[2]

  • Prepare for Pickup: Ensure the container is clean on the outside, properly labeled, and securely sealed before the scheduled pickup.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management generation Waste Generation (Point of Use) collection Step 1: Collect Waste - Compatible Container - Label Immediately generation->collection Transfer storage Step 2: Store Safely - Satellite Accumulation Area - Secondary Containment - Keep Closed collection->storage Store request Step 3: Request Pickup - Complete Forms storage->request Container Full pickup Waste Collection by EHS request->pickup Schedule disposal Final Disposal (Licensed Facility) pickup->disposal Transport

Caption: Workflow for the safe disposal of (5-Methylbenzo[d]oxazol-2-yl)methanamine.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

Minor Spill (Contained within a fume hood):
  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section 2.

  • Absorb the Spill: Use an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

Major Spill (Outside of a fume hood) or Accidental Exposure:
  • Evacuate: Immediately evacuate the area. If there has been personal contact, proceed to the nearest emergency shower or eyewash station.[2]

  • Activate Emergency Systems: Activate the fire alarm or any other emergency notification system to alert others and summon help.

  • Call for Emergency Assistance: Contact your institution's EHS or emergency response team. Provide them with the name of the chemical and a copy of this guide or the relevant SDS for a similar compound.

  • Seek Medical Attention: For any exposure, seek immediate medical attention. Provide the medical personnel with information about the chemical.

Conclusion: A Commitment to Safety

The proper disposal of (5-Methylbenzo[d]oxazol-2-yl)methanamine is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a stringent waste management workflow, we can ensure that our scientific pursuits are conducted with the highest regard for the well-being of our colleagues and our community.

References

  • Methylamine Safety and Handling. (URL not provided, based on search result content)
  • Ekaland MMBI PD Safety Data Sheet. (URL not provided, based on search result content)
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. (URL not provided, based on search result content)
  • 2-Amino-2-Methyl-1-Propanol (AMP) Regulatory Summary. Regulations.gov. (URL: [Link])

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. (URL not provided, based on search result content)
  • AMINOETHYLETHANOLAMINE. Occupational Safety and Health Administration (OSHA). (URL: [Link])

  • Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management. (URL not provided, based on search result content)
  • Hazardous Waste Disposal Procedures. University of Oklahoma Environmental Health and Safety. (URL not provided, based on search result content)
  • Safety Data Sheet - 5-Chlorobenzoxazole-2-thiol. (URL not provided, based on search result content)
  • OSHA's Fundamentals of the HAZMAT Regulations. MEMIC. (URL: [Link])

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). (URL: [Link])

  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Occupational Safety and Health Administration (OSHA). (URL: [Link])

  • OSHA's toxic and hazardous substances standards. J. J. Keller & Associates, Inc. (URL: [Link])

  • A safety and chemical disposal guideline for Minilab users. German Institute for Medical Mission (Difäm). (URL: [Link])

  • Hazardous Waste - EHSO Manual. University of Georgia Environmental Health & Safety Division. (URL not provided, based on search result content)
  • GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. Pharmacy, Medicines and Poisons Board (PMPB). (URL not provided, based on search result content)
  • Update on Chemicals Removal at the Refinery on St. Croix. U.S. Environmental Protection Agency (EPA). (URL: [Link])

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). (URL: [Link])

  • New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products. VelocityEHS. (URL: [Link])

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. (URL: [Link])

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. American Society of Health-System Pharmacists (ASHP). (URL: [Link])

Sources

Personal Protective Equipment (PPE) & Handling Strategy: (5-Methylbenzo[d]oxazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

Immediate Action Required: Treat (5-Methylbenzo[d]oxazol-2-yl)methanamine as a High-Risk Sensitizer and Corrosive .

In the absence of comprehensive toxicological data for this specific CAS, safety protocols must be derived from its functional groups: the primary amine (potential for corrosivity, basicity, and mucous membrane irritation) and the benzoxazole core (biological activity/pharmacophore). Standard "irritant" precautions are insufficient; you must adopt a containment-first approach to prevent sensitization.

Hazard Identification & Mechanistic Logic

Why we choose specific PPE for this molecule.

A. Chemical Structure Analysis
  • Primary Amine Side Chain: The methanamine group (

    
    ) is a nucleophilic base. Upon contact with moisture (skin/eyes), it can generate localized high pH, leading to saponification of lipids (chemical burns) or severe irritation [1].
    
  • Benzoxazole Scaffold: This heterocycle is frequently used in drug design for its ability to bind to biological targets (e.g., kinase inhibition). Therefore, we must assume unknown systemic toxicity upon absorption [2].

B. Risk Profile
Hazard ClassLikely GHS ClassificationOperational Implication
Skin Corrosion/Irritation Category 1B or 2Zero-skin-contact policy. Nitrile gloves alone may be insufficient for prolonged contact.
Eye Damage Category 1 (Irreversible)Goggles required. Safety glasses do not seal against amine vapors or dust.
Sensitization Skin Sens. 1Exposure memory. Repeated minor exposures can lead to anaphylactic responses later.

PPE Decision Matrix

Select equipment based on the energy and scale of your task.

Task IntensityScenarioHand ProtectionEye/Face ProtectionBody/Respiratory
Level 1: Low Energy Weighing <100 mg; Closed vial transfer.Double Nitrile (0.11 mm min). Change outer glove immediately if splashed.Chemical Splash Goggles (Indirect Vent).Lab Coat (Cotton/Poly); Fume Hood (Sash at 18").
Level 2: Active Handling Synthesis setup; Dissolving >500 mg; Syringe transfers.Double Gloving: Inner Nitrile + Outer Laminate (Silver Shield) if handling concentrated solutions.Goggles + Face Shield (if working outside hood or with pressure).Tyvek Sleeves or Apron; Fume Hood (Sash lowered).
Level 3: Emergency Spill cleanup (>1 g); Aerosol generation.Heavy Duty Butyl or Viton gloves.Full-Face Respirator (P100 + Organic Vapor cartridge).Tyvek Coverall (taped seams); Shoe covers.

Critical Note on Gloves: Primary amines can permeate thin nitrile rubber. For procedures lasting >15 minutes involving solutions of this compound, use laminate gloves (e.g., Ansell Barrier) to prevent "silent permeation" [3].

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)

The risk here is electrostatic dust generation.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Benzoxazole derivatives are often fluffy, electrostatic solids.

  • Technique:

    • Tare the vial with the cap on.

    • Open the source container only inside the hood.

    • Transfer solid. If dust is visible, pause and let the hood draft clear it.

    • Wipe Down: Before removing the vial from the hood, wipe the exterior with a Kimwipe dampened in methanol to remove invisible amine dust.

Protocol B: Solubilization (Liquid State)

The risk here is exothermic reaction and splashing.

  • Solvent Choice: When dissolving in acidic media (e.g., acetic acid) or reactive electrophiles, expect an exotherm . The amine will protonate, releasing heat.

  • Addition Order: Add the solvent to the solid, not the solid to the solvent, to prevent "puffing" of the powder.

  • Vessel: Use a conical vial or round-bottom flask. Avoid beakers which have wide mouths and promote evaporation/splashing.

Workflow Visualization

The following diagram illustrates the decision logic for handling unknown/potent amine intermediates.

PPE_Decision_Logic Start Start: Task Assessment State_Check Material State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Quant_Check_S Quantity > 100mg? Solid->Quant_Check_S Quant_Check_L Concentrated or Heated? Liquid->Quant_Check_L Level1 PPE Level 1: Nitrile Gloves + Goggles (Fume Hood Mandatory) Quant_Check_S->Level1 No Level2 PPE Level 2: Double Gloves (Laminate) + Sleeves (Static Control Required) Quant_Check_S->Level2 Yes Quant_Check_L->Level1 No Level2_L PPE Level 2: Face Shield + Apron (Splash Protection) Quant_Check_L->Level2_L Yes

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note that Fume Hood use is mandatory for all levels.

Disposal & Emergency Response

Chemical Waste Segregation

Do not mix with general organic waste if possible.

  • Stream: Basic Organic Waste .

  • Labeling: Must explicitly state "Contains Amines" and "Sensitizer."

  • Incompatibility: NEVER mix with oxidizing acids (Nitric/Perchloric) or acid chlorides in the waste container; this can cause violent gas evolution or explosion [4].

First Aid (Self-Validating Protocol)
  • Eye Contact: Flush for 15 minutes minimum .[1] The basic nature of amines causes them to penetrate deep into corneal tissue. Seconds count.

  • Skin Contact:

    • Blot, don't rub. Rubbing drives the amine into the pores.

    • Wash with copious soap and water.[2][3][4][5]

    • Check pH of skin surface with litmus paper after washing to ensure neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methylbenzo[d]oxazol-2-yl)methanamine
Reactant of Route 2
(5-Methylbenzo[d]oxazol-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.